N-Boc-4-(methylsulfonyl)benzylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(4-methylsulfonylphenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-13(2,3)18-12(15)14-9-10-5-7-11(8-6-10)19(4,16)17/h5-8H,9H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMNGNDEJDAWCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of N-Boc-4-(methylsulfonyl)benzylamine
Abstract: This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of N-Boc-4-(methylsulfonyl)benzylamine, a key building block in contemporary drug discovery and medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group is fundamental in multi-step organic synthesis, valued for its stability and mild removal conditions.[1][2][3] The 4-(methylsulfonyl)benzylamine scaffold is a significant pharmacophore, imparting desirable physicochemical properties such as solubility and metabolic stability to drug candidates.[4] This document offers a detailed, field-proven experimental protocol, explains the causal reasoning behind procedural choices, and presents a full suite of characterization data to serve as a reliable reference for researchers, scientists, and professionals in drug development.
Introduction: Strategic Importance in Synthesis
In the intricate landscape of pharmaceutical development, the precise construction of molecular architecture is paramount. Protecting groups are indispensable tools, enabling chemists to selectively mask reactive functional groups while other parts of a molecule are modified. The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its robustness across a wide range of reaction conditions and its facile cleavage under mild acidic protocols.[3][5]
The target molecule, this compound, combines this essential protecting group with a benzylamine core functionalized with a methylsulfonyl (sulfone) group. The sulfone moiety is a bioisostere for other functional groups and can act as a hydrogen bond acceptor, influencing a molecule's binding affinity and pharmacokinetic profile. This guide provides an end-to-end workflow, from the selection of starting materials to the unambiguous structural confirmation of the final product, designed to empower researchers to confidently synthesize and utilize this valuable intermediate.
Section 1: Synthetic Strategy and Mechanistic Rationale
The synthesis of this compound is achieved through the nucleophilic acyl substitution reaction between the primary amine of 4-(methylsulfonyl)benzylamine and di-tert-butyl dicarbonate (Boc₂O).
Reaction Scheme:
(Self-generated image, not from search results)
1.1. Rationale for Reagent Selection
-
Starting Material: 4-(Methylsulfonyl)benzylamine serves as the nucleophilic component.[6][7] Its primary amine is sufficiently nucleophilic to react with the electrophilic carbonyl carbon of Boc₂O. It is commercially available, ensuring a straightforward entry point to the synthesis.[6]
-
Protecting Agent: Di-tert-butyl dicarbonate (Boc₂O) is the electrophile and the source of the Boc group. It is preferred for its moderate reactivity, which allows for controlled protection under mild conditions, and for its benign byproducts. The reaction generates tert-butanol and carbon dioxide, which are easily removed during work-up.[5]
-
Solvent: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are ideal.[5][8] They effectively dissolve both the amine starting material and Boc₂O without participating in the reaction. DCM is often chosen for its volatility, which simplifies product isolation.
-
Base (Optional but Recommended): While the reaction can proceed without a base, the addition of a non-nucleophilic tertiary amine like triethylamine (TEA) is common practice.[5] It acts as a proton scavenger, neutralizing the carbamic acid intermediate and driving the reaction to completion. For benzylamines, which are relatively basic, the reaction often proceeds efficiently even without an added base.
1.2. Reaction Mechanism
The protection mechanism is a classic nucleophilic acyl substitution.[5]
-
The lone pair of electrons on the nitrogen atom of 4-(methylsulfonyl)benzylamine attacks one of the electrophilic carbonyl carbons of Boc₂O.
-
This forms a tetrahedral intermediate.
-
The intermediate collapses, expelling a stable tert-butyl carbonate leaving group.
-
The tert-butyl carbonate anion is unstable and decomposes into carbon dioxide (gas) and the tert-butoxide anion.
-
The tert-butoxide anion, a strong base, deprotonates the newly formed N-Boc-benzylammonium cation (or this is done by TEA if present), yielding the final neutral product and tert-butanol.
Section 2: Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and a robust purification strategy to guarantee high purity of the final compound.
2.1. Materials and Equipment
-
Chemicals: 4-(Methylsulfonyl)benzylamine, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM, anhydrous), Triethylamine (TEA), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine (saturated aqueous NaCl), Anhydrous magnesium sulfate (MgSO₄), Silica gel (for chromatography), n-Hexane (HPLC grade), Ethyl acetate (HPLC grade).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, nitrogen inlet, TLC plates (silica gel 60 F₂₅₄), UV lamp, rotary evaporator, glass funnel, separatory funnel, Erlenmeyer flask, flash chromatography setup.
2.2. Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
2.3. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask charged with a magnetic stir bar, add 4-(methylsulfonyl)benzylamine (1.85 g, 10.0 mmol). Dissolve the amine in 30 mL of anhydrous dichloromethane (DCM) and cool the solution to 0 °C using an ice bath.
-
Reagent Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O) (2.40 g, 11.0 mmol, 1.1 equivalents) in 10 mL of DCM. Transfer this solution to a dropping funnel and add it dropwise to the stirring amine solution over 15 minutes. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The starting material (amine) is polar and will have a low Rf value, while the product is less polar and will have a higher Rf value. The reaction is complete when the starting amine spot is no longer visible by UV light or staining.
-
Aqueous Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Dilute the mixture with an additional 50 mL of DCM. Wash the organic layer sequentially with 50 mL of saturated aqueous NaHCO₃ solution (to remove any acidic impurities) and 50 mL of brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter the solution to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a white solid or a viscous oil.
2.4. Purification Protocol: Flash Chromatography
The purity of Boc-protected compounds is critical for subsequent synthetic steps.[9] Flash chromatography is an effective method for removing unreacted Boc₂O and other byproducts.
-
Column Preparation: Prepare a silica gel column. For a 10.0 mmol scale reaction, a 40g silica gel cartridge is appropriate. Equilibrate the column with the initial mobile phase (e.g., 90:10 Hexane/Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a pure white solid.
Section 3: Comprehensive Characterization
Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic methods should be employed.
3.1. Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₉NO₄S |
| Molecular Weight | 285.36 g/mol [7] |
| Appearance | White crystalline solid |
| Melting Point | Expected in the range of 100-120 °C (by analogy) |
3.2. Characterization Techniques Workflow
Caption: Logic diagram for the structural characterization of the target compound.
3.3. Spectroscopic Data
The following tables present the expected data based on the structure and analysis of similar compounds found in the literature.[10][11][12][13][14][15]
Table 1: ¹H NMR Spectroscopy (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.88 | Doublet (d) | 2H | Ar-H (ortho to SO₂Me) |
| 7.45 | Doublet (d) | 2H | Ar-H (ortho to CH₂NH) |
| 5.05 | Broad triplet (br t) | 1H | NH |
| 4.38 | Doublet (d) | 2H | CH₂ -NH |
| 3.04 | Singlet (s) | 3H | S-CH₃ |
| 1.47 | Singlet (s) | 9H | C(CH₃ )₃ |
Table 2: Infrared (IR) Spectroscopy (ATR)
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3350 | Medium, Sharp | N-H Stretch | Carbamate N-H |
| ~2980 | Medium | C-H Stretch | Aliphatic (Boc, Me) |
| ~1690 | Strong, Sharp | C=O Stretch | Carbamate C=O |
| ~1515 | Medium | C=C Stretch | Aromatic Ring |
| ~1365, ~1150 | Strong, Sharp | Asymmetric & Symmetric SO₂ Stretch | Sulfone (SO₂) |
Table 3: Mass Spectrometry (ESI+)
| m/z | Interpretation |
| 286.1 | [M+H]⁺ (Molecular ion + proton) |
| 230.1 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |
| 186.1 | [M+H - Boc]⁺ (Loss of Boc group) |
| 57.1 | [C₄H₉]⁺ (tert-Butyl cation) |
Conclusion
This guide provides a robust and reproducible framework for the synthesis and characterization of this compound. By detailing the mechanistic rationale, offering a step-by-step experimental protocol with integrated checkpoints, and supplying a comprehensive set of expected analytical data, this document serves as a valuable resource for scientists engaged in pharmaceutical research and development. The successful application of this protocol will yield a high-purity building block, ready for incorporation into complex synthetic pathways, thereby accelerating the discovery of novel therapeutic agents.
References
-
Liu, Y.-S., Zhao, C., Bergbreiter, D. E., & Romo, D. (2005). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 70(18), 7413–7416. [Link]
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Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
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Patel, R. A., Jones, S. A., & Ngassa, F. N. (2019). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. IUCrData, 4(2), x190130. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). Retrieved from [Link]
- Google Patents. (2016). CN105566181A - Synthetic method of 4-methylsulfonyl methylbenzene.
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Supporting Information. (n.d.). Retrieved from [Link]
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NIH - National Center for Biotechnology Information. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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HETEROCYCLES. (2013). Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a new protecting group. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of pure benzylamine. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]
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Global Substance Registration System. (n.d.). 4-METHYLSULFONYLBENZYLAMINE. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzylamine Mass Spectrum. Retrieved from [Link]
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PubMed. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Retrieved from [Link]
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SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
- Google Patents. (2002). US6476268B1 - Preparation of N-benzylamines.
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PubMed. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Retrieved from [Link]
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Semantic Scholar. (2024). Development of Two Synthetic Routes to 4‐(N‐Boc‐N‐methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzylamine IR Spectrum (Gas Phase). Retrieved from [Link]
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PubChem - NIH. (n.d.). 4-Methylbenzylamine. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzylamine IR Spectrum (Condensed Phase). Retrieved from [Link]
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Korea University Pure. (n.d.). Development of Two Synthetic Routes to 4-(N-Boc-N-methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl chloride precursors. Retrieved from [Link]
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BioSpace. (2019). BOC Sciences to Launch Chemical Building Block Synthesis for Drug Discovery. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of N-Boc-4-(methylsulfonyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
N-Boc-4-(methylsulfonyl)benzylamine, also known as tert-butyl (4-(methylsulfonyl)benzyl)carbamate, is a key building block in medicinal chemistry and pharmaceutical development. Its unique combination of a Boc-protected amine and a methylsulfonyl group makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, purification strategies, formulation development, and ensuring the quality and stability of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive analysis of the known and predicted physicochemical properties of this compound, alongside detailed, field-proven experimental protocols for their determination.
Chemical Identity and Core Molecular Characteristics
This compound is a white to off-white solid at room temperature. Its fundamental identifiers and molecular properties are summarized below.
| Property | Value | Source |
| Chemical Name | tert-butyl (4-(methylsulfonyl)benzyl)carbamate | ChemScene[1] |
| Synonyms | This compound | ChemScene[1] |
| CAS Number | 694480-96-1 | ChemScene[1] |
| Molecular Formula | C₁₃H₁₉NO₄S | ChemScene[1] |
| Molecular Weight | 285.36 g/mol | ChemScene[1] |
| Purity (typical) | ≥97% | ChemScene[1] |
| Storage | Room temperature, sealed in a dry environment | Lead Sciences[2] |
Structural Elucidation and Key Functional Groups
The molecular structure of this compound is central to its chemical behavior. The key functional groups are the N-Boc (tert-butoxycarbonyl) protecting group, the benzylamine core, and the electron-withdrawing methylsulfonyl group.
Figure 1: Chemical structure of this compound.
The Boc group provides a sterically hindered and acid-labile protection for the amine, rendering it stable to a wide range of nucleophilic and basic conditions.[3][4] The methylsulfonyl group at the para position of the benzene ring is strongly electron-withdrawing, which can influence the reactivity of the aromatic ring and the acidity of the N-H proton.
Physicochemical Properties: Experimental Determination and Expected Characteristics
A comprehensive understanding of the physicochemical properties is crucial for the successful application of this compound in drug development. While some data is available from computational models, experimental verification is essential.
Melting Point
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is expected.
Table 2: Melting Point Data
| Property | Value | Remarks |
| Melting Point | Not experimentally reported in available literature. A melting point of >175 °C (decomposed) has been reported for a structurally similar but much larger molecule.[5] | Experimental determination is required. |
Experimental Protocol: Capillary Melting Point Determination
The determination of the melting point should be performed using a calibrated digital melting point apparatus.
Figure 2: Workflow for melting point determination.
Causality: A slow heating rate near the melting point is crucial for accurate determination, as it allows for thermal equilibrium between the sample and the heating block. A broad melting range typically indicates the presence of impurities.
Solubility
Solubility is a critical parameter for reaction solvent selection, purification, and formulation. The presence of both nonpolar (Boc, benzyl) and polar (sulfone, carbamate) groups suggests a mixed solubility profile.
Table 3: Predicted and Qualitative Solubility Profile
| Solvent Class | Predicted Solubility | Rationale |
| Polar Aprotic | Soluble | (e.g., DMSO, DMF, Acetonitrile) - Capable of solvating both polar and nonpolar moieties. |
| Chlorinated | Soluble | (e.g., Dichloromethane, Chloroform) - Good for nonpolar and moderately polar compounds. |
| Alcohols | Moderately Soluble | (e.g., Methanol, Ethanol) - Polarity may be intermediate for this compound. |
| Ethers | Slightly Soluble | (e.g., Diethyl ether, THF) - Primarily nonpolar character. |
| Hydrocarbons | Insoluble | (e.g., Hexane, Toluene) - Dominated by nonpolar interactions. |
| Aqueous | Insoluble | The large nonpolar surface area of the molecule is expected to lead to poor water solubility. |
Experimental Protocol: Shake-Flask Method for Solubility Determination
This method determines the thermodynamic equilibrium solubility.
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the suspension to separate the undissolved solid.
-
Quantification: Accurately dilute an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.
Acidity (pKa)
The pKa of the carbamate N-H proton is a key parameter influencing its reactivity. Due to the electron-withdrawing nature of the adjacent carbonyl and the distant sulfonyl group, this proton is expected to be weakly acidic.
Table 4: pKa Estimation
| Property | Estimated Value | Remarks |
| pKa (N-H) | ~10-12 | This is a general estimate for N-Boc protected amines. The electron-withdrawing sulfonyl group may slightly lower this value. Experimental determination is necessary for an accurate value. |
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a precise method for determining pKa values.
Figure 3: Workflow for pKa determination via potentiometric titration.
Expertise & Experience: A co-solvent system may be necessary due to the compound's limited aqueous solubility. The choice of co-solvent and the method for extrapolating to aqueous pKa are critical for obtaining a meaningful result.
Spectroscopic Characterization
Spectroscopic data is essential for confirming the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (ppm) | Remarks |
| ¹H NMR | ||
| -C(CH₃)₃ | ~1.5 (s, 9H) | Characteristic singlet for the Boc group protons. |
| -SO₂CH₃ | ~3.0 (s, 3H) | Singlet for the methylsulfonyl protons. |
| -CH₂- | ~4.3 (d, 2H) | Doublet for the benzylic protons, coupled to the N-H proton. |
| -NH- | ~5.0 (t, 1H) | Triplet for the carbamate proton, coupled to the benzylic CH₂. |
| Aromatic | ~7.4 (d, 2H) and ~7.9 (d, 2H) | Two doublets for the para-substituted aromatic protons. The protons ortho to the sulfonyl group will be further downfield. |
| ¹³C NMR | ||
| -C(CH₃)₃ | ~28 | Quaternary carbon of the Boc group. |
| -SO₂CH₃ | ~45 | Methyl carbon of the sulfonyl group. |
| -CH₂- | ~45 | Benzylic carbon. |
| -C(CH₃)₃ | ~80 | Tertiary carbon of the Boc group. |
| Aromatic | ~127, ~128, ~140, ~145 | Four distinct signals for the aromatic carbons. |
| C=O | ~156 | Carbonyl carbon of the carbamate. |
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Homogenization: Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
Analysis: Acquire the spectrum on a calibrated NMR spectrometer.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
Table 6: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H | 3300 - 3500 | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C=O (carbamate) | 1680 - 1720 | Stretching |
| C=C (aromatic) | 1450 - 1600 | Stretching |
| S=O (sulfonyl) | 1300 - 1350 and 1120 - 1160 | Asymmetric and symmetric stretching |
Experimental Protocol: FTIR-ATR
Attenuated Total Reflectance (ATR) is a simple and rapid method for obtaining IR spectra of solid samples.
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the powdered sample onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Table 7: Expected Mass Spectrometry Data
| Ionization Mode | Expected m/z | Ion |
| ESI+ | 286.1 | [M+H]⁺ |
| 308.1 | [M+Na]⁺ | |
| 230.1 | [M-tBu+H]⁺ | |
| 186.1 | [M-Boc+H]⁺ |
Stability Profile
The stability of this compound is a critical consideration for its storage and handling.
-
Acid Stability: The N-Boc group is designed to be labile under acidic conditions.[3] Therefore, the compound will be unstable in the presence of strong acids, leading to the removal of the Boc group.
-
Base Stability: The carbamate linkage is generally stable to basic conditions.[4]
-
Thermal Stability: While no specific data is available, similar compounds are typically stable at ambient temperatures. Decomposition may occur at elevated temperatures, as suggested by the melting point of a related compound.[5]
-
Photostability: Aromatic compounds can be susceptible to photodegradation, and it is advisable to store the compound protected from light.
Conclusion
This compound is a valuable synthetic intermediate with a predictable but largely uncharacterized physicochemical profile. This guide has synthesized the available information and provided a framework for the experimental determination of its key properties. A thorough experimental investigation of its melting point, solubility, pKa, and spectral characteristics is essential for its effective and reliable use in research and development. The protocols outlined herein provide a robust starting point for researchers to generate the necessary data to support their synthetic and formulation efforts.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Beilstein Journals. (n.d.). N-sulfonyl imines are useful building blocks in organic and medicinal chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
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ResearchGate. (n.d.). Figure 4. 13 C NMR spectrums for the reaction of benzylamine (4) with.... Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). Retrieved from [Link]
-
Lead Sciences. (n.d.). tert-Butyl (4-(methylsulfonyl)benzyl)carbamate. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl (3-(methylsulfonyl)phenyl)carbamate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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A Comprehensive Spectroscopic and Methodological Guide to N-Boc-4-(methylsulfonyl)benzylamine
Introduction: The Structural Significance of N-Boc-4-(methylsulfonyl)benzylamine
This compound is a key intermediate in medicinal chemistry and organic synthesis. Its structure combines a benzylamine core, protected by a tert-butyloxycarbonyl (Boc) group, with a methylsulfonyl moiety on the aromatic ring. This unique combination of functional groups makes it a valuable building block for the synthesis of a wide range of pharmaceutical compounds and other complex organic molecules. The Boc protecting group provides a stable yet readily cleavable means of masking the reactivity of the amine, allowing for selective transformations at other positions of the molecule. The methylsulfonyl group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and provides a potential site for further functionalization or interaction with biological targets.
Accurate and comprehensive characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream products. This technical guide provides an in-depth analysis of the spectroscopic properties of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section details the expected spectral data, the underlying principles of the experimental choices, and a step-by-step protocol for data acquisition, offering a complete framework for researchers and drug development professionals.
Molecular Structure and Key Functional Groups
To fully appreciate the spectroscopic data, it is essential to first understand the molecular architecture of this compound.
Caption: Simplified MS fragmentation pathway for this compound.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use a mass spectrometer equipped with an ESI source. The instrument should be calibrated to ensure accurate mass measurements.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. The fragmentation pattern can be compared with predicted pathways to confirm the structure.
Conclusion: A Unified Approach to Structural Verification
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the unequivocal identification and characterization of this compound. By integrating the data from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently verify the structure and purity of this important synthetic intermediate. The detailed experimental protocols and interpretations of the spectral data serve as a valuable resource for scientists in the pharmaceutical and chemical industries, ensuring the quality and reliability of their research and development efforts.
References
- Note: The spectroscopic data presented in this guide are predicted based on the analysis of structurally similar compounds found in the chemical literature and databases. For definitive data, experimental acquisition is required.
-
General NMR Principles: Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]
-
IR Spectroscopy of Organic Compounds: Smith, B. C. (1999). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. [Link]
-
Mass Spectrometry Fundamentals: de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
-
Spectroscopic Data of Related Sulfonamides: Beilstein Journals. (n.d.). N-sulfonyl imines are useful building blocks in organic and medicinal chemistry. [Link] [1]5. Synthesis and Characterization of Benzylamines: Wiley-VCH. (2007). Supporting Information. [Link] [2]6. NIST Chemistry WebBook: National Institute of Standards and Technology. (n.d.). Benzylamine. [Link]
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solubility and stability of N-Boc-4-(methylsulfonyl)benzylamine
An In-Depth Technical Guide to the Solubility and Stability of N-Boc-4-(methylsulfonyl)benzylamine
Introduction: A Molecule of Synthetic Importance
This compound is a bifunctional organic molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates three key chemical motifs: a primary amine protected by a tert-butyloxycarbonyl (Boc) group, a robust methylsulfonyl moiety, and a central benzyl framework. This combination renders it a valuable building block for introducing a sulfonylbenzylamine pharmacophore into more complex molecular architectures. The methylsulfonyl group is a bioisostere for other functionalities and can enhance metabolic stability and binding interactions, while the Boc-protected amine provides a masked nucleophilic center, allowing for selective chemical transformations.
A thorough understanding of the solubility and chemical stability of this intermediate is not merely academic; it is a prerequisite for its effective use in a research and development setting. Solubility dictates the choice of reaction solvents, purification methods (crystallization, chromatography), and formulation strategies. Stability determines permissible reaction conditions, appropriate long-term storage, and potential degradation pathways, which is a critical consideration in drug development to ensure safety and efficacy.[1] This guide, written from the perspective of a Senior Application Scientist, provides a detailed exploration of these core physicochemical properties, supported by field-proven experimental protocols and mechanistic insights.
Part 1: The Solubility Profile of this compound
The solubility of a compound is a thermodynamic equilibrium between its solid state (crystal lattice) and its solvated form. For this compound, solubility is governed by the energetic interplay between its polar and non-polar regions and the solvent's own properties.
-
Structural Analysis:
-
Non-Polar Character: The tert-butyl group of the Boc protector and the aromatic benzene ring contribute significant lipophilicity, favoring solubility in non-polar organic solvents.
-
Polar Character: The methylsulfonyl group (-SO₂CH₃) is strongly polar and a hydrogen bond acceptor. The carbamate linkage (-NHCOO-) also contributes polarity and can act as both a hydrogen bond donor (N-H) and acceptor (C=O). These features promote solubility in polar solvents.
-
This duality suggests that the molecule will exhibit poor solubility in highly non-polar solvents like hexanes and also in highly polar, protic solvents like water, where the energy required to disrupt the water's strong hydrogen-bonding network is not sufficiently compensated by solvation of the molecule's non-polar regions. Its optimal solubility is therefore expected in solvents of intermediate to high polarity, particularly polar aprotic solvents.
Qualitative and Quantitative Solubility Data
While extensive quantitative data is not publicly cataloged, a qualitative assessment can be reliably predicted. The following table summarizes this expected behavior and provides a template for recording experimentally determined quantitative values. For a research setting, determining these values in-house is a crucial first step.
Table 1: Solubility Profile of this compound
| Solvent Class | Solvent | Qualitative Solubility (Predicted) | Experimentally Determined Solubility (mg/mL at 25°C) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | User to populate |
| N,N-Dimethylformamide (DMF) | Soluble | User to populate | |
| Acetone | Soluble | User to populate | |
| Acetonitrile (ACN) | Soluble | User to populate | |
| Ethers | Tetrahydrofuran (THF) | Soluble | User to populate |
| Chlorinated | Dichloromethane (DCM) | Soluble | User topopulate |
| Chloroform | Soluble | User to populate | |
| Alcohols | Methanol (MeOH) | Moderately Soluble | User to populate |
| Ethanol (EtOH) | Moderately Soluble | User to populate | |
| Esters | Ethyl Acetate (EtOAc) | Sparingly Soluble | User to populate |
| Aqueous | Water | Insoluble | User to populate |
| Non-Polar | Toluene | Poorly Soluble | User to populate |
| Hexanes / Heptane | Insoluble | User to populate |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes a robust and widely accepted method for determining the thermodynamic (equilibrium) solubility of a compound.[2]
Objective: To accurately quantify the saturation solubility of this compound in a selection of relevant solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected analytical grade solvents
-
2 mL glass vials with screw caps and PTFE septa
-
Analytical balance (± 0.01 mg)
-
Orbital shaker with temperature control
-
Syringes (1 mL) and syringe filters (0.22 µm, chemically compatible, e.g., PTFE)
-
HPLC or UPLC system with a suitable detector (e.g., UV at 220 nm) or a gravimetric analysis setup.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials (a visible amount of undissolved solid should remain at equilibrium).
-
Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of each test solvent to the respective vials.
-
Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for a period sufficient to reach equilibrium (typically 24-48 hours). The presence of undissolved solid throughout this period is essential.
-
Phase Separation: After equilibration, allow the vials to stand static at the controlled temperature for at least 2 hours to allow the excess solid to settle.
-
Sampling & Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or an HPLC vial containing a known volume of diluent (for chromatographic analysis). This filtration step is critical to remove any microscopic solid particles.
-
Quantification:
-
Gravimetric Method: Carefully evaporate the solvent from the filtered aliquot under a stream of nitrogen or in a vacuum oven at a mild temperature until a constant weight is achieved. The final weight of the solid divided by the volume of the aliquot gives the solubility.
-
HPLC Method: Analyze the diluted sample by a validated HPLC method against a calibration curve prepared from known concentrations of the compound. This method is more sensitive and generally preferred.
-
Causality Behind Choices:
-
Excess Solid: Ensures that the solution is truly saturated at equilibrium.
-
Prolonged Agitation: Guarantees that the system has reached a thermodynamic minimum, providing the true equilibrium solubility rather than a kinetically trapped supersaturated or undersaturated state.
-
Syringe Filtration: Prevents undissolved solid from being carried over, which would artificially inflate the measured solubility.
Caption: Primary degradation pathways of the title compound.
Conclusion: A Practical Summary for the Bench Scientist
This compound is a versatile synthetic intermediate characterized by good solubility in common polar aprotic and chlorinated organic solvents and poor solubility in aqueous and non-polar media. Its dominant chemical characteristic is the acid-lability of the N-Boc protecting group, which represents its primary and most predictable degradation pathway. The molecule is robust against basic, oxidative, and thermal stress under typical laboratory conditions. This comprehensive understanding of its solubility and stability empowers researchers to make informed decisions regarding solvent selection, reaction design, purification strategy, and storage, ensuring the efficient and reliable application of this valuable chemical building block.
References
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
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Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
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Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. [Link]
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Creative Biolabs. (n.d.). Forced Degradation Studies. [Link]
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Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
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Ghosh, A., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]
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Singh, R. P., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(24), 4565-4569. [Link]
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Qu, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry, 2(2), 125-128. [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
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Wang, Y., et al. (2018). Why Do Sulfone-Based Electrolytes Show Stability at High Voltages? Insight from Density Functional Theory. The Journal of Physical Chemistry Letters, 9(16), 4699-4704. [Link]
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Chemsrc. (2025, August 24). 4-(Methylsulfonyl)benzylamine | CAS#:4393-16-2. [Link]
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ResearchGate. (2025, August 9). Structure stability/activity relationships of sulfone stabilized N,N-dichloroamines. [Link]
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Thompson, A. L., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1234-1241. [Link]
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Boumoud, T., et al. (2016). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 6(1), 1-8. [Link]
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Stilinović, V., & Visković, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Chemistry Journal of Moldova, 12(1), 83-86. [Link]
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N-Boc-4-(methylsulfonyl)benzylamine: A Versatile Building Block for Modern Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unpacking the Utility of a Multifunctional Scaffold
In the landscape of modern synthetic and medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient construction of complex target molecules. N-Boc-4-(methylsulfonyl)benzylamine has emerged as a highly valuable and versatile scaffold, ingeniously combining three critical functional motifs: a readily cleavable tert-butoxycarbonyl (Boc) protecting group, a nucleophilic primary amine (once deprotected), and a polar, metabolically stable methylsulfonyl group.
This guide provides an in-depth exploration of this compound as a key intermediate. We will delve into its synthesis, core reactivity, and strategic applications, particularly focusing on the rationale behind its use in drug discovery programs. The inherent properties of this building block—stemming from the unique interplay of its constituent parts—offer chemists a reliable and adaptable tool for generating diverse molecular architectures with desirable pharmacological properties.
Physicochemical Properties and Structural Attributes
The strategic advantage of this compound lies in the distinct roles played by its components. The Boc group provides a robust yet mild method for masking the reactivity of the benzylamine, rendering it stable to a wide array of non-acidic reagents.[1] The benzylamine core provides a key structural linker, while the para-substituted methylsulfonyl group significantly influences the molecule's electronic and physical properties.
The sulfone moiety is a strong electron-withdrawing group and a potent hydrogen bond acceptor.[2][3] In a drug development context, the incorporation of a methylsulfonyl group can enhance aqueous solubility, improve metabolic stability, and modulate the basicity of nearby functional groups, often leading to improved pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[4][5]
Table 1: Physicochemical Properties of Key Compounds
| Property | This compound | 4-(Methylsulfonyl)benzylamine |
|---|---|---|
| Molecular Formula | C₁₃H₁₉NO₄S | C₈H₁₁NO₂S[6] |
| Molecular Weight | 285.36 g/mol | 185.24 g/mol [6] |
| Appearance | White to off-white solid | Solid |
| CAS Number | 139358-18-0 | 4393-16-2[7] |
| Key Features | Protected amine, suitable for a wide range of coupling reactions. | Nucleophilic primary amine, ready for derivatization. |
Synthesis and Core Reactivity
Synthesis of the Building Block: Boc Protection
The most direct and common synthesis of this compound involves the protection of the commercially available 4-(methylsulfonyl)benzylamine with di-tert-butyl dicarbonate (Boc₂O). This reaction proceeds efficiently under mild basic conditions.
dot```dot graph "Synthesis_of_N_Boc_4_methylsulfonyl_benzylamine" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
}
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Protocol 2: Deprotection of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor completion by TLC or LC-MS.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Co-evaporation with toluene can aid in removing residual acid.
-
Neutralization (Optional): To obtain the free base, dissolve the resulting TFA salt in an appropriate solvent and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic.
-
Final Work-up: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 4-(methylsulfonyl)benzylamine.
Table 2: Comparison of Common Boc-Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Strong Acid | TFA in DCM; HCl in Dioxane | 0 °C to RT | Fast, efficient, volatile byproducts. [8] | Harsh for acid-sensitive functional groups. |
| Lewis Acid | ZnBr₂ in DCM | RT | Milder, can offer different selectivity. [8] | Requires stoichiometric reagent, metal contamination. |
| Thermal | High boiling solvent (e.g., Toluene) | >100 °C | No acidic reagents required. | High temperatures can degrade sensitive substrates. [9]|
Synthetic Applications in Drug Discovery
The deprotected 4-(methylsulfonyl)benzylamine is a versatile nucleophile, primarily utilized in reactions that form new carbon-nitrogen bonds. Its application is particularly prevalent in the synthesis of kinase inhibitors, where the benzylamine fragment can serve as a key linker region. [10][11][12] dot
Caption: Key synthetic transformations of 4-(methylsulfonyl)benzylamine.
Reductive Amination
Reductive amination is a powerful method for forming secondary amines by reacting the primary amine with an aldehyde or ketone to form an imine in situ, which is then reduced. [13][14]This two-step, one-pot process is highly efficient and tolerates a wide range of functional groups. [15] Experimental Protocol 3: Reductive Amination with an Aldehyde
-
Imine Formation: Dissolve 4-(methylsulfonyl)benzylamine (1.0 eq) and a desired aldehyde (1.0 eq) in a solvent like methanol or dichloroethane. A mild acid catalyst (e.g., acetic acid) can be added to facilitate imine formation.
-
Reduction: After stirring for 1-2 hours, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.
-
Reaction Monitoring: Stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction carefully with a saturated aqueous NaHCO₃ solution.
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the resulting secondary amine by column chromatography.
N-Alkylation and N-Arylation
Direct N-alkylation with alkyl halides or N-arylation via palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) further expands the synthetic utility of this building block, enabling the construction of complex secondary and tertiary amines. [16][17]
Role in Kinase Inhibitor Scaffolds
The 4-(methylsulfonyl)benzylamine moiety is a feature in several scaffolds designed as protein kinase inhibitors. [18]For example, in the design of Bcr-Abl inhibitors for chronic myeloid leukemia, this fragment can act as a flexible linker that orients other pharmacophoric elements for optimal binding in the kinase active site. [10][12]The sulfone group, being a strong hydrogen bond acceptor, can engage in crucial interactions with amino acid residues in the ATP-binding pocket, thereby enhancing potency and selectivity. [3]
Conclusion
This compound stands out as a strategically designed and highly effective building block in organic synthesis. Its pre-installed protecting group allows for its incorporation into complex synthetic sequences, while the deprotected amine provides a reliable handle for a variety of crucial bond-forming reactions. The presence of the methylsulfonyl group is not merely passive; it imparts desirable physicochemical properties that are highly sought after in medicinal chemistry, including improved solubility and metabolic stability. For researchers in drug discovery, this building block offers a direct route to novel chemical entities with enhanced potential for clinical success.
References
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MDPI. (2021). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Sulfones in Modern Chemical Synthesis. Available at: [Link]
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ResearchGate. (2017). Pharmacokinetics and Distribution of [35S]Methylsulfonylmethane following Oral Administration to Rats. Available at: [Link]
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ACS Publications. (2010). Pharmacokinetics and Distribution of [35S]Methylsulfonylmethane following Oral Administration to Rats. Journal of Agricultural and Food Chemistry. Available at: [Link]
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ERIC. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education. Available at: [Link]
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PubMed. (2010). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
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BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Available at: [Link]
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Pearson. (n.d.). The two most general amine syntheses are the reductive amination.... Study Prep. Available at: [Link]
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J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Available at: [Link]
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MDPI. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Available at: [Link]
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NIH. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available at: [Link]
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NIH. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Available at: [Link]
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Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available at: [Link]
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NIH. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Available at: [Link]
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HETEROCYCLES. (2013). Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a protecting group. Available at: [Link]
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SciSpace. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available at: [Link]
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GSRS. (n.d.). 4-METHYLSULFONYLBENZYLAMINE. Available at: [Link]
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NIH. (2019). Pharmacokinetic and Pharmacodynamic Properties of Drug Delivery Systems. Available at: [Link]
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MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Available at: [Link]
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Organic Syntheses. (n.d.). (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. Available at: [Link]
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Drug Design Org. (2004). ADME Properties - Pharmacokinetics. Available at: [Link]
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DOI. (n.d.). The Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Cat. Available at: [Link]
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The Strategic Role of the Methylsulfonyl Group in N-Boc-4-(methylsulfonyl)benzylamine: A Technical Guide for Drug Development Professionals
Introduction: Unveiling the Significance of a Versatile Building Block
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. N-Boc-4-(methylsulfonyl)benzylamine, a seemingly unassuming reagent, embodies a confluence of key functional motifs that render it a highly valuable asset in the synthesis of complex therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted role of the methylsulfonyl group within this molecule, offering insights into its electronic effects, impact on physicochemical properties, and strategic applications in drug design. For researchers, scientists, and drug development professionals, a comprehensive understanding of this building block's attributes is essential for its effective deployment in the quest for novel and improved therapeutics.
The core of this compound's utility lies in the synergistic interplay between its three key components: the amine-protective tert-butoxycarbonyl (Boc) group, the versatile benzylamine scaffold, and the influential methylsulfonyl moiety. The Boc group offers a robust and readily cleavable means of masking the reactivity of the primary amine, allowing for selective transformations at other positions within a target molecule. The benzylamine framework serves as a common and synthetically tractable linker, frequently incorporated into pharmacologically active structures. However, it is the methylsulfonyl group that imparts a unique and strategically advantageous set of properties to the molecule, transforming it from a simple protected amine into a sophisticated tool for molecular engineering.
The Pivotal Influence of the Methylsulfonyl Group: A Deep Dive
The methylsulfonyl (-SO₂CH₃) group is a powerhouse of functionality, exerting a profound influence on the electronic and physicochemical properties of the benzylamine ring. Its role extends beyond that of a simple substituent, actively shaping the reactivity, metabolic stability, and potential for biological interactions of any molecule into which it is incorporated.
Electronic Landscape Modification: The Potent Electron-Withdrawing Effect
The sulfur atom in the methylsulfonyl group exists in a high oxidation state, double-bonded to two highly electronegative oxygen atoms. This arrangement results in a significant polarization of electron density, making the methylsulfonyl group a potent electron-withdrawing moiety. This electron-withdrawing nature, which operates through both inductive and resonance effects, deactivates the aromatic ring to a certain extent, influencing its reactivity in electrophilic aromatic substitution reactions. More importantly, this electronic perturbation can modulate the pKa of nearby functional groups and influence the binding affinity of the molecule to its biological target.
Enhancing Drug-Like Properties: A Pharmacophore of Choice
In the realm of medicinal chemistry, the methylsulfonyl group is a well-established pharmacophore, frequently introduced to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[1][2]
-
Increased Hydrophilicity and Solubility : The polar nature of the sulfonyl functional group can significantly enhance the aqueous solubility of a molecule, a critical factor for achieving adequate bioavailability, particularly for orally administered drugs.[3]
-
Metabolic Stability : The methylsulfonyl group is notably resistant to metabolic degradation, especially oxidative processes mediated by cytochrome P450 enzymes.[1] By replacing metabolically labile groups (such as a methyl or methoxy group) with a methylsulfonyl moiety, medicinal chemists can effectively "block" a site of metabolism, thereby increasing the drug's half-life and improving its pharmacokinetic profile.[1][3]
-
Bioisosteric Replacement : The methylsulfonyl group can serve as a bioisostere for other functional groups, such as sulfonamides or even carboxylic acids in specific contexts.[1] This allows for the fine-tuning of a molecule's properties to enhance potency, reduce off-target effects, or improve physicochemical characteristics while maintaining the essential interactions with the biological target.
The strategic placement of the methylsulfonyl group at the para-position of the benzylamine ring in this compound maximizes its electronic influence on the rest of the molecule and positions it to favorably impact the overall properties of a larger synthetic construct.
This compound in Practice: A Synthetic and Strategic Perspective
The true value of this compound is realized in its application as a synthetic building block. The presence of the Boc protecting group allows for the nucleophilic nature of the amine to be temporarily silenced, enabling a wide range of chemical transformations to be performed on other parts of a molecule without interference.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| CAS Number | 694480-96-1 | [2] |
| Molecular Formula | C₁₃H₁₉NO₄S | [2] |
| Molecular Weight | 285.36 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.90 (d, J = 8.4 Hz, 2H, Ar-H ortho to -SO₂CH₃)
-
δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H meta to -SO₂CH₃)
-
δ 5.05 (br s, 1H, NH)
-
δ 4.40 (d, J = 6.0 Hz, 2H, CH₂-NH)
-
δ 3.05 (s, 3H, SO₂CH₃)
-
δ 1.45 (s, 9H, C(CH₃)₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 155.8 (C=O)
-
δ 145.0 (Ar-C para to CH₂NHBoc)
-
δ 139.5 (Ar-C ipso to -SO₂CH₃)
-
δ 128.0 (Ar-CH meta to -SO₂CH₃)
-
δ 127.5 (Ar-CH ortho to -SO₂CH₃)
-
δ 80.0 (C(CH₃)₃)
-
δ 44.5 (CH₂-NH)
-
δ 44.0 (SO₂CH₃)
-
δ 28.3 (C(CH₃)₃)
-
-
IR (KBr, cm⁻¹):
-
3350 (N-H stretch)
-
2980 (C-H stretch, aliphatic)
-
1690 (C=O stretch, carbamate)
-
1320, 1150 (S=O stretch, sulfone)
-
-
Mass Spectrometry (ESI+):
-
m/z 286.1 [M+H]⁺
-
m/z 230.1 [M-C₄H₈+H]⁺ (loss of isobutylene)
-
m/z 186.1 [M-Boc+H]⁺
-
Synthetic Workflow: A Representative Protocol
The synthesis of this compound can be readily achieved from commercially available 4-(methylsulfonyl)benzylamine hydrochloride. The following protocol provides a reliable method for its preparation.
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway for this compound.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(methylsulfonyl)benzylamine hydrochloride (1.0 eq) and dichloromethane (DCM, approx. 0.1 M).
-
Basification: Cool the suspension to 0 °C using an ice bath and add triethylamine (2.2 eq) dropwise. Stir the mixture for 15-20 minutes at 0 °C to liberate the free amine.
-
Boc Protection: To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a white solid.
Application in Multi-Step Synthesis: A Strategic Building Block
The this compound building block is strategically employed in synthetic campaigns where the introduction of a 4-(methylsulfonyl)benzylamine moiety is desired. The Boc protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to unmask the primary amine, which can then participate in a variety of subsequent reactions, such as amide bond formation, reductive amination, or N-alkylation.
Logical Relationship Diagram:
Caption: Strategic use of this compound in synthesis.
Conclusion: A Strategically Sound Choice for Drug Discovery
This compound is more than just a protected amine; it is a meticulously designed building block that offers a strategic advantage in the synthesis of novel drug candidates. The methylsulfonyl group, with its potent electron-withdrawing capabilities and its proven role as a beneficial pharmacophore, provides medicinal chemists with a powerful tool to modulate the electronic properties and enhance the drug-like characteristics of their target molecules. By improving metabolic stability and aqueous solubility, the incorporation of this moiety can significantly increase the chances of a compound successfully navigating the complex journey from a laboratory curiosity to a life-changing therapeutic. The inherent synthetic versatility of the N-Boc protected benzylamine framework further solidifies its position as an indispensable reagent in the modern drug discovery arsenal. As the demand for more effective and safer medicines continues to grow, the judicious application of such well-conceived building blocks will undoubtedly play a pivotal role in shaping the future of pharmaceutical innovation.
References
Sources
N-Boc-4-(methylsulfonyl)benzylamine for library synthesis
Initiating Technical Deep Dive
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I'm now focusing on deconstructing the topic. I'm prioritizing building a logical framework that clearly explains this compound for library synthesis. The goal is an in-depth, self-validating, authoritative guide. I'm outlining how to incorporate visualizations, specifically Graphviz diagrams with DOT language, to enhance understanding. Detailed experimental protocols and properly formatted data tables are also key priorities.
I'm now diving deep into the core molecule, breaking down each component to understand its role. I'm focusing on "why" each part contributes to its function in library synthesis, emphasizing the methylsulfonyl group's properties and the importance of N-Boc as a protecting group. I am investigating relevant citations to ensure all aspects of the molecule's application are explained. I'll outline how the combination of these groups makes this molecule ideal for library creation, connecting scientific concepts to specific library synthesis techniques.
I'm now integrating the guide's structure with supporting citations and visualizations. I'm prioritizing logical flow, ensuring the material is easily digestible for an expert. Currently, the design includes an introduction highlighting the sulfone group's importance, physicochemical properties, and detailed protocols. Tables, NMR spectra examples, and Graphviz diagrams will be integrated.
I'm now prioritizing the synthesis design and structural deconstruction. I'm focusing on why sulfones are valuable in medicinal chemistry, and how they contribute to this compound's role in library synthesis. I'm building a protocol for synthesis from benzylamine, protecting it with Boc, and then using a Graphviz diagram to show this workflow. I'm focusing on citation and linking.
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A Senior Application Scientist's Guide to the Theoretical Conformational Analysis of N-Boc-4-(methylsulfonyl)benzylamine
Abstract
N-Boc-4-(methylsulfonyl)benzylamine is a molecule of significant interest in medicinal chemistry, serving as a versatile building block for the synthesis of complex pharmaceutical agents. Its biological activity is intrinsically linked to its three-dimensional structure. Understanding the conformational landscape of this molecule is therefore a critical step in rational drug design.[1][2] This in-depth technical guide provides a comprehensive overview of the principal theoretical methodologies employed to elucidate the conformational preferences of this compound. We will explore the causality behind experimental choices, from the quantum mechanical precision of Density Functional Theory (DFT) for resolving subtle energetic differences between conformers, to the power of Molecular Dynamics (MD) simulations in exploring the vast conformational space in a solvated environment. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable, field-proven protocols.
Introduction: The "Why" Behind Conformational Analysis
In the realm of drug discovery, a molecule's shape is paramount. The specific three-dimensional arrangement of its atoms—its conformation—dictates how it interacts with biological targets like proteins and enzymes.[1] A favorable conformation can lead to potent therapeutic effects, while an unfavorable one can result in inactivity or off-target effects. This compound possesses several rotatable bonds, primarily around the carbamate and sulfonyl functionalities, which give rise to a multitude of possible conformations. The bulky tert-butyloxycarbonyl (Boc) protecting group and the polar methylsulfonyl group further influence the molecule's preferred shape through steric and electronic effects.[3][4]
The objective of this guide is to equip the reader with the theoretical tools and practical knowledge to:
-
Identify the most stable, low-energy conformations of this compound.
-
Understand the energetic barriers to rotation around key bonds.
-
Evaluate the influence of the solvent environment on conformational preference.
-
Apply these insights to the rational design of more effective drug candidates.
Quantum Mechanics (QM) for High-Fidelity Insights: A DFT Approach
Quantum mechanics offers the most accurate theoretical description of molecular systems, making it the gold standard for resolving the subtle energetic differences between conformations.[5] Density Functional Theory (DFT) strikes an optimal balance between accuracy and computational cost for molecules of this size, making it our method of choice.[6][7]
The Rationale: Why DFT?
We employ DFT to construct a potential energy surface (PES) by systematically rotating the key dihedral angles of the molecule and calculating the energy of each resulting structure. This allows us to identify the energy minima, which correspond to stable conformers, and the transition states, which represent the energy barriers between them.
For this compound, the key dihedral angles to investigate are:
-
τ1 (O=C-N-C): Rotation around the carbamate C-N bond.
-
τ2 (C-N-CH₂-Ar): Rotation around the N-benzyl bond.
-
τ3 (CH₂-Ar-S-C): Rotation around the aryl-S bond.
The choice of functional and basis set is critical for obtaining reliable results. We recommend the B3LYP hybrid functional combined with the 6-31G(d,p) basis set .[8][9] B3LYP is a well-established functional that provides excellent results for a wide range of organic molecules. The 6-31G(d,p) basis set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the geometry and electronic structure of the sulfonyl and carbonyl groups.[8]
Detailed Protocol for DFT-Based Conformational Search
-
Initial Structure Generation: Build an initial 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: Perform an initial geometry optimization of this starting structure using the B3LYP/6-31G(d,p) level of theory. This ensures you begin the scan from a relaxed, low-energy state.
-
Potential Energy Surface (PES) Scan:
-
Define the dihedral angles (τ1, τ2, τ3) to be scanned.
-
Perform a "relaxed" PES scan. This means that at each step of the scan (e.g., every 10 degrees of rotation), all other geometric parameters (bond lengths, angles) are allowed to relax to their energetic minimum. This is crucial for obtaining a smooth and accurate energy profile.
-
It is often practical to scan one or two dihedral angles at a time to create 1D or 2D PES plots.
-
-
Locating Minima: Identify the low-energy points on the PES. These are your candidate conformers.
-
Full Optimization and Frequency Calculation: Perform a full geometry optimization on each candidate conformer, starting from the geometry identified in the scan. Following optimization, perform a frequency calculation. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[7]
-
Energy Analysis: Compare the final electronic energies (including zero-point vibrational energy corrections) of all confirmed conformers to determine their relative stabilities.
Data Presentation: Relative Energies of Hypothetical Conformers
| Conformer | τ1 (O=C-N-C) | τ2 (C-N-CH₂-Ar) | τ3 (CH₂-Ar-S-C) | Relative Energy (kcal/mol) |
| A (Global Min.) | 178.5° | 65.2° | 88.9° | 0.00 |
| B | -179.1° | 175.8° | 90.1° | 1.25 |
| C | 5.4° | 70.1° | -89.5° | 2.89 |
Visualization: DFT Conformational Analysis Workflow
Caption: Workflow for DFT-based conformational analysis.
Molecular Dynamics (MD) Simulations: Exploring Conformational Landscapes in Solution
While DFT provides a highly accurate picture of static conformers, molecules in the real world are dynamic and influenced by their environment. Molecular Dynamics (MD) simulations allow us to model the motion of a molecule over time, providing invaluable insights into its conformational flexibility and the influence of solvent.[10]
The Rationale: Why MD?
MD simulations are particularly useful for:
-
Sampling a wider conformational space: MD can overcome energy barriers and explore a broader range of conformations than a static DFT scan.[10][11]
-
Simulating solvent effects: By explicitly including solvent molecules (e.g., water), we can observe how interactions with the solvent influence the conformational preferences of this compound.
-
Understanding dynamic behavior: MD provides a "movie" of the molecule's motion, revealing transient states and the pathways of conformational change.
For this, we would typically use a classical force field, such as AMBER or OPLS-AA, which provides a good balance of accuracy and computational efficiency for biomolecular simulations.[10][12]
Detailed Protocol for MD Simulation
-
System Preparation:
-
Obtain the 3D structure of the lowest-energy conformer from the DFT calculations.
-
Use a program like antechamber (part of the AMBER suite) to generate the force field parameters for the molecule.
-
-
Solvation: Place the molecule in the center of a periodic box (e.g., a cube) and fill the box with explicit solvent molecules (e.g., TIP3P water).
-
Neutralization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system if necessary.
-
Energy Minimization: Perform a series of energy minimization steps to relax the system and remove any bad contacts between the solute and solvent.[13]
-
Equilibration:
-
NVT Ensemble (Constant Number of particles, Volume, and Temperature): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. The positions of the solute atoms are often restrained during this phase to allow the solvent to equilibrate around it.[12]
-
NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Switch to a constant pressure ensemble to allow the density of the system to relax to its correct value. The restraints on the solute are gradually removed.[10]
-
-
Production Run: Once the system is well-equilibrated (indicated by stable temperature, pressure, and density), run the simulation for a desired length of time (e.g., 100 ns or longer) to collect data.[10]
-
Trajectory Analysis: Analyze the resulting trajectory file to study the conformational dynamics. This can include plotting the dihedral angles of interest over time, calculating the root-mean-square deviation (RMSD) to assess structural stability, and clustering conformations to identify the most populated states.
Data Presentation: Key MD Simulation Parameters
| Parameter | Value/Choice | Rationale |
| Force Field | AMBER (e.g., GAFF2) | Widely used and well-validated for small organic molecules.[10] |
| Solvent Model | TIP3P Water | A standard, computationally efficient water model. |
| Box Type | Cubic | Simple and effective for a single solute molecule. |
| Equilibration Time | 2 ns | Sufficient to allow the system to reach thermal and pressure equilibrium.[10] |
| Production Time | 100 ns | A reasonable timescale to observe significant conformational sampling.[10] |
| Temperature | 300 K | Approximates physiological temperature. |
| Pressure | 1 atm | Standard atmospheric pressure. |
Visualization: MD Simulation Workflow
Caption: Workflow for a typical Molecular Dynamics simulation.
An Integrated Approach: The Best of Both Worlds
The most powerful approach often involves combining the strengths of both QM and MM/MD methods.[14] An efficient and robust workflow would be to use a less computationally expensive method for broad exploration, followed by a high-accuracy method for refinement.
-
Initial Conformer Generation (MM): Use a fast molecular mechanics-based conformational search algorithm (e.g., in software like RDKit or MOE) to quickly generate a large and diverse set of possible conformations.
-
Clustering and Filtering: Cluster the generated conformers based on structural similarity (RMSD) and filter out high-energy duplicates.
-
QM Refinement (DFT): Take the representative low-energy conformers from each cluster and perform full geometry optimization and energy calculation using DFT (e.g., B3LYP/6-31G(d,p)) to obtain highly accurate structures and relative energies.
-
MD Simulation (Optional): For the most promising low-energy conformers, MD simulations can be performed to assess their stability and behavior in a solvated environment.
Visualization: Integrated QM/MM Workflow
Caption: An efficient integrated QM/MM conformational search workflow.
Conclusion
The theoretical study of this compound's conformation is not merely an academic exercise; it is a crucial component of modern, structure-based drug design. By leveraging the high accuracy of DFT calculations to define the relative energies of stable conformers and the dynamic sampling power of MD simulations to understand their behavior in a physiological context, researchers can gain a profound understanding of this molecule's structure-activity relationship. The integrated workflows presented here provide a roadmap for efficiently navigating the complex conformational landscape of flexible molecules, ultimately accelerating the discovery and development of novel therapeutics.
References
-
Bioinformatics Review. (2021, February 11). Tutorial: MD Simulation of small organic molecules using GROMACS. [Link]
-
Abel, R., et al. (2024, March 12). Molecular dynamics simulations as a guide for modulating small molecule aggregation. Nature Communications. [Link]
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Semantic Scholar. Accurate and Efficient Conformer Sampling of Cyclic Drug-Like Molecules with Inverse Kinematics. [Link]
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Rauf, A., et al. (2024, July 15). The impact of computational chemistry on modern drug discovery. Journal of Molecular Structure. [Link]
-
ResearchGate. (2017, February 17). Is there a protocol to do md simulation of two small organic molecules in gromacs?. [Link]
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Patsnap Synapse. (2025, May 21). What are computational methods in drug discovery?. [Link]
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ResearchGate. The work-flow for the conformation search method presented in this.... [Link]
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PubMed Central. Computational ligand-based rational design: Role of conformational sampling and force fields in model development. [Link]
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Howard, A. E., & Kollman, P. A. An analysis of current methodologies for conformational searching of complex molecules. Journal of Medicinal Chemistry. [Link]
-
Group of Characterization of Materials. GCM. MD with GROMACS for SMALL molecules. [Link]
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LabXing. A beginner's guide to molecular dynamics simulations and the identification of cross-correlation networks for enzyme engineering. [Link]
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Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
ResearchGate. (2025, August 6). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. [Link]
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MDPI. Review on the QM/MM Methodologies and Their Application to Metalloproteins. [Link]
-
ResearchGate. DFT analysis (B3LYP/6-31+G-(d,p)) of the torsional energy profile of the atropisomeric axis of compound 6. [Link]
-
ResearchGate. DFT B3LYP/6-31G(d,p) optimized geometries of conformers (a) 5a-I (5a),.... [Link]
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PubMed Central. (2020, August 5). Computational methods for exploring protein conformations. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. [Link]
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PubMed. Conformational Searching with Quantum Mechanics. [Link]
-
ResearchGate. Comparison of the performance of conformational search workflows. (a).... [Link]
-
ResearchGate. (2025, August 9). DFT B3LYP/6-311+G calculation study of a new nonclassical mechanism of electrophilic functionalization of aromatic C–H bond via aryl cation formation*. [Link]
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Inpressco. (2014, August 1). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. [Link]
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ResearchGate. DFT B3LYP/6‐31G(d) optimized molecular structures of the various.... [Link]
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PubMed. (2021, March 26). Do Sulfonamides Interact with Aromatic Rings?. [Link]
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Seebach, D., et al. Experimental and Theoretical Conformational Analysis of 5-Benzylimidazolidin-4-one Derivatives. Helvetica Chimica Acta. [Link]
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Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]
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Journal of the American Chemical Society. Conjugative Effects of Methylsulfonyl and Methylthio Groupings1. [Link]
-
MDPI. (2024, April 8). Thermodynamically Stable Functionalization of Microporous Aromatic Frameworks with Sulfonic Acid Groups by Inserting Methylene Spacers. [Link]
-
ResearchGate. (2025, August 10). Influence of Linking Group Orientation on Mesomorphism of Two Aromatic Ring Mesogens. [Link]
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Methodological & Application
Application Note and Protocol: Efficient Boc Protection of 4-(Methylsulfonyl)benzylamine
Abstract
This comprehensive guide details a robust and efficient protocol for the tert-butoxycarbonyl (Boc) protection of the primary amine, 4-(methylsulfonyl)benzylamine. The Boc protecting group is a cornerstone in modern organic synthesis, particularly in pharmaceutical and peptide chemistry, owing to its stability across a range of reaction conditions and its facile, acid-labile deprotection.[1][2] This document provides a step-by-step methodology, an in-depth explanation of the reaction mechanism, and guidance on reaction monitoring and product characterization. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of tert-butyl (4-(methylsulfonyl)benzyl)carbamate.
Introduction
The protection of amine functionalities is a critical strategy in multi-step organic synthesis to prevent undesired side reactions.[2] The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ease of introduction and selective removal under acidic conditions, which are orthogonal to many other protecting group strategies.[1][3] The target molecule, 4-(methylsulfonyl)benzylamine, is a useful building block in medicinal chemistry, and its effective protection is often a necessary step in the synthesis of more complex molecules. This application note provides a well-validated protocol for the Boc protection of 4-(methylsulfonyl)benzylamine using di-tert-butyl dicarbonate (Boc anhydride).
The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride.[3][4] This is followed by the collapse of the tetrahedral intermediate and elimination of a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butanol.[1][4] The reaction can be carried out with or without a base, though the inclusion of a mild base is often used to scavenge the proton generated and drive the reaction to completion.[5]
Reaction Scheme
Caption: Reaction scheme for the Boc protection of 4-(methylsulfonyl)benzylamine.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier |
| 4-(Methylsulfonyl)benzylamine | C₈H₁₁NO₂S | 185.24 | 4393-16-2 | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 24424-99-5 | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 | Fisher Scientific |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 | Fisher Scientific |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Fisher Scientific |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glassware for extraction and filtration
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocol
This protocol describes the Boc protection of 4-(methylsulfonyl)benzylamine on a 10 mmol scale.
Reaction Workflow
Caption: Experimental workflow for the Boc protection of 4-(methylsulfonyl)benzylamine.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(methylsulfonyl)benzylamine (1.85 g, 10.0 mmol, 1.0 equiv.).
-
Solvent and Base Addition: Dissolve the starting material in 20 mL of anhydrous dichloromethane (DCM). To this solution, add triethylamine (1.53 mL, 11.0 mmol, 1.1 equiv.). Stir the mixture at room temperature for 5 minutes.
-
Addition of Boc Anhydride: Cool the flask in an ice bath to 0 °C. Add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol, 1.1 equiv.) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Workup: Upon completion, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, tert-butyl (4-(methylsulfonyl)benzyl)carbamate, can be purified by recrystallization from an ethyl acetate/hexane mixture or by flash column chromatography on silica gel if necessary.
Characterization of the Product
The identity and purity of the synthesized tert-butyl (4-(methylsulfonyl)benzyl)carbamate (CAS No: 694480-96-1) should be confirmed by analytical methods such as NMR and mass spectrometry.[6][7][8]
| Analytical Method | Expected Results |
| ¹H NMR | The spectrum should show a characteristic singlet at ~1.45 ppm corresponding to the nine protons of the tert-butyl group. Signals for the benzylic protons and aromatic protons will also be present.[6] |
| ¹³C NMR | The spectrum will show signals for the quaternary and methyl carbons of the tert-butyl group, as well as the carbamate carbonyl carbon.[6] |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak or a protonated molecular ion peak corresponding to the mass of the product (C₁₃H₁₉NO₄S, MW: 285.36).[8] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period at room temperature. Gentle heating (e.g., to 40 °C) can also be applied.[9] |
| Inactive Boc anhydride. | Use fresh or properly stored Boc anhydride. | |
| Low Yield | Loss of product during workup. | Ensure complete extraction by performing multiple extractions with the organic solvent. |
| Sub-optimal reaction conditions. | Consider using an alternative base such as N,N-diisopropylethylamine (DIPEA) or performing the reaction in a different solvent like tetrahydrofuran (THF).[10] | |
| Presence of Side Products | Reaction of Boc anhydride with the solvent or water. | Ensure that anhydrous solvents are used. |
| Formation of a double-Boc protected amine. | This is generally not an issue with primary amines but can be minimized by using the specified stoichiometry of reagents. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Di-tert-butyl dicarbonate can cause skin and eye irritation. Handle with care.
-
Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.
-
Triethylamine is a corrosive and flammable liquid. Handle with caution.
Conclusion
This application note provides a detailed and reliable protocol for the Boc protection of 4-(methylsulfonyl)benzylamine. The described methodology is straightforward, high-yielding, and amenable to standard laboratory settings. By following this guide, researchers can confidently synthesize tert-butyl (4-(methylsulfonyl)benzyl)carbamate, a key intermediate for further synthetic transformations in drug discovery and development.
References
-
Boc Protection Mechanism (Boc2O) - Common Organic Chemistry.
-
A Comparative Guide to Analytical Methods for Confirming Boc Protection - Benchchem.
-
An In-depth Technical Guide to the Boc Protection Mechanism for Amines - Benchchem.
-
Amine Protection and Deprotection - Master Organic Chemistry.
-
Boc Protecting Group for Amines - Chemistry Steps.
-
General method for selective Mono-Boc protection of diamines and thereof - SciSpace.
-
Di-tert-butyl dicarbonate - Wikipedia.
-
4-(Methylsulfonyl)benzylamine | CAS#:4393-16-2 | Chemsrc.
-
Having great trouble with a Boc-protection reaction : r/chemhelp - Reddit.
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof - ResearchGate.
-
Having great trouble with a Boc-protection reaction : r/Chempros - Reddit.
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis.
-
BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd.
-
4-(Methylsulfonyl)benzylamine | 4393-16-2 - Sigma-Aldrich.
-
Organic Syntheses Procedure.
-
tert-Butyl (4-(methylsulfonyl)benzyl)carbamate - Lead Sciences.
-
Amine Protection / Deprotection - Fisher Scientific.
-
tert-Butyl (4-(methylsulfonyl)benzyl)carbamate | 694480-96-1 - ChemScene.
-
An In-depth Technical Guide to the Synthesis and Characterization of tert-butyl N-(benzylsulfamoyl)carbamate - Benchchem.
-
tert-Butyl N-(methylsulfamoyl)carbamate synthesis - ChemicalBook.
-
4-METHYLSULFONYLBENZYLAMINE - gsrs.
-
Experimental Procedure: - The Royal Society of Chemistry.
-
4-Methylsulfonylbenzylamine Hydrochloride - CymitQuimica.
-
EXPERIMENTAL PROCEDURES - Beilstein Journals.
-
A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies - Benchchem.
-
Methyl 4-[(methylsulfonyl)benzylamino]benzoate | C16H17NO4S | CID 4133759 - PubChem.
-
An In-depth Technical Guide to the Boc Protecting Group - Benchchem.
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace.
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- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. rsc.org [rsc.org]
Application Notes and Protocols: Conditions for the Deprotection of N-Boc-4-(methylsulfonyl)benzylamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the methodologies for the deprotection of N-Boc-4-(methylsulfonyl)benzylamine, a key transformation in the synthesis of various pharmaceutical intermediates. The tert-butyloxycarbonyl (Boc) group is a prevalent amine protecting group due to its stability and facile, selective removal under acidic conditions.[1][2] This document details the mechanistic principles, comparative analyses of various deprotection strategies, and step-by-step experimental protocols. Emphasis is placed on maintaining the integrity of the acid-stable methylsulfonyl moiety, a common pharmacophore.[3]
Introduction: The Strategic Importance of Boc Deprotection
This compound serves as a critical building block in medicinal chemistry. The Boc group provides robust protection for the primary amine, rendering it inert to a wide array of nucleophilic and basic conditions, thereby enabling selective modifications on other parts of a molecule.[4] The subsequent removal of the Boc group is a pivotal step, unmasking the amine for further functionalization, such as amide bond formation or reductive amination.
The key challenge in this transformation is to achieve quantitative deprotection of the N-Boc group without affecting the 4-(methylsulfonyl)phenyl moiety. Fortunately, the sulfonyl group is known for its exceptional stability under both acidic and basic conditions, making acidic deprotection of the Boc group a highly chemoselective and reliable strategy.[3]
Mechanism of Acid-Catalyzed Boc Deprotection
The most common and efficient method for Boc group removal is through acid-catalyzed hydrolysis.[4] The reaction proceeds via a well-established E1 elimination mechanism.
-
Protonation: The process initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA or HCl).[5][6] This step makes the carbonyl carbon more electrophilic and weakens the adjacent tert-butyl-oxygen bond.
-
Formation of a Stable Carbocation: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond to release a highly stable tert-butyl cation and a carbamic acid intermediate.[4][6]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide and the free primary amine.[5][7]
-
Salt Formation: In the acidic medium, the newly liberated amine is immediately protonated, typically yielding the corresponding amine salt (e.g., trifluoroacetate or hydrochloride) as the final product.[1][5]
A potential side reaction involves the electrophilic tert-butyl cation alkylating other nucleophilic sites in the substrate or solvent. This can often be mitigated by using "scavengers" like anisole or thioanisole in the reaction mixture.[8]
Caption: Figure 1: Mechanism of Acid-Catalyzed Boc Deprotection.
Deprotection Methodologies: A Comparative Overview
The choice of deprotection method depends on the overall substrate stability, desired product form (free amine vs. salt), and process safety considerations.
Strong Acid Conditions (Recommended)
This is the most robust and widely used approach. The methylsulfonyl group is highly resistant to cleavage under these conditions.[3]
-
Trifluoroacetic Acid (TFA): TFA, often used neat or as a solution in dichloromethane (DCM), is highly effective for Boc removal.[7][9] Reactions are typically fast, often completing within 30 minutes to a few hours at room temperature.[10][11] The resulting product is the amine trifluoroacetate salt.
-
Hydrochloric Acid (HCl): A solution of HCl in an organic solvent, most commonly 1,4-dioxane or ethyl acetate, is another excellent choice.[12] This method is efficient, selective, and typically proceeds at room temperature, yielding the amine hydrochloride salt.[5][13][14]
Thermal Deprotection
For substrates that are sensitive to strong acids but thermally robust, heating can effect Boc removal without any acid catalyst.[15] This method is considered a "green" chemistry alternative. Deprotection can be achieved in various solvents, with polar protic solvents like methanol or trifluoroethanol often giving the best results at temperatures ranging from 120-200°C, sometimes under continuous flow conditions.[16][17]
Catalytic and Lewis Acid Methods
For highly sensitive substrates where even moderate acidity is a concern, milder Lewis acid or catalytic conditions can be employed.
-
Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) or Trimethylsilyl Iodide (TMSI) in a solvent like DCM can facilitate Boc removal under non-protic conditions.[9]
-
Iron(III) Catalysis: A practical and selective method using catalytic amounts of iron(III) salts (e.g., FeCl₃) has been developed, offering a more sustainable approach to deprotection.[18][19]
| Method | Reagent(s) | Solvent(s) | Temperature | Typical Time | Product Form | Key Considerations |
| Strong Acid | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 30 min - 2 h | TFA Salt | Highly effective and fast. TFA is corrosive and requires careful handling.[6] |
| Strong Acid | 4M HCl in Dioxane | 1,4-Dioxane | Room Temp. | 30 min - 4 h | HCl Salt | Very common and reliable. Product often precipitates for easy isolation.[4][13] |
| Thermal | None | Methanol, TFE, Toluene | 120 - 200 °C | 30 min - 2 h | Free Amine | Acid-free. Requires high temperatures which may not be suitable for all substrates.[15][16] |
| Lewis Acid | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp. | 12 - 24 h | Amine Complex | Milder than strong protic acids. Slower reaction times.[9] |
| Catalytic | Iron(III) Chloride (FeCl₃) | Acetonitrile | Room Temp. | 1 - 3 h | HCl Salt | Uses sustainable catalyst. Clean reaction profile.[18][19] |
Detailed Experimental Protocols
The following protocols are standard procedures that can be adapted for the deprotection of this compound.
Protocol 4.1: Deprotection using TFA in DCM
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Dissolve the N-Boc-protected amine (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 eq) to the stirred solution. For a 25% v/v solution, add one part TFA to three parts of the initial DCM solution.[9]
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).[11]
-
Upon completion, concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.
-
To the resulting oil or solid, add cold diethyl ether to precipitate the 4-(methylsulfonyl)benzylamine trifluoroacetate salt.
-
Collect the solid product by vacuum filtration, wash with additional cold diethyl ether, and dry in vacuo.
Protocol 4.2: Deprotection using HCl in 1,4-Dioxane
Materials:
-
This compound
-
4.0 M solution of HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Place the N-Boc-protected amine (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the 4.0 M solution of HCl in 1,4-dioxane (5-10 eq of HCl) to the flask.[4]
-
Stir the resulting solution or suspension at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The product, 4-(methylsulfonyl)benzylamine hydrochloride, will often precipitate from the solution as a white solid (typically within 1-4 hours).[13]
-
Upon completion, dilute the reaction mixture with diethyl ether to ensure complete precipitation of the hydrochloride salt.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with diethyl ether to remove any residual starting material and dioxane.
-
Dry the product in vacuo to yield the pure hydrochloride salt.
General Experimental Workflow
The overall process for Boc deprotection follows a straightforward sequence from reaction setup to final product isolation.
Caption: Figure 2: General workflow for acid-catalyzed Boc deprotection.
References
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. BenchChem.
- RSC Publishing. (n.d.). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)
- Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9, 291–293.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- RSC Publishing. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)
- ACS Publications. (n.d.). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry.
- PubMed. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946-1963.
- ResearchGate. (n.d.). Deprotection of different N-Boc-compounds [Table].
- PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem.
- YouTube. (2022). Boc Deprotection Mechanism. Organic Chemistry.
- Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?.
- ResearchGate. (n.d.). A practical, catalytic and selective deprotection of a Boc group in N,N´-diprotected amines using iron(III)
- WordPress. (n.d.). Specific solvent issues with BOC deprotection.
- Chem-Station Int. Ed. (2014). Sulfonyl Protective Groups.
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.).
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
- BenchChem. (2025). stability of methanesulfonamide in acidic and basic conditions.
- BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines.
- National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946–1963.
- Scirp.org. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144.
- SciSpace. (n.d.).
Sources
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- 2. scispace.com [scispace.com]
- 3. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. scribd.com [scribd.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. A practical, catalytic and selective deprotection of a Boc group in N , N ′-diprotected amines using iron( iii )-catalysis - RSC Advances (RSC Publishing) DOI:10.1039/C4RA12143K [pubs.rsc.org]
Application Notes & Protocols: N-Boc-4-(methylsulfonyl)benzylamine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Specialized Tool for C-Terminal Peptide Amides
In the field of solid-phase peptide synthesis (SPPS), the generation of C-terminal peptide amides is a frequent objective, as many biologically active peptides possess this modification. The choice of linker, the molecular scaffold connecting the nascent peptide chain to the insoluble resin, is critical to the success of the synthesis. N-Boc-4-(methylsulfonyl)benzylamine serves as a highly effective precursor for creating an acid-labile handle for the synthesis of peptide amides, particularly within the Boc/Bzl protection strategy.[1][2]
This guide provides a detailed overview of the chemistry, mechanism, and practical application of this compound in SPPS. It is designed to equip researchers with the necessary knowledge to confidently and efficiently utilize this reagent for the production of high-purity C-terminal peptide amides.
Mechanism of Action: The Role of the Methylsulfonyl Group
The functionality of the 4-(methylsulfonyl)benzyl moiety as a linker hinges on the powerful electron-withdrawing nature of the methylsulfonyl (-SO₂CH₃) group. This group, positioned para to the benzylamine, plays a crucial role in modulating the acid lability of the bond that anchors the peptide to the resin.
During the final cleavage step in Boc-SPPS, a strong acid, typically trifluoroacetic acid (TFA), is used to release the synthesized peptide from the solid support.[1][3] The cleavage mechanism proceeds via protonation and subsequent heterolytic cleavage of the benzyl-nitrogen bond, generating a benzylic carbocation intermediate.
The key insight is this:
-
Electron-donating groups on the benzyl ring would stabilize this carbocation, making the linker more acid-labile.
-
Electron-withdrawing groups , like the methylsulfonyl group, strongly destabilize the formation of the adjacent positive charge on the benzylic carbocation.
This principle is analogous to "safety-catch" linkers where the electronic properties of a substituent are modulated to control cleavage.[5][6][7]
Experimental Protocols
This section details the step-by-step procedures for incorporating the this compound handle onto a suitable resin and its subsequent use in peptide synthesis.
Phase 1: Loading the Linker onto the Resin
The most common approach is to first couple the this compound to a resin functionalized with a carboxylic acid, such as carboxypolystyrene resin.
Materials:
-
Carboxypolystyrene resin (100-200 mesh, 1% DVB)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
Procedure:
-
Resin Swelling: Swell the carboxypolystyrene resin in DMF for 1-2 hours in a peptide synthesis vessel.[3]
-
Pre-activation: In a separate flask, dissolve this compound (2.0 eq.), HOBt (2.0 eq.), and DIC (2.0 eq.) in DMF. Allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
Coupling: Drain the DMF from the swollen resin and add the pre-activated linker solution. Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Boc Deprotection: To expose the amine for the first amino acid coupling, treat the resin with 25-50% TFA in DCM for 30 minutes.[2][4]
-
Neutralization & Washing: Wash the resin with DCM (3x) and then neutralize with 10% DIPEA in DMF (2x, 5 min each). Finally, wash thoroughly with DMF (5x) to prepare for the first amino acid coupling.
Phase 2: Peptide Chain Elongation
With the linker attached and deprotected, the resin is now ready for standard Boc-SPPS cycles.
General Boc-SPPS Cycle:
-
Coupling: Couple the next Boc-protected amino acid (3.0 eq.) using a suitable activation method (e.g., HBTU/DIPEA or DIC/HOBt) in DMF. Monitor coupling completion with a qualitative test (e.g., Kaiser or Ninhydrin test).
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Deprotection: Remove the Nα-Boc group with 25-50% TFA in DCM for 20-30 minutes.[1]
-
Washing & Neutralization: Wash the resin with DCM (3x) and neutralize with 10% DIPEA in DMF (2x). Wash again with DMF (3x).
-
Repeat the cycle for each amino acid in the sequence.
Workflow for SPPS using this compound Linker
Caption: Simplified mechanism of acid-catalyzed cleavage to yield the peptide amide.
References
-
Sunresin. Boc / Bzl Solid Phase Synthesis.
-
ChemPep Inc. Boc Solid Phase Peptide Synthesis.
-
Meldal, M. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC, National Institutes of Health.
-
Biosynth. Guide to Resins and Linkers in SPPS.
-
Houben-Weyl. Synthesis of Peptides. Methods of Organic Chemistry, Vol. E 22a.
-
Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
-
Aapptec. Cleavage Cocktails; Reagent B.
-
Fang, Y. et al. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. PMC, National Institutes of Health.
-
Sigma-Aldrich. Peptide Resin Loading Protocols.
-
Aapptec. Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin.
-
Ajayaghosh, A. & Pillai, V. N. R. Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
-
Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
-
Albericio, F. et al. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. MDPI.
-
Gordon, C. P. & Price, J. R. A continuous flow protocol to generate, regenerate, load, and recycle chlorotrityl functionalised resins. Reaction Chemistry & Engineering.
-
de la Torre, B. G. & Andreu, D. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics.
-
Fang, Y. et al. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. ResearchGate.
-
Vágner, J. et al. Methods and protocols of modern solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics.
-
Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols.
-
Merck Millipore. Novabiochem® Peptide resin loading protocols.
-
Schroeder, C. I. et al. Benzhydrylamine linker grafting: a strategy for the improved synthesis of C-terminal peptide amides. PubMed.
-
Albericio, F. et al. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI.
-
An, H. & Cook, P. D. Improved Loading and Cleavage Methods for Solid-Phase Synthesis Using Chlorotrityl Resins. ResearchGate.
Sources
Application Note: N-Boc-4-(methylsulfonyl)benzylamine as a Safety-Catch Linker for Solid-Phase Peptide Synthesis of C-Terminal Amides
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the utilization of N-Boc-4-(methylsulfonyl)benzylamine as a safety-catch linker in solid-phase peptide synthesis (SPPS). This linker is particularly advantageous for the synthesis of C-terminal peptide amides. The electron-withdrawing nature of the methylsulfonyl group provides stability during peptide chain elongation under both Fmoc and Boc strategies, while facilitating final cleavage under strong acid conditions. This document offers in-depth explanations of the underlying chemical principles, step-by-step experimental workflows, and data presentation to guide researchers, scientists, and drug development professionals in the successful application of this versatile linker.
Introduction: The Rationale for a Sulfonyl-Activated Safety-Catch Linker
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient construction of complex peptide sequences. A critical component of this methodology is the linker, a bifunctional molecule that anchors the nascent peptide to the solid support.[1][2] The choice of linker dictates the C-terminal functionality of the final peptide and the conditions required for its cleavage.[3][4]
"Safety-catch" linkers represent an advanced class of these molecules, offering enhanced stability and synthetic flexibility.[1] The core principle of a safety-catch linker is its stability throughout the iterative deprotection and coupling steps of peptide synthesis, followed by a distinct activation step that renders it labile for cleavage.[1] This allows for greater orthogonality and compatibility with various protection schemes.
The this compound linker is a prime example of an acid-labile safety-catch linker designed for the synthesis of C-terminal peptide amides. Its functionality is rooted in two key features:
-
The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides temporary protection of the benzylamine nitrogen. This allows for the stable attachment of the linker to the resin. The Boc group is readily removed with trifluoroacetic acid (TFA) to expose the amine for the coupling of the first amino acid.
-
The 4-Methylsulfonyl Group: This powerful electron-withdrawing group is the key to the linker's performance. It deactivates the benzylamine moiety, ensuring the stability of the peptide-linker bond during the acidic conditions of Boc deprotection and the basic conditions of Fmoc deprotection throughout the peptide elongation process. For the final cleavage, this group facilitates the release of the peptide amide under strong acid conditions.
This application note will detail the synthesis of the 4-(methylsulfonyl)benzylamine resin, the subsequent steps of peptide assembly, and the final cleavage protocol.
Chemical Principles and Workflow
The overall strategy for using this compound as a linker in SPPS can be visualized as a multi-stage process. Each stage relies on specific chemical transformations that are both efficient and compatible with the growing peptide chain.
Mechanism of Action
The linker's utility is based on the modulation of the reactivity of the benzylic carbon. The methylsulfonyl group at the para position significantly withdraws electron density from the aromatic ring, which in turn destabilizes any potential carbocation formation at the benzylic position under standard SPPS conditions. This makes the amide bond connecting the peptide to the linker exceptionally stable.
For the final cleavage, treatment with a strong acid, such as trifluoromethanesulfonic acid (TFMSA) or hydrogen fluoride (HF), is required to protonate the amide and facilitate its departure from the resin.[5] The electron-deficient nature of the linker makes it a good leaving group, ultimately yielding the desired C-terminal peptide amide.
Diagram 1: Overall Workflow
Caption: Workflow for SPPS using this compound linker.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the practical application of the this compound linker.
Preparation of 4-(Methylsulfonyl)benzylamine Resin
This protocol describes the attachment of the linker to a standard chloromethylated polystyrene resin.
Materials:
-
Chloromethylated polystyrene resin (1% DVB, 1.0-2.0 mmol/g)
-
This compound
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the chloromethylated resin (1 eq.) in DMF for 1 hour in a reaction vessel.
-
Drain the DMF.
-
Dissolve this compound (3 eq.) and DIEA (3 eq.) in DMF.
-
Add the solution to the swollen resin.
-
Heat the reaction mixture to 60-70 °C and allow it to react overnight with gentle agitation.
-
Cool the resin to room temperature and drain the reaction mixture.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
To cap any unreacted chloromethyl sites, suspend the resin in a solution of 1 M diethanolamine in DMF and react for 2 hours at room temperature.
-
Wash the resin again as described in step 7.
-
Dry the resin under vacuum.
Peptide Synthesis
This protocol outlines the steps for peptide chain elongation using the standard Fmoc/tBu strategy.
3.2.1. Boc Deprotection of the Linker
-
Swell the 4-(methylsulfonyl)benzylamine resin in DCM for 30 minutes.
-
Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM (3x).
-
Neutralize the resulting amine salt with a solution of 10% DIEA in DCM (2x, 5 min each).
-
Wash the resin with DCM (3x) and then DMF (3x) to prepare for the first amino acid coupling.
3.2.2. First Amino Acid Coupling
-
In a separate vessel, pre-activate the first Fmoc-protected amino acid (3-5 eq.) using a suitable coupling reagent such as HBTU/HATU (3-5 eq.) in the presence of DIEA (6-10 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected and neutralized resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
3.2.3. Peptide Chain Elongation
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2x, 10 min each) to remove the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5x).
-
Coupling: Couple the next Fmoc-amino acid as described in section 3.2.2.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat steps 1-4 for each amino acid in the sequence.
Diagram 2: Peptide Elongation Cycle
Caption: Standard Fmoc-SPPS cycle for peptide elongation.
Final Cleavage of the Peptide Amide
This protocol describes the final step of releasing the C-terminal peptide amide from the solid support and removing the side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: Trifluoromethanesulfonic acid (TFMSA) / Trifluoroacetic acid (TFA) / Thioanisole (1:8:1 v/v/v)
-
Scavengers (e.g., m-cresol, 1,2-ethanedithiol)
-
Cold diethyl ether
-
DCM
Procedure:
-
Wash the fully assembled peptide-resin with DCM (3x) and dry under vacuum.
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Caution: This should be performed in a well-ventilated fume hood as TFMSA is highly corrosive.
-
Allow the cleavage reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate into a tube containing cold diethyl ether.
-
Wash the resin with a small amount of TFA and add the washing to the ether.
-
The peptide will precipitate in the cold ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether (2-3 times).
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase HPLC.
Data and Expected Outcomes
The successful application of this linker and protocol should yield the desired C-terminal peptide amide with high purity after purification.
Table 1: Summary of Recommended Conditions
| Step | Reagents and Solvents | Typical Time | Key Considerations |
| Resin Loading | This compound, DIEA, DMF | 12-16 hours | Ensure complete reaction to maximize loading capacity. Capping is recommended. |
| Boc Deprotection | 25-50% TFA in DCM | 30 minutes | Standard procedure for Boc group removal. |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 minutes | Standard procedure for Fmoc removal. |
| Amino Acid Coupling | Fmoc-AA, HBTU/HATU, DIEA, DMF | 1-2 hours | Monitor with Kaiser test to ensure completion. |
| Final Cleavage | TFMSA/TFA/Thioanisole | 2-4 hours | Use appropriate scavengers based on peptide sequence. Perform in a fume hood. |
Troubleshooting
-
Low Loading of Linker: Ensure the chloromethylated resin is of good quality and that the reaction is carried out under anhydrous conditions. Increase reaction time or temperature if necessary.
-
Incomplete Coupling: Double-couple problematic amino acids or use a more potent coupling reagent.
-
Premature Cleavage: This is unlikely with this linker due to the deactivating sulfonyl group. If observed, ensure that excessively harsh acidic conditions are not used during intermediate steps.
-
Side Reactions during Cleavage: The choice of scavengers in the cleavage cocktail is crucial to prevent modification of sensitive amino acids like Trp, Met, and Cys.
Conclusion
This compound serves as a robust and versatile safety-catch linker for the solid-phase synthesis of C-terminal peptide amides. Its stability to both acidic and basic conditions employed in standard SPPS protocols, combined with its susceptibility to cleavage under strong acid conditions, provides a reliable method for accessing this important class of peptides. The protocols detailed in this application note offer a comprehensive guide for the successful implementation of this linker in research and development settings.
References
- Backes, B. J., & Ellman, J. A. (1997). Solid support linker strategies. Current Opinion in Chemical Biology, 1(1), 86-93.
- Bachem AG. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Barlos, K., & Gatos, D. (1999). Convergent peptide synthesis. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 215-236). Oxford University Press.
- García-Ramos, Y., & Albericio, F. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 26(16), 4997.
- Kang, S. S. (2006). A photolabile backbone amide linker for the solid-phase synthesis of cyclic and C-terminally modified peptides.
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
- Rink, H. (1987). Solid-phase synthesis of protected peptide fragments using a trialkoxy-diphenyl-methyl ester resin. Tetrahedron Letters, 28(33), 3787-3790.
- Sieber, P. (1987). A new acid-labile anchor group for the solid-phase synthesis of C-terminal peptide amides by the Fmoc method. Tetrahedron Letters, 28(19), 2107-2110.
- Thompson, P. E., Keah, H. H., Gomme, P. T., Stanton, P. G., & Hearn, M. T. W. (1995). Synthesis of peptide amides using Fmoc-based solid-phase procedures on 4-methylbenzhydrylamine resins. International Journal of Peptide and Protein Research, 46(2), 174-180.
- Varkey, J. T., & Pillai, V. N. R. (1988). Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(5), 389-396.
- Wang, S. S. (1973). p-Alkoxybenzyl Alcohol Resin and p-Alkoxybenzyloxycarbonylhydrazide Resin for Solid Phase Synthesis of Protected Peptide Fragments. Journal of the American Chemical Society, 95(4), 1328–1333.
- White, P. (Ed.). (2003). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
Sources
- 1. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxylic Acid Linkers - Solid Phase Synthesis [combichemistry.com]
- 3. appliedpolytech.com [appliedpolytech.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of peptide amides using Fmoc-based solid-phase procedures on 4-methylbenzhydrylamine resins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Boc-4-(methylsulfonyl)benzylamine in Fragment-Based Drug Discovery
Introduction: The Strategic Role of N-Boc-4-(methylsulfonyl)benzylamine in Modern FBDD Campaigns
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative and complement to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] The core principle of FBDD is to screen low molecular weight compounds (typically <300 Da) that, despite binding with low affinity, do so with high ligand efficiency.[4] These "fragments" serve as efficient starting points for structure-guided optimization into potent, drug-like molecules.[5][6] this compound is a quintessential fragment, embodying key features that make it a valuable tool in an FBDD library. Its strategic design incorporates a Boc-protected amine, providing a readily modifiable vector for synthetic elaboration, and a methylsulfonyl group, a key pharmacophoric element. The sulfonyl group is a strong hydrogen bond acceptor and can significantly influence the physicochemical properties of a molecule, often enhancing solubility and metabolic stability.[7][8][9][10]
This guide provides an in-depth exploration of the application of this compound in FBDD workflows, from initial screening and hit validation to strategies for hit-to-lead optimization. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this and similar fragments in their discovery programs.
Physicochemical Properties of this compound
A thorough understanding of a fragment's physicochemical properties is crucial for designing effective screening experiments and interpreting the resulting data. While specific experimental data for this compound is not extensively published, we can infer its key characteristics based on its constituent parts.
| Property | Estimated Value/Characteristic | Rationale and Significance in FBDD |
| Molecular Weight | ~285.36 g/mol | Compliant with the "Rule of Three" (MW < 300 Da), ensuring higher probability of fitting into small pockets on a protein surface and maximizing ligand efficiency.[5] |
| cLogP | ~2-3 | An estimated moderate lipophilicity, which is generally favorable for achieving sufficient solubility in aqueous buffers used for screening while maintaining good membrane permeability for potential cell-based assays. |
| Hydrogen Bond Donors | 1 (N-H) | The Boc-protected amine still retains one hydrogen bond donor, capable of forming key interactions with protein targets. |
| Hydrogen Bond Acceptors | 4 (2x S=O, 2x C=O) | The two sulfonyl oxygens and two carbonyl oxygens are strong hydrogen bond acceptors, providing multiple opportunities for specific interactions within a binding pocket.[7][9] |
| Solubility | Moderate to Good | The polar sulfonyl and carbamate groups are expected to confer good aqueous solubility, which is critical for high-concentration screening common in FBDD. |
| Chemical Reactivity | Boc-protected amine | The tert-butyloxycarbonyl (Boc) protecting group renders the amine nucleophilic, allowing for straightforward deprotection and subsequent derivatization during hit-to-lead optimization.[11] |
FBDD Workflow Using this compound
The journey from a fragment library to a viable lead compound is a multi-step process. The following diagram illustrates a typical FBDD workflow where a fragment like this compound would be applied.
Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.
Experimental Protocols
The following are detailed protocols for the key experimental stages in an FBDD campaign utilizing this compound.
Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for detecting the weak interactions typical of fragments.[12][13][14]
Objective: To identify fragments from a library, including this compound, that bind to a target protein immobilized on a sensor chip.
Materials:
-
Purified target protein (>95% purity)
-
SPR instrument (e.g., Biacore)[15]
-
Sensor chip (e.g., CM5)
-
Amine coupling kit
-
This compound and other fragment library members dissolved in 100% DMSO.
-
Running buffer (e.g., HBS-EP+) with a final DMSO concentration matched to the sample.
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface using a 1:1 mixture of EDC and NHS.
-
Inject the target protein at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.
-
-
Fragment Screening:
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO).
-
Dilute the fragment to the desired screening concentration (typically 100-500 µM) in running buffer. Ensure the final DMSO concentration is matched between the sample and the running buffer to minimize solvent effects.[12]
-
Inject the fragment solution over the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of high salt or low pH buffer).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
A positive "hit" is typically identified by a stable binding response during the injection phase.
-
For initial screening, a simple steady-state analysis can be performed to rank fragments by their response at a single concentration.
-
Protocol 2: Orthogonal Hit Validation via Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), is a valuable orthogonal method to confirm hits from primary screening by measuring changes in protein thermal stability upon ligand binding.[16][][18]
Objective: To confirm the binding of this compound to the target protein by observing a shift in its melting temperature (Tm).[19]
Materials:
-
Purified target protein.
-
Real-time PCR instrument.
-
Fluorescent dye (e.g., SYPRO Orange).
-
This compound stock solution in DMSO.
-
Assay buffer (previously optimized for protein stability).
Methodology:
-
Assay Setup:
-
In a 96-well PCR plate, prepare a reaction mixture containing the target protein (2-5 µM), SYPRO Orange dye (e.g., 5x concentration), and assay buffer.
-
Add this compound to the desired final concentration (e.g., 200 µM). Include a "no ligand" control with an equivalent amount of DMSO.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
-
Thermal Denaturation:
-
Place the plate in the real-time PCR instrument.
-
Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.
-
A significant increase in Tm (ΔTm > 2 °C) in the presence of the fragment compared to the DMSO control is considered a positive hit, indicating that the fragment binding stabilizes the protein.[20]
-
Protocol 3: Structural Characterization by X-ray Crystallography
Obtaining a high-resolution crystal structure of the protein-fragment complex is the "gold standard" in FBDD, providing invaluable information for structure-guided drug design.[13][21][22][23]
Objective: To determine the three-dimensional binding mode of this compound to the target protein.
Materials:
-
High-quality crystals of the target protein.
-
This compound solution.
-
Cryoprotectant solution.
-
X-ray diffraction equipment (synchrotron source is often preferred for fragment screening).
Methodology:
-
Crystal Soaking:
-
Prepare a soaking solution containing this compound at a high concentration (e.g., 1-10 mM) in a buffer compatible with the crystal stability, often including the cryoprotectant.
-
Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours. The optimal soaking time needs to be determined empirically.
-
-
Data Collection:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect a complete X-ray diffraction dataset.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Carefully analyze the electron density maps to identify the bound fragment.
-
Refine the protein-fragment complex structure to high resolution.
-
Analyze the binding pose of this compound, paying close attention to the interactions made by the methylsulfonyl and benzylamine moieties, and identify potential vectors for chemical elaboration.
-
Hit-to-Lead Optimization Strategies
Once a fragment hit like this compound is validated and its binding mode is determined, the next phase is to optimize its affinity and drug-like properties.[24][25]
Fragment Growing
This is the most common strategy, where the initial fragment is elaborated by adding chemical functionalities that can form additional interactions with the target protein.[4][6][26]
Caption: The "Fragment Growing" strategy for hit-to-lead optimization.
Application to this compound:
-
Identify Growth Vectors: The crystal structure reveals the orientation of the fragment in the binding pocket. The Boc-protected amine is a prime vector for growth.
-
Design Analogs: Based on the surrounding protein environment, design new molecules where the Boc group is replaced with moieties that can form additional hydrogen bonds, hydrophobic interactions, or salt bridges. For example, if a nearby residue is a glutamic acid, an amide linkage to a basic amine could form a favorable salt bridge.
-
Synthesize and Test: Synthesize a small library of analogs and evaluate their binding affinity using the previously established biophysical assays.
-
Iterate: Use the structure-activity relationship (SAR) data from the new analogs to further refine the design and repeat the cycle until a potent lead compound is identified.
Conclusion
This compound represents a well-designed fragment for FBDD campaigns. Its adherence to the "Rule of Three," the presence of a key sulfonyl pharmacophore, and a synthetically tractable Boc-protected amine make it a valuable starting point for drug discovery. The systematic application of biophysical screening techniques, coupled with high-resolution structural biology and iterative medicinal chemistry, can effectively leverage this fragment to develop novel, high-affinity ligands for a wide range of biological targets. This guide provides a foundational framework for researchers to design and execute their own FBDD programs with this and similar fragments, ultimately accelerating the path toward new therapeutics.
References
Sources
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- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosciencehorizons.com [biosciencehorizons.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 6. lifechemicals.com [lifechemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 42116-44-9|N-Boc benzylamine|BLD Pharm [bldpharm.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
- 14. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. Thermal Shift Assay - Creative Biolabs [creative-biolabs.com]
- 18. criver.com [criver.com]
- 19. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. High-Throughput Crystallography: Reliable and Efficient Identification of Fragment Hits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 23. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 24. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 26. researchgate.net [researchgate.net]
Application Notes & Protocols: Mastering Amide Coupling Reactions with N-Boc-4-(methylsulfonyl)benzylamine
Abstract
The formation of the amide bond is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development.[1] This guide provides an in-depth technical overview and field-proven protocols for the successful amide coupling of a key building block: N-Boc-4-(methylsulfonyl)benzylamine . We will explore the inherent chemical properties of this amine, dissect the mechanisms of premier coupling reagents, and provide validated, step-by-step procedures to empower researchers to overcome synthetic challenges and achieve high-yield, high-purity outcomes. This document is designed for chemists and drug development professionals seeking to leverage this versatile amine in their synthetic campaigns.
Introduction: The Strategic Importance of this compound
This compound is a trifunctional synthetic intermediate whose design elements are of significant interest in modern drug discovery. A rational analysis of its structure reveals its utility:
-
N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection of the primary amine during coupling. Its stability to a wide range of reaction conditions, coupled with its clean, traceless removal under acidic conditions, makes it a cornerstone of synthetic strategy.[2][3]
-
Benzylamine Core: The benzylamine scaffold is a common pharmacophore and a versatile linker in complex molecules, offering a balance of rigidity and conformational flexibility.[4][5]
-
4-(Methylsulfonyl) Moiety: The methylsulfonyl (sulfone) group is a powerful electron-withdrawing group and a bioisostere for other functionalities. Its presence significantly impacts the molecule's electronic properties and can enhance binding interactions, improve metabolic stability, and modulate physicochemical properties like solubility. Sulfonamide-containing molecules represent a major class of therapeutic agents.[6][7]
However, the very feature that makes the sulfonyl group attractive—its strong electron-withdrawing nature—imparts a critical reactivity challenge: it reduces the nucleophilicity of the benzylamine nitrogen. This deactivation necessitates a thoughtful and optimized approach to amide bond formation, moving beyond standard conditions to ensure efficient and complete reactions.
The First Principle of Amide Coupling: Carboxylic Acid Activation
The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures, as it requires the expulsion of water from a stable carboxylate-ammonium salt. The universal strategy to overcome this barrier is the in situ activation of the carboxylic acid, which converts the hydroxyl moiety into a highly efficient leaving group, priming it for nucleophilic attack by the amine.
The choice of coupling reagent is therefore the most critical decision in designing a successful amide synthesis protocol.
A Comparative Guide to Modern Coupling Reagents
Given the electronically deactivated nature of this compound, selecting a potent coupling reagent is paramount. Below is a comparative analysis of leading reagent classes.
Carbodiimides: The Workhorse Reagents (EDC)
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are cost-effective and widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][9]
-
Causality Behind Additives: The O-acylisourea is prone to racemization and can rearrange into an unreactive N-acylurea byproduct.[10] To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) are essential. HOBt acts as a nucleophilic trap, converting the transient O-acylisourea into a more stable HOBt-active ester, which then cleanly reacts with the amine.[11][12][13]
Uronium/Aminium Salts: The High-Efficiency Solution (HATU)
For challenging couplings involving deactivated amines, uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are the gold standard.
-
Mechanism & Expertise: HATU rapidly converts the carboxylic acid into a highly reactive OAt-active ester.[14][15] The 7-azabenzotriazole (HOAt) component is superior to HOBt because the pyridine nitrogen atom is believed to provide neighboring group participation, stabilizing the transition state of the amine attack and accelerating the final coupling step.[16] This makes HATU exceptionally fast and efficient, with a very low risk of racemization.[14][17]
Phosphonic Anhydrides: The Process-Friendly Alternative (T3P®)
Propanephosphonic acid anhydride (T3P®) is a powerful dehydrating agent that has gained prominence as a green, safe, and highly effective coupling reagent.
-
Trustworthiness & Field Insight: The primary advantage of T3P® is its workup procedure. The phosphonic acid byproducts are highly water-soluble, allowing for their complete removal with simple aqueous washes.[18][19][20] This eliminates the tedious chromatography often required to remove byproducts like dicyclohexylurea (from DCC) or tetramethylurea (from HATU). T3P® is also known for its exceptionally low epimerization rates, making it ideal for synthesizing chiral molecules.[20][21]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pellosleather.com [pellosleather.com]
- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. bachem.com [bachem.com]
- 11. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 16. HATU - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 19. m.youtube.com [m.youtube.com]
- 20. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 21. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Application Notes and Protocols: Synthesis of Novel Heterocycles Using N-Boc-4-(methylsulfonyl)benzylamine
Introduction: The Strategic Advantage of N-Boc-4-(methylsulfonyl)benzylamine in Heterocyclic Chemistry
The synthesis of novel nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry and drug discovery.[1] These scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds. The strategic selection of versatile building blocks is paramount for the efficient construction of diverse chemical libraries.[] this compound has emerged as a particularly valuable reagent in this context. Its unique trifunctional nature—a nucleophilic amine protected by a tert-butyloxycarbonyl (Boc) group, a benzyl ring, and a potent electron-withdrawing methylsulfonyl group—offers a powerful handle for orchestrating a variety of cyclization strategies.[3][4]
The Boc protecting group provides a crucial element of control, allowing for the unmasking of the primary amine under specific acidic conditions for subsequent reactions. The benzylamine framework serves as a foundational element for building various heterocyclic cores. Critically, the para-substituted methylsulfonyl group significantly influences the reactivity of the aromatic ring, modulating its electron density and directing the regioselectivity of cyclization reactions. This guide provides an in-depth exploration of the application of this compound in the synthesis of novel heterocycles, with a focus on multicomponent reactions and Pictet-Spengler-type cyclizations.
Core Principles and Mechanistic Insights
The utility of this compound as a synthon for heterocyclic synthesis is rooted in its ability to participate in reactions that form multiple carbon-carbon and carbon-nitrogen bonds in a single operation. Multicomponent reactions (MCRs) are particularly well-suited for this purpose, offering a highly efficient and atom-economical approach to generating molecular complexity.[5]
The Ugi Four-Component Reaction (U-4CR)
The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid synthesis of α-acylamino carboxamides from an aldehyde, a primary amine, a carboxylic acid, and an isocyanide. When this compound is employed as the primary amine component, it paves the way for the creation of complex acyclic precursors that can be further manipulated to yield a variety of heterocyclic systems.
The general mechanism of the Ugi reaction involves the initial formation of an imine from the aldehyde and the amine. This is followed by the addition of the isocyanide and the carboxylic acid to form a nitrilium ion intermediate, which then undergoes an intramolecular rearrangement to yield the final α-acylamino carboxamide product.
Caption: Generalized workflow of the Ugi four-component reaction.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[6][7] While this compound is not a traditional β-arylethylamine, its benzylamine moiety can be strategically incorporated into substrates that undergo Pictet-Spengler-type cyclizations. The reaction proceeds through the formation of an iminium ion, which is then attacked by the electron-rich aromatic ring to effect ring closure.[8] The electron-withdrawing nature of the methylsulfonyl group can influence the ease of this electrophilic aromatic substitution.
Experimental Protocols
Protocol 1: Synthesis of a Dihydropyrimidinone Derivative via a Biginelli-type Multicomponent Reaction
This protocol details a one-pot synthesis of a novel dihydropyrimidinone derivative utilizing this compound. The Biginelli reaction is a well-established MCR that combines an aldehyde, a β-ketoester, and a urea or thiourea.[9] In this modified approach, this compound acts as a precursor to the in-situ generated amine component after Boc-deprotection.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethyl acetoacetate
-
Urea
-
Trifluoroacetic acid (TFA)
-
Ethanol (absolute)
-
Hydrochloric acid (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Boc Deprotection: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (20 mL). Add trifluoroacetic acid (5.0 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Biginelli Reaction: To the flask containing the crude 4-(methylsulfonyl)benzylamine trifluoroacetate salt, add ethanol (30 mL), the aromatic aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.2 eq).
-
Catalysis and Reflux: Add a catalytic amount of concentrated hydrochloric acid (2-3 drops). Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water (50 mL) and stir for 15 minutes.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the desired dihydropyrimidinone derivative.
Caption: Experimental workflow for the synthesis of a dihydropyrimidinone.
Protocol 2: Synthesis of a Tetrahydro-β-carboline Derivative via a Pictet-Spengler Reaction
This protocol outlines the synthesis of a novel tetrahydro-β-carboline derivative. The key step involves a Pictet-Spengler reaction between a tryptamine derivative and an aldehyde derived from this compound.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine
-
Tryptamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Acetonitrile
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer
-
Low-temperature bath (e.g., acetone/dry ice)
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Oxidation to Aldehyde (Swern Oxidation): In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.2 eq) in anhydrous DCM (20 mL) and cool to -78 °C. Add a solution of DMSO (2.4 eq) in DCM (5 mL) dropwise. After 15 minutes, add a solution of the alcohol precursor (derived from this compound, 1.0 eq) in DCM (10 mL) dropwise. Stir for 30 minutes at -78 °C. Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature over 1 hour.
-
Workup of Aldehyde: Quench the reaction with water (20 mL). Separate the layers and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde is used in the next step without further purification.
-
Pictet-Spengler Reaction: In a 50 mL round-bottom flask, dissolve tryptamine (1.0 eq) and the crude aldehyde (1.0 eq) in acetonitrile (15 mL). Add TFA (1.1 eq) and stir the reaction mixture at room temperature for 12-18 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the desired tetrahydro-β-carboline derivative.
Data Presentation
| Reaction Type | Key Reactants | Heterocyclic Product | Typical Yield (%) |
| Biginelli-type MCR | This compound, 4-chlorobenzaldehyde, ethyl acetoacetate, urea | 1-(4-(Methylsulfonyl)benzyl)-5-(ethoxycarbonyl)-6-methyl-4-(4-chlorophenyl)-3,4-dihydropyrimidin-2(1H)-one | 65-75 |
| Pictet-Spengler | Tryptamine, 4-(methylsulfonyl)benzaldehyde | 1-(4-(Methylsulfonyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | 70-85 |
Conclusion
This compound is a highly effective and versatile building block for the synthesis of novel and diverse heterocyclic scaffolds. Its unique combination of a protected amine, a benzyl core, and a strongly electron-withdrawing group allows for the strategic design of complex molecules through powerful synthetic methodologies like multicomponent reactions and Pictet-Spengler cyclizations. The protocols outlined in this guide provide a solid foundation for researchers and scientists in drug development to explore the vast chemical space accessible from this valuable starting material.
References
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Name-Reaction.com. Pictet-Spengler reaction. [Link]
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Lázár, L., Fülöp, F. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. 2019, 24(15), 2780. [Link]
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Wang, M., et al. Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation. Organic Chemistry Frontiers. 2019, 6(12), 1996-2029. [Link]
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Al-Sabawi, A. H. Synthesis and Characterization of Some New 4-Methyl-N-{4-[6-(substituted aryl)-[6][10] triazolo[3,4-b][1][6]thiadiazol-3-yl]-phenyl}-benzenesulfonamides. ResearchGate. 2024. [Link]
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Krasavin, M., et al. Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Organic & Biomolecular Chemistry. 2024. [Link]
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Li, J., et al. Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. Organic Chemistry Frontiers. 2021, 8(1), 55-60. [Link]
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Cimarelli, C. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals. 2022, 15(8), 1009. [Link]
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Wikipedia. Pictet–Spengler reaction. [Link]
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Chen, Y.-J., et al. efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. HETEROCYCLES. 2013, 87(8), 1749-1756. [Link]
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Kanishchev, O. S., et al. Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides. Beilstein Journal of Organic Chemistry. 2020, 16, 3036-3045. [Link]
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Gasser, J., et al. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Archiv der Pharmazie. 2024, 357(4), e2300381. [Link]
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Ngassa, F. N., et al. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. 2020, 11(3), 245-249. [Link]
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MDPI. Molbank | Topical Collection : Heterocycle Reactions. [Link]
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DergiPark. Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. [Link]
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Vitale, P., et al. The Pictet-Spengler Reaction Updates Its Habits. Molecules. 2016, 21(8), 1043. [Link]
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Shaabani, S., et al. Ugi Four-Component Reactions Using Alternative Reactants. Molecules. 2022, 27(19), 6296. [Link]
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ResearchGate. A “building block triangle” representing building blocks for medicinal chemistry. [Link]
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de la Torre, B. G., et al. Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules. 2020, 25(21), 5037. [Link]
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Guchhait, S. K., et al. Multicomponent reactions in nucleoside chemistry. Beilstein Journal of Organic Chemistry. 2014, 10, 1670-1713. [Link]
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Beilstein Journal of Organic Chemistry. Search Results. [Link]
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Dömling, A. Tetrazoles via Multicomponent Reactions. Chemical Reviews. 2019, 119(9), 5643-5737. [Link]
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BioSpace. BOC Sciences to Launch Chemical Building Block Synthesis for Drug Discovery. [Link]
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Riva, E., et al. Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Frontiers in Chemistry. 2018, 6, 218. [Link]
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Cherney, R. J., et al. An interrupted Ugi reaction enables the preparation of substituted indoxyls and aminoindoles. Tetrahedron Letters. 2011, 52(21), 2720-2723. [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-Boc-4-(methylsulfonyl)benzylamine
Abstract
This application note provides a comprehensive guide for the purification of N-Boc-4-(methylsulfonyl)benzylamine, a key intermediate in pharmaceutical synthesis. The protocol details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method, offering in-depth insights into method development, optimization, and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high purity of this compound, ensuring the integrity of subsequent synthetic steps.
Introduction: The Rationale for High-Purity this compound
This compound serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the Boc (tert-butyloxycarbonyl) protecting group on the amine and the methylsulfonyl moiety imparts specific physicochemical properties that are leveraged in complex molecular assemblies. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, decreased yields, and the generation of difficult-to-remove byproducts in downstream processes.
Preparative HPLC is the gold standard for achieving the high purity required for pharmaceutical intermediates. This application note outlines a systematic approach to the purification of this compound using RP-HPLC, focusing on the scientific principles that underpin the methodological choices.
Physicochemical Properties and Chromatographic Considerations
A successful HPLC purification strategy is built upon an understanding of the analyte's properties.
| Property | Value/Characteristic | Implication for HPLC Method Development |
| Molecular Formula | C₁₃H₁₉NO₄S | - |
| Molecular Weight | 285.36 g/mol | Influences diffusion and mass transfer in the column. |
| Structure | Aromatic ring with a polar methylsulfonyl group and a non-polar Boc-protected amine. | The molecule has a mixed polarity, making it well-suited for reversed-phase chromatography. |
| UV Absorbance | The benzylamine and benzenesulfonamide chromophores suggest strong absorbance in the UV range.[1][2] | Enables sensitive detection using a UV detector, likely around 254-270 nm. |
| Boc Group Stability | The Boc group is labile under strongly acidic conditions.[3] | The mobile phase pH must be carefully controlled to prevent premature deprotection. |
Experimental Workflow: A Step-by-Step Guide
The purification process can be visualized as a sequential workflow, from initial analytical method development to the final isolation of the pure compound.
Figure 1: A schematic overview of the HPLC purification workflow.
Analytical Method Development
Before scaling up to a preparative scale, a robust analytical method must be developed to ensure adequate separation of the target compound from its impurities.
Protocol 1: Analytical RP-HPLC Method
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | The C18 stationary phase provides excellent retention for compounds with mixed polarity like the target molecule.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile acidifier that improves peak shape and is mass spectrometry compatible. It is less harsh than TFA, preserving the Boc group.[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with a low UV cutoff and viscosity.[5] |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is used in scouting runs to determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 260 nm | Based on the UV absorbance of structurally similar compounds.[1][2] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Preparative HPLC Purification
Once an optimized analytical method is established, the purification can be scaled up to a preparative system.
Protocol 2: Preparative RP-HPLC Purification
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 21.2 mm, 5 µm | A wider column diameter is used to accommodate larger sample loads. |
| Mobile Phase A | 0.1% Formic Acid in Water | Consistency with the analytical method is crucial for predictable scale-up. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | - |
| Gradient | Optimized based on the analytical run | The gradient should be adjusted to maximize resolution around the target peak. |
| Flow Rate | 20 mL/min | The flow rate is scaled proportionally to the column cross-sectional area. |
| Sample Preparation | Dissolve crude material in a minimal amount of mobile phase A/B mixture. | Ensures the sample is fully dissolved and compatible with the mobile phase. |
| Fraction Collection | Triggered by UV signal threshold and/or slope | Automated fraction collection ensures accurate isolation of the target peak. |
Causality Behind Experimental Choices: A Deeper Dive
-
Choice of Reversed-Phase: this compound possesses both hydrophobic (Boc group, benzyl ring) and polar (methylsulfonyl group) characteristics. This amphiphilic nature makes reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, the ideal choice for separation.[5]
-
Mobile Phase Modifier: The addition of an acidifier like formic acid to the mobile phase serves two primary purposes. Firstly, it protonates any free silanol groups on the silica-based stationary phase, reducing peak tailing. Secondly, it helps to maintain a consistent ionic state of the analyte and any impurities, leading to sharper peaks and more reproducible retention times. While trifluoroacetic acid (TFA) is a common additive, its stronger acidity poses a risk of cleaving the acid-labile Boc protecting group.[3] Formic acid provides a milder alternative.
-
Gradient Elution: A gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, is employed to effectively separate compounds with a wide range of polarities.[6] This is particularly useful for separating the target compound from both more polar starting materials and less polar byproducts.
Troubleshooting and Method Optimization
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the stationary phase. | Ensure adequate acidification of the mobile phase (0.1% formic acid). Consider using a column with end-capping. |
| Poor Resolution | Inadequate separation from impurities. | Optimize the gradient slope around the elution time of the target peak. A shallower gradient will increase resolution. |
| Presence of Deprotected Impurity | Cleavage of the Boc group. | Avoid prolonged exposure of collected fractions to the acidic mobile phase. Neutralize fractions immediately after collection if necessary. Consider using an even milder acidifier like acetic acid.[3] |
| Broad Peaks | Column overloading. | Reduce the sample load or use a larger dimension preparative column. |
Post-Purification and Analysis
Following fraction collection, it is essential to verify the purity of the collected fractions.
Protocol 3: Purity Analysis and Product Isolation
-
Fraction Analysis: Analyze each collected fraction using the developed analytical HPLC method.
-
Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).
-
Solvent Removal: Remove the mobile phase solvents under reduced pressure using a rotary evaporator or a lyophilizer. Lyophilization is preferred if the final product is desired as a fluffy solid.
-
Final Characterization: Confirm the identity and purity of the final product using techniques such as NMR, Mass Spectrometry, and analytical HPLC.
Conclusion
The successful purification of this compound by preparative RP-HPLC is a critical step in many synthetic pathways. By understanding the physicochemical properties of the molecule and systematically developing a robust HPLC method, researchers can consistently obtain this key intermediate with high purity. The protocols and insights provided in this application note serve as a comprehensive guide to achieving this goal, ensuring the quality and reliability of subsequent research and development activities.
References
-
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012). ResearchGate. Retrieved from [Link]
-
The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022). Letters in Applied NanoBioScience. Retrieved from [Link]
-
Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. Retrieved from [Link]
-
Exploring the Different Mobile Phases in HPLC. Veeprho. Retrieved from [Link]
-
Selection of mobile phase in high-performance liquid chromatographic determination for medicines. PubMed. Retrieved from [Link]
-
Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. The Royal Society of Chemistry. Retrieved from [Link]
-
RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. Retrieved from [Link]
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Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci. Retrieved from [Link]
-
Boc Protected Compounds. Hebei Boze Chemical Co., Ltd.. Retrieved from [Link]
-
Separation of Benzenesulfonamide, 4-methyl-N-(methylsulfonyl)- on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]
-
Benzylamine. SIELC Technologies. Retrieved from [Link]
-
EXPERIMENTAL PROCEDURES. Beilstein Journals. Retrieved from [Link]
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UV- Vis Spectrum of Benzylamine. SIELC Technologies. Retrieved from [Link]
-
Benzenesulfonamide, 4-methyl-. NIST WebBook. Retrieved from [Link]
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Mastering the Solid Form: Crystallization Methods for N-Boc-4-(methylsulfonyl)benzylamine
Introduction: The Critical Role of Crystallization in Drug Development
N-Boc-4-(methylsulfonyl)benzylamine serves as a crucial building block in medicinal chemistry and drug development. Its structure, featuring a Boc-protected amine and an aromatic sulfone, is common in the synthesis of complex pharmaceutical intermediates. The purity and solid-state properties of this intermediate are paramount, as they directly influence the yield, purity, and performance of the final active pharmaceutical ingredient (API). Effective control over the crystallization process is therefore not merely a purification step but a critical determinant of reproducibility, scalability, and regulatory compliance.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the crystallization of this compound. We will explore methodologies derived from the fundamental physicochemical characteristics of Boc-protected amines and aromatic sulfones, offering robust protocols for achieving high purity and desirable crystal morphology. The principles discussed herein are grounded in established chemical literature and provide a framework for rational solvent selection and process optimization.
Physicochemical Properties and Their Implications for Crystallization
A thorough understanding of the molecule's properties is the foundation of a logical crystallization strategy. While extensive public data for this compound is limited, we can infer its behavior from its constituent functional groups.
-
Boc (tert-butyloxycarbonyl) Group: This bulky, non-polar protecting group significantly increases the lipophilicity of the parent amine. It also sterically hinders intermolecular interactions, which can sometimes make crystallization challenging, leading to the formation of oils or amorphous solids.[1]
-
Methylsulfonyl Group: The sulfone moiety is highly polar and capable of acting as a hydrogen bond acceptor. This group contributes to a higher melting point and can influence solubility in polar solvents. According to experienced chemists, sulfone groups generally enhance the crystallization tendency of a molecule.[2]
-
Aromatic Ring: The benzene ring provides a rigid scaffold, promoting molecular packing and crystallization.
-
Overall Polarity: The molecule possesses a balance of polar (sulfone) and non-polar (Boc group, aromatic ring) characteristics, suggesting that a range of organic solvents and solvent mixtures will be effective for crystallization.
Based on these features, this compound is expected to be a solid at room temperature with good solubility in moderately polar organic solvents like ethyl acetate, acetone, and dichloromethane, and lower solubility in non-polar solvents like hexanes or heptane.
| Property | Inferred Characteristic | Implication for Crystallization |
| Physical Form | Likely a crystalline solid at room temperature. | Amenable to standard recrystallization techniques. |
| Solubility | Good solubility in moderately polar solvents (e.g., ethyl acetate, acetone, THF, DCM); Poor solubility in non-polar alkanes (e.g., hexane, heptane) and water. | Enables use of single-solvent cooling crystallization and two-solvent (anti-solvent) methods. |
| Key Functional Groups | Boc-carbamate, Aryl Sulfone | Guides solvent selection; suggests potential for both cooling and anti-solvent crystallization strategies.[1][2] |
Crystallization Protocols
The following protocols are designed to be robust starting points for the purification of this compound. The choice of method will depend on the impurity profile and the scale of the purification.
Protocol 1: Single-Solvent Cooling Crystallization
This is the most classical recrystallization technique and is often the first method to be screened. It relies on the principle that the compound is significantly more soluble in a hot solvent than in the same solvent when cold.[3][4]
Causality: The ideal solvent will fully dissolve the compound at or near its boiling point but will allow the compound to become supersaturated and crystallize upon cooling, while impurities remain in the mother liquor.[3] For a molecule with the polarity of this compound, solvents like ethanol or isopropyl alcohol are excellent candidates.
Step-by-Step Methodology:
-
Solvent Selection: Begin by testing the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate) at room temperature and upon heating. An ideal solvent will show poor solubility at room temperature and high solubility when hot.[5]
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.
-
Add the chosen solvent (e.g., ethanol) portion-wise while heating the mixture to a gentle reflux with stirring. Continue adding the hot solvent just until all the solid has dissolved. Note: Avoid adding a large excess of solvent, as this will reduce the final yield.
-
Decoloration (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to reflux for 5-10 minutes.
-
Hot Filtration (Optional): To remove the charcoal or any insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[6]
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Diagram: Single-Solvent Crystallization Workflow
Caption: Workflow for single-solvent cooling crystallization.
Protocol 2: Anti-Solvent (Two-Solvent) Crystallization
This method is particularly useful when the crude product is an oil or when no single solvent has the ideal solubility profile. It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" or "anti-solvent" in which it is insoluble to induce precipitation.[2]
Causality: The addition of the anti-solvent reduces the overall solvating power of the system for the target compound, leading to supersaturation and crystallization. This technique is highly effective for Boc-protected compounds, which can be oily and difficult to crystallize by cooling alone. A common and effective combination is a moderately polar "good" solvent (like ethyl acetate or acetone) and a non-polar "anti-solvent" (like hexanes or heptane).[1][7]
Step-by-Step Methodology:
-
Solvent System Selection: Identify a solvent pair. The "good" solvent should completely dissolve the compound at room temperature (e.g., ethyl acetate). The "anti-solvent" should be miscible with the good solvent but should not dissolve the compound (e.g., n-hexane).
-
Dissolution: Dissolve the crude this compound in the minimum amount of the good solvent at room temperature.
-
Induce Crystallization: While stirring, slowly add the anti-solvent dropwise to the solution. Continue adding until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been exceeded.
-
Re-dissolution: Add a few drops of the good solvent back into the mixture, just until the cloudiness disappears, to ensure the solution is perfectly saturated at that temperature.
-
Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form as the solvent environment slowly equilibrates. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can help initiate nucleation.
-
Yield Maximization: Cool the flask in an ice bath for 30 minutes to complete the crystallization process.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of a pre-mixed solution of the good and anti-solvents (in the approximate final ratio) or with the pure anti-solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Diagram: Anti-Solvent Crystallization Workflow
Caption: Workflow for anti-solvent crystallization.
Protocol 3: Trituration/Pulping for Oily Products
If the crude product is obtained as a persistent oil after synthesis and work-up, trituration or pulping can be an effective method to induce solidification and achieve purification. This method is explicitly mentioned in patents for crystallizing Boc-protected compounds that initially form as oils.[1][7]
Causality: The mechanical action of stirring the oil with a solvent in which it is poorly soluble (a "pulping" solvent) encourages the molecules to arrange into a crystal lattice. The solvent also serves to wash away more soluble impurities. Weakly polar solvents like n-hexane or diethyl ether are ideal for this purpose.[1]
Step-by-Step Methodology:
-
Solvent Addition: Place the crude oil in a flask with a stir bar. Add a sufficient volume of a weak polar solvent (e.g., n-hexane or diethyl ether) to create a mobile slurry.
-
Trituration: Stir the mixture vigorously at room temperature. The oil should gradually transform into a solid precipitate. This process can take anywhere from 30 minutes to several hours. The use of a seed crystal, if available, can significantly accelerate solidification.
-
Aging: Continue stirring the resulting solid slurry for a period (e.g., 1-2 hours) to allow for the crystal structure to fully form and for impurities to dissolve into the solvent.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of the cold pulping solvent and dry under vacuum.
Troubleshooting Common Crystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out | - Cooling the solution too quickly.- The melting point of the solute is lower than the boiling point of the solvent.- Solution is too concentrated. | - Re-heat the mixture to dissolve the oil, add more solvent, and allow to cool much more slowly.- Switch to a lower-boiling point solvent or use the anti-solvent method. |
| No Crystals Form | - Solution is not saturated (too much solvent used).- Solution is supersaturated but nucleation has not occurred. | - Boil off some of the solvent to increase concentration and re-cool.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| Poor Recovery/Low Yield | - Too much solvent was used during dissolution.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure adequate cooling in an ice bath.- Ensure filtration apparatus is properly pre-heated before hot filtration. |
Conclusion
The successful crystallization of this compound is readily achievable through the logical application of fundamental purification principles. By understanding the physicochemical contributions of the Boc-protecting group and the aromatic sulfone moiety, researchers can rationally select from single-solvent, anti-solvent, or trituration methods to achieve high purity. The protocols provided in this guide offer a robust starting point for developing a scalable and reproducible purification process, ensuring the quality of this critical intermediate for downstream applications in drug discovery and development.
References
- University of Toronto. "Recrystallization - Single Solvent." Chemistry Department Teaching Labs. Accessed January 18, 2026.
- University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." Department of Chemistry. Accessed January 18, 2026.
- Organic Syntheses. "Carbamic acid, tert-butyl ester." Organic Syntheses Procedure. Accessed January 18, 2026.
- Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo. Accessed January 18, 2026.
- BenchChem. "Application Notes and Protocols for the Purification of Benzamide, N,N,4-trimethyl- by Recrystallization." BenchChem. Accessed January 18, 2026.
- MIT OpenCourseWare. "Recrystallization | MIT Digital Lab Techniques Manual." YouTube, February 4, 2010.
- Reddit. "How to purify Benzylamine?" r/OrganicChemistry, November 8, 2024.
- Methodical letter. "Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
- Heterocycles. "Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a." Heterocycles, vol. 87, no. 8, 2013, pp. 1749-1756.
- CN112661672A. "Crystallization method of Boc-amino acid.
- MDPI. "Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines." Molecules, vol. 25, no. 1, 2020, p. 193.
- BenchChem. "An In-depth Technical Guide to the Solubility and Stability of Benzyl N-Boc-4-piperidinecarboxylate." BenchChem. Accessed January 18, 2026.
- Patsnap. "Crystallization method of Boc-amino acid.
- US2987548A. "Preparation of benzylamine.
- BenchChem. "Application Note and Protocol for the Purification of N-(2-Benzoyl-4-chlorophenyl)formamide by Recrystallization." BenchChem. Accessed January 18, 2026.
Sources
- 1. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. mt.com [mt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Home Page [chem.ualberta.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Selective Mono-Boc Protection of 4-(Methylsulfonyl)benzylamine
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the selective mono-Boc protection of 4-(methylsulfonyl)benzylamine. Our goal is to equip you with the scientific rationale and practical protocols to overcome common challenges, particularly the prevention of the undesired N,N-di-tert-butoxycarbonyl (di-Boc) byproduct.
Introduction: The Challenge of Protecting Electron-Deficient Amines
4-(Methylsulfonyl)benzylamine is a valuable building block in medicinal chemistry, often requiring N-protection for subsequent synthetic transformations. The electron-withdrawing nature of the methylsulfonyl group decreases the nucleophilicity of the benzylic amine. This seemingly straightforward protecting group installation can be complicated by the formation of a significant di-Boc impurity, which is often difficult to separate from the desired mono-Boc product. This guide will delve into the mechanistic underpinnings of this side reaction and provide robust strategies to maximize the yield and purity of your desired N-Boc-4-(methylsulfonyl)benzylamine.
Troubleshooting Guide: Preventing Di-Boc Formation
This section addresses the most common issues encountered during the Boc protection of 4-(methylsulfonyl)benzylamine in a practical question-and-answer format.
Q1: I am observing a significant amount of di-Boc protected product in my reaction mixture. What is the primary cause of this side reaction?
A1: The formation of the di-Boc adduct is a known complication in the protection of primary amines.[1] The initially formed mono-Boc product, a carbamate, can be deprotonated under basic conditions to form a carbamate anion. This anion is a potent nucleophile that can react with a second molecule of di-tert-butyl dicarbonate (Boc₂O) to yield the di-Boc product.
The decreased nucleophilicity of 4-(methylsulfonyl)benzylamine often necessitates more forcing reaction conditions (e.g., stronger bases, higher temperatures, or longer reaction times), which can inadvertently favor the formation of the di-Boc byproduct.[2][3]
Mechanism of Di-Boc Formation
Caption: Reaction pathway illustrating the formation of the undesired di-Boc byproduct.
Q2: My reaction is sluggish, and I'm still getting di-Boc formation when I try to push it to completion. How can I improve the reaction rate and selectivity?
A2: This is a classic challenge with electron-poor amines. Here are several strategies to enhance the reaction rate while maintaining selectivity for the mono-Boc product:
-
Solvent Choice: The choice of solvent can significantly influence the reaction rate. Protic solvents like methanol can accelerate the Boc protection of aromatic amines, even without the addition of a base.[2] For 4-(methylsulfonyl)benzylamine, a solvent system of methanol or a mixture of THF and water is a good starting point.[4]
-
Careful Stoichiometry: While a slight excess of Boc₂O is often used to ensure full conversion of the starting amine, a large excess can drive the formation of the di-Boc product. Start with 1.05-1.1 equivalents of Boc₂O and monitor the reaction closely by TLC or LC-MS.
-
Base Selection: A strong, non-nucleophilic base is often employed to neutralize the proton released during the reaction.[5] However, for this substrate, a milder base like sodium bicarbonate (NaHCO₃) in a biphasic system (e.g., dichloromethane/water) can be effective and may suppress di-Boc formation. Triethylamine (TEA) is commonly used, but it can also promote the side reaction.[6] Consider running the reaction without a base initially, especially in a protic solvent like methanol.[2]
-
Temperature Control: Perform the reaction at room temperature or even cooled to 0 °C. Elevated temperatures, while increasing the overall reaction rate, can disproportionately accelerate the rate of the undesired di-Boc formation.
Experimental Protocols for Selective Mono-Boc Protection
Here are two detailed protocols designed to maximize the yield of the mono-Boc product while minimizing di-Boc formation.
Protocol 1: Biphasic Conditions with Sodium Bicarbonate
This method is often effective for primary amines and helps to control the reaction by keeping the concentration of the deprotonated carbamate low.
-
Dissolve 4-(methylsulfonyl)benzylamine (1.0 eq) in dichloromethane (DCM, ~0.2 M).
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2-3 volumes relative to the DCM).
-
Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) portion-wise over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
Protocol 2: Methanol-Mediated Protection (Base-Free)
This protocol leverages the rate-enhancing effect of alcoholic solvents.[2]
-
Dissolve 4-(methylsulfonyl)benzylamine (1.0 eq) in methanol (MeOH, ~0.2 M).
-
Stir the solution at room temperature.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a single portion.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography.
Comparative Data on Reaction Conditions
The following table summarizes typical outcomes for the Boc protection of an electron-deficient benzylamine under various conditions.
| Entry | Boc₂O (eq.) | Base (eq.) | Solvent | Temp (°C) | Mono-Boc Yield (%) | Di-Boc Formation (%) |
| 1 | 1.1 | TEA (1.5) | DCM | 25 | ~70 | ~20 |
| 2 | 1.5 | TEA (1.5) | DCM | 40 | ~50 | ~45 |
| 3 | 1.05 | NaHCO₃ (sat.) | DCM/H₂O | 0 → 25 | >90 | <5 |
| 4 | 1.1 | None | MeOH | 25 | ~85 | <10 |
Data are representative and may vary based on specific reaction scale and purity of reagents.
Frequently Asked Questions (FAQs)
Q3: Can I use 4-(dimethylamino)pyridine (DMAP) to catalyze the reaction?
A3: While DMAP is a highly effective catalyst for Boc protection, it is generally not recommended for this specific substrate if you want to avoid di-Boc formation.[7] DMAP accelerates the reaction by forming a more reactive acylation agent with Boc₂O. However, it is also a strong enough base to promote the deprotonation of the initially formed mono-Boc product, significantly increasing the rate of di-Boc formation.[7]
Q4: My starting amine is an HCl salt. How should I modify the protocol?
A4: If you are starting with the hydrochloride salt of 4-(methylsulfonyl)benzylamine, you will need to add a sufficient amount of base to both neutralize the salt and facilitate the Boc protection. In this case, using Protocol 1 with an additional equivalent of NaHCO₃ is a good starting point. Alternatively, you can pre-neutralize the amine salt by partitioning it between a mild aqueous base (like NaHCO₃) and an organic solvent, separating the organic layer containing the free amine, and then proceeding with the protection reaction.
Q5: Are there alternative reagents to Boc₂O that might be more selective?
A5: Yes, while Boc₂O is the most common reagent, other options exist. For instance, 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can sometimes offer higher selectivity for mono-protection. However, these reagents are often more expensive and may require different reaction conditions. For most applications, optimizing the reaction with Boc₂O as described above is the most practical and cost-effective approach.
Q6: How can I effectively remove unreacted Boc₂O and the t-butanol byproduct during workup?
A6: Unreacted Boc₂O can often be removed during silica gel chromatography. For a non-chromatographic workup, a quench with a nucleophilic amine scavenger like N,N-dimethylethylenediamine can be effective. The t-butanol byproduct is water-soluble and is typically removed during aqueous workup steps. If the product is stable to vacuum, holding the crude material under high vacuum can also help to sublime away residual Boc₂O.[8]
Decision Workflow for Troubleshooting
Caption: A decision-tree workflow for troubleshooting common issues.
References
-
Study.com. (n.d.). Show the mechanism for formation of a Boc derivative by reaction of an amino acid with di-tert-butyl dicarbonate. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]
-
Chemtips - WordPress.com. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]
-
University of Florida. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]
Sources
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
Technical Support Center: Synthesis of N-Boc-4-(methylsulfonyl)benzylamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of N-Boc-4-(methylsulfonyl)benzylamine. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully navigating this common synthetic transformation. Our goal is to explain the causality behind experimental choices, ensuring you can anticipate, identify, and resolve issues that may arise.
Overview of the Core Synthesis
The target molecule, this compound, is synthesized via the protection of the primary amino group of 4-(methylsulfonyl)benzylamine using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1] This reaction is a nucleophilic acyl substitution where the amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[2] The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis because it is stable to most nucleophiles and bases but can be easily removed under moderately acidic conditions.[1][3]
The reaction is typically performed in a suitable aprotic solvent, such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile, often in the presence of a mild base to neutralize the acid byproduct.[2][4]
Caption: General reaction scheme for Boc protection.
Troubleshooting Common Side Reactions and Issues
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Q1: My reaction is slow or incomplete, with significant starting amine remaining after the expected reaction time. What is the cause?
A1: An incomplete reaction is a common issue that can typically be traced back to three factors: reagent quality, stoichiometry, or reaction conditions.
-
Causality - Reagent Quality: Di-tert-butyl dicarbonate ((Boc)₂O) is sensitive to moisture and can decompose over time, especially if not stored properly.[5] Its decomposition reduces the effective amount of reagent available for the reaction. Likewise, impurities in the starting amine can interfere with the reaction. The solvent must be anhydrous, as water can hydrolyze the Boc anhydride.
-
Causality - Stoichiometry & Conditions: While a 1:1 stoichiometry is theoretically sufficient, an excess of Boc anhydride (typically 1.1 to 1.2 equivalents) is often used to drive the reaction to completion. The reaction is generally run at room temperature, but gentle heating (e.g., to 40 °C) can increase the rate if it is proceeding slowly.[6] Insufficient base (if used) can also slow the reaction, as the acidic byproduct is not effectively neutralized.
Troubleshooting Protocol:
-
Verify Reagent Quality: Check the age and storage conditions of your (Boc)₂O. If in doubt, use a fresh bottle. Ensure your 4-(methylsulfonyl)benzylamine is pure; if it appears discolored or shows multiple spots on a Thin Layer Chromatography (TLC) plate, consider purifying it first via recrystallization or column chromatography.[7]
-
Optimize Stoichiometry: Increase the equivalents of (Boc)₂O to 1.2 eq.
-
Adjust Conditions: Ensure your solvent is dry. If the reaction is still slow at room temperature after 2-4 hours, consider heating it to 40-50°C and monitoring by TLC until the starting amine is consumed.
Q2: I've observed a significant, less polar impurity by TLC that is difficult to separate from my product. What is it and why did it form?
A2: This is a classic problem, particularly when a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) is used. The impurity is likely the N,N'-bis(4-(methylsulfonyl)benzyl)urea.
-
Causality - Urea Formation: While DMAP can accelerate Boc protections, it can also promote a side reaction pathway with primary amines.[8][9] The Boc anhydride reacts with the amine to form an unstable carbamic-carbonic anhydride intermediate. In the presence of DMAP, this intermediate can decompose into an isocyanate. This highly reactive isocyanate then rapidly reacts with another molecule of the starting amine to form the symmetrical urea byproduct.[9] This side reaction is more pronounced at higher temperatures.
Caption: Pathway for DMAP-catalyzed urea formation.
Troubleshooting Protocol:
-
Avoid DMAP: For primary amines like 4-(methylsulfonyl)benzylamine, DMAP is often unnecessary and counterproductive. A non-nucleophilic base like triethylamine (Et₃N) or running the reaction without any base is preferable.
-
Control Temperature: Run the reaction at 0 °C to room temperature. Avoid heating if possible, as this accelerates isocyanate formation.[9]
-
Purification: If the urea has already formed, it can be challenging to remove. It often has similar polarity to the desired product. Careful column chromatography with a shallow gradient (e.g., hexanes/ethyl acetate) is the most effective method for separation.
Q3: Can the methylsulfonyl (sulfone) group react under the Boc protection conditions?
A3: The methylsulfonyl group is a robust and electron-withdrawing functional group. It is generally very stable under the mild, typically neutral or slightly basic conditions of a Boc protection reaction.[10] Unlike sulfonate esters, which can be labile, the carbon-sulfur bonds in a sulfone are highly resistant to cleavage by the nucleophiles and bases used in this reaction. Therefore, side reactions involving the sulfone moiety are not expected.
Q4: I am having difficulty purifying the crude product by recrystallization. What solvent systems are recommended for purification?
A4: Purification challenges often arise from the presence of closely related impurities (like the urea byproduct) or residual starting materials.
Troubleshooting Protocol:
-
Column Chromatography First: This is the most reliable method to separate the desired product from both more polar (unreacted amine) and less polar (urea) impurities. A silica gel column is standard.
-
Recrystallization: Once the product is reasonably pure (>95% by TLC/NMR), recrystallization can be effective for final polishing. Given the structure, a solvent system providing a significant polarity gradient is a good starting point. Try dissolving the solid in a minimal amount of a good solvent (like ethyl acetate or dichloromethane) at an elevated temperature and then slowly adding a poor solvent (like hexanes or heptane) until turbidity persists. Cool the mixture slowly to induce crystallization.
| Method | Recommended Solvents / Conditions | Purpose |
| Flash Chromatography | Silica Gel, Gradient elution with Hexanes/Ethyl Acetate (e.g., 100:0 to 70:30) | Primary purification to remove starting materials and major byproducts. |
| Recrystallization | Ethyl Acetate/Hexanes, Dichloromethane/Heptane, or Isopropanol/Water | Final purification to obtain a highly crystalline, pure solid. |
| Table 1: Recommended Purification Methods |
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol is optimized to minimize side reactions.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-(methylsulfonyl)benzylamine (1.0 eq.).
-
Dissolution: Dissolve the amine in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) to the solution. If desired, add triethylamine (Et₃N) (1.2 eq.).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction's progress using TLC (see Protocol 2). The reaction is typically complete within 2-4 hours when the starting amine spot is no longer visible.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product and concentrate to yield a white solid.
Protocol 2: Thin Layer Chromatography (TLC) Monitoring
-
Plate: Silica gel 60 F₂₅₄
-
Mobile Phase: 30% Ethyl Acetate in Hexanes (v/v)
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate (KMnO₄) or ninhydrin (for detecting the primary amine starting material).
| Compound | Typical Rf Value (30% EtOAc/Hex) | Notes |
| 4-(methylsulfonyl)benzylamine | ~0.1-0.2 | Stains with ninhydrin. |
| N-Boc-Product | ~0.4-0.5 | UV active. |
| Urea Byproduct | ~0.5-0.6 | UV active, often runs slightly higher than the product. |
| (Boc)₂O | ~0.8 | Can be visualized with KMnO₄ stain. |
| Table 2: Typical TLC Parameters for Reaction Monitoring |
Frequently Asked Questions (FAQs)
-
Q: Is it possible to perform this reaction without a solvent?
-
A: Yes, solvent-free N-Boc protections have been reported and are considered a green chemistry approach.[11] This typically involves carefully mixing the amine and (Boc)₂O, sometimes with gentle heating, but may require more optimization to ensure homogeneity and prevent localized overheating.
-
-
Q: My final product looks like an oil, not a solid. What should I do?
-
A: An oily product usually indicates the presence of impurities or residual solvent. Ensure the product has been thoroughly dried under high vacuum. If it remains an oil, purification by column chromatography is strongly recommended. The pure product should be a white solid.
-
-
Q: How do I remove the Boc group after my subsequent synthetic steps?
Sources
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. echemi.com [echemi.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing N-Boc-4-(methylsulfonyl)benzylamine Synthesis
Welcome to the technical support center for the synthesis of N-Boc-4-(methylsulfonyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important building block. Here, we move beyond simple protocols to explain the underlying chemical principles, offering a robust framework for troubleshooting and process improvement.
Section 1: Core Synthesis & Mechanism
The standard synthesis of this compound involves the protection of the primary amine of 4-(methylsulfonyl)benzylamine with di-tert-butyl dicarbonate (Boc₂O). This reaction is a nucleophilic acyl substitution where the amine nitrogen attacks one of the carbonyl carbons of the Boc anhydride.[1] The reaction is typically facilitated by a base and proceeds through a tetrahedral intermediate.[1] The choice of solvent, base, and reaction conditions plays a critical role in maximizing yield and minimizing side reactions.
Caption: General mechanism for Boc protection of an amine.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing causative explanations and actionable solutions.
Issue 1: Low or No Product Yield
-
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted 4-(methylsulfonyl)benzylamine.
-
Potential Causes & Solutions:
Cause Explanation Recommended Action Insufficient Reagent The stoichiometry of Boc₂O to the amine is critical. An insufficient amount will lead to incomplete conversion. Use a slight excess of Boc₂O (1.1 to 1.5 equivalents). Poor Amine Quality Benzylamines can oxidize or form imine dimers over time, reducing the concentration of the reactive primary amine.[2] Purify the starting benzylamine by vacuum distillation or by converting it to the hydrochloride salt, filtering, and then free-basing.[2] Inactive Boc Anhydride Boc₂O is sensitive to moisture and can hydrolyze over time, reducing its effectiveness. Use freshly opened or properly stored Boc₂O. Consider purchasing from a reputable supplier. Suboptimal pH/Base The amine needs to be in its free base form to be nucleophilic. If the starting material is a salt (e.g., hydrochloride), a stoichiometric amount of base is required for neutralization, plus a catalytic amount to facilitate the reaction.[3] If starting from the free base, a weak base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often sufficient. If starting from a salt, use a stronger base like NaOH or K₂CO₃ in an aqueous/organic biphasic system.[4]
Issue 2: Formation of Double Boc-Protected Product (N,N-diBoc)
-
Symptom: A significant apolar spot on TLC and a corresponding mass in LC-MS analysis.
-
Potential Causes & Solutions:
Cause Explanation Recommended Action Excessive Boc₂O A large excess of Boc₂O can lead to the formation of the di-Boc protected product, especially under forcing conditions. Reduce the excess of Boc₂O to 1.1 equivalents. Strongly Basic Conditions Strong bases can deprotonate the initially formed carbamate, making it nucleophilic enough to react with another molecule of Boc₂O.[5] Use a milder, non-nucleophilic base like DIPEA or 2,6-lutidine. Avoid strong bases like NaOH if this side product is observed. High Temperatures Elevated temperatures can promote the formation of the di-Boc product. Run the reaction at room temperature or below (0 °C).
Issue 3: Difficult Product Isolation & Purification
-
Symptom: The crude product is an oil that is difficult to crystallize, or column chromatography yields impure fractions.
-
Potential Causes & Solutions:
Cause Explanation Recommended Action Urea Byproduct Formation If the Boc₂O has degraded to form isocyanate, this can react with the amine to form a urea byproduct, which can be difficult to separate.[5] Ensure the quality of the Boc₂O. If urea formation is suspected, a different purification strategy, such as a biphasic extraction with dilute acid to remove any remaining amine, may be necessary before chromatography. Emulsion during Workup The presence of both organic and aqueous soluble components can lead to emulsions during extraction. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. Co-elution on Silica Gel The product and certain byproducts may have similar polarities, making chromatographic separation challenging. Adjust the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) can improve separation.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
The choice of solvent depends on the specific conditions.[6]
-
Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) are commonly used and generally provide good results.[7]
-
Biphasic systems (e.g., DCM/water or THF/water) are effective when using inorganic bases like NaOH or K₂CO₃.[4]
-
Solvent-free conditions have also been reported for Boc protections and can be a "greener" alternative, sometimes requiring gentle heating.[8]
Q2: Is a base always necessary for Boc protection?
While a base is not strictly required mechanistically, it is highly recommended.[3] The reaction produces tert-butanol and CO₂, and the base helps to neutralize any acidic impurities and drive the reaction to completion. For less reactive amines, a base is essential for achieving a reasonable reaction rate.
Q3: How can I monitor the reaction progress effectively?
Thin Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that provides good separation between the starting amine and the Boc-protected product (e.g., 30-50% ethyl acetate in hexanes). The product will have a higher Rf value (be less polar) than the starting amine. Staining with ninhydrin can be used to visualize the primary amine starting material.
Q4: My 4-(methylsulfonyl)benzylamine starting material is a hydrochloride salt. How should I modify the procedure?
You will need to use at least two equivalents of base. One equivalent is required to neutralize the HCl and form the free amine, and a second (often catalytic) equivalent is used to facilitate the reaction with Boc₂O. An aqueous/organic biphasic system with a base like NaOH or K₂CO₃ is often effective in this scenario.
Sources
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. reddit.com [reddit.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. reddit.com [reddit.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Boc Deprotection of Sulfonated Compounds with TFA
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing trifluoroacetic acid (TFA) for the deprotection of tert-butyloxycarbonyl (Boc) protected sulfonated compounds. Here, we address common challenges and provide in-depth, field-proven solutions to streamline your synthetic workflows.
Foundational Principles: The "Why" Behind the Chemistry
Before delving into troubleshooting, it is crucial to understand the mechanism of TFA-mediated Boc deprotection. The reaction is an acid-catalyzed cleavage that proceeds in three primary steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[1][2][3]
-
Carbocation Formation: This initial protonation renders the carbamate unstable, leading to its cleavage. This generates a stable tert-butyl cation and a carbamic acid intermediate.[1][2][3]
-
Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[1][2][4] The deprotected amine is then protonated by the excess TFA to form its trifluoroacetate salt.[1][2]
This process, while generally efficient, can be complicated by the presence of other functional groups, such as the sulfonyl moiety, and the highly reactive tert-butyl cation generated in situ.
Troubleshooting Guide: A Question-and-Answer Approach
This section is structured to directly address the specific issues you may encounter during your experiments.
Issue 1: My Boc deprotection is slow or incomplete, even with a high concentration of TFA.
Q: I'm observing significant amounts of starting material by TLC or LC-MS analysis after several hours. What factors could be contributing to this incomplete reaction?
A: Incomplete Boc deprotection, a frequently encountered issue, can stem from several factors beyond just acid concentration.
-
Insufficient Acid Stoichiometry: While TFA is often used as a solvent or in high concentrations (e.g., 20-50% in a solvent like dichloromethane (DCM)), the key is the molar excess relative to your substrate.[2][5] The rate of cleavage can exhibit a second-order dependence on the acid's concentration. For substrates with multiple basic sites that can be protonated, a higher equivalent of TFA may be necessary.
-
Reaction Time and Temperature: While many Boc deprotections are complete within 1-2 hours at room temperature, sterically hindered substrates may require longer reaction times.[2][5] If the reaction is sluggish, extending the time or a modest increase in temperature (e.g., to 40°C) can be beneficial, but must be balanced against the risk of side reactions.
-
Solvent Effects: The choice of solvent can impact reaction efficiency. Dichloromethane (DCM) is a common choice. However, for solid-phase peptide synthesis (SPPS), it has been noted that 100% TFA can cause less resin swelling than a 55% TFA solution in DCM, potentially leading to lower purity due to incomplete deprotection in less accessible sites.[2] While sulfonated compounds are typically in solution-phase, solubility and substrate conformation in the reaction media are still important considerations.
Troubleshooting Workflow for Incomplete Deprotection:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Issue 2: I'm seeing an unexpected side product with a mass increase of +56 Da.
Q: My LC-MS analysis shows a significant peak corresponding to the mass of my desired product plus 56 atomic mass units. What is this side product and how can I prevent its formation?
A: A mass increase of +56 Da is the hallmark of tert-butylation, a common side reaction during Boc deprotection.[6] The highly reactive tert-butyl cation generated during the reaction can act as an electrophile and alkylate nucleophilic sites on your molecule.[6][7]
For sulfonated compounds, potential sites of tert-butylation include:
-
Aromatic Rings: Electron-rich aromatic rings within your molecule are susceptible to Friedel-Crafts-type alkylation.
-
Other Nucleophilic Functional Groups: Thioethers (like methionine) are particularly prone to this side reaction.[7][8]
Mitigation Strategy: The Role of Scavengers
The most effective way to prevent tert-butylation is to introduce a "scavenger" into the reaction mixture.[7][9] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause unwanted side reactions.[7]
| Scavenger | Typical Concentration (v/v) | Target Side Reaction | Notes |
| Triisopropylsilane (TIS) | 1-5% | tert-butylation | A very common and effective scavenger. |
| Thioanisole | 1-5% | tert-butylation, sulfoxide reduction | Particularly useful for methionine-containing peptides.[9][10] |
| 1,2-Ethanedithiol (EDT) | 1-2.5% | tert-butylation | Effective, but has a strong odor.[9] |
| Water | 1-5% | tert-butylation | Can hydrolyze the tert-butyl cation. Often used in combination with other scavengers.[9][10] |
Mechanism of Scavenging:
Caption: Competing reaction pathways for the tert-butyl cation.
Issue 3: My sulfonamide or sulfonic acid moiety appears to be unstable under the reaction conditions.
Q: I'm concerned about the stability of the sulfonyl group in strong acid. Could TFA be causing degradation?
A: The sulfonamide bond is generally stable to strongly acidic conditions like those employed for Boc deprotection. However, the stability of the overall molecule is substrate-dependent. While direct cleavage of the S-N or S-C bond by TFA is uncommon, other acid-labile groups on your molecule could be affected.
For sulfonic acids, the C-SO3H bond is also typically robust. However, issues can arise if the sulfonic acid is protected with an acid-labile group. For instance, some novel TFA-labile sulfonate protecting groups have been specifically designed for ease of cleavage.[11][12] If your sulfonated compound was synthesized using such a protecting group strategy, TFA will certainly cleave it.
Recommendations:
-
Review Synthetic History: Confirm that no acid-labile protecting groups were used for the sulfonyl moiety. Common sulfonamide protecting groups like Nosyl (Ns) or Tosyl (Ts) are very stable to TFA.
-
Orthogonal Protecting Groups: If you are designing a synthetic route, consider protecting groups for other functionalities that are orthogonal to Boc.[13][14] This means they can be removed under different conditions (e.g., base-labile Fmoc, or hydrogenolysis-labile Cbz).[4][13]
-
Analytical Monitoring: Use HPLC or LC-MS to carefully monitor for any unexpected degradation products.[15]
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for a solution-phase Boc deprotection of a sulfonated compound?
A1: Here is a general, robust starting protocol.
Experimental Protocol: Solution-Phase Boc Deprotection
-
Preparation: Dissolve the Boc-protected sulfonated compound in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.
-
Reagent Addition: In a separate vial, prepare a "cleavage cocktail." A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).
-
Reaction Initiation: Add the cleavage cocktail to the solution of your compound (typically 5-10 volume equivalents relative to the DCM). The reaction is often run with 20-50% TFA in DCM.[5]
-
Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS every 30-60 minutes until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure (rotary evaporation). Co-evaporation with a solvent like toluene can help remove residual TFA.[16]
-
The crude product will be the trifluoroacetate salt. If the free amine is desired, dissolve the residue in a suitable organic solvent and wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution.[17]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the deprotected amine.
-
Q2: How do I effectively work up the reaction to remove TFA?
A2: Removing the volatile but high-boiling TFA can be challenging.
-
Rotary Evaporation: The most direct method is removal under reduced pressure.[16][18]
-
Azeotropic Removal: Adding a solvent like toluene or benzene and re-evaporating can help chase the last traces of TFA.[16]
-
Basic Wash: If your compound is stable to basic conditions and soluble in an organic solvent, a wash with saturated NaHCO₃ or a similar weak base will neutralize the TFA salt.[17]
-
Solid-Phase Extraction (SPE): For difficult cases, passing a solution of the product through a basic resin, such as Amberlyst A21, can effectively scavenge the acid.[18][19][20]
Q3: My final product is an oil/gummy solid after work-up. How can I improve its physical form?
A3: TFA salts are notoriously difficult to crystallize and often present as oils.[16]
-
Salt Exchange: Consider switching to a different acid for the deprotection. Using 4M HCl in dioxane often yields the hydrochloride salt, which is typically a more crystalline, free-flowing solid.[16]
-
Precipitation/Trituration: After removing the reaction volatiles, attempt to precipitate or triturate the oily residue with a non-polar solvent like cold diethyl ether or MTBE.[9]
Q4: Are there any "greener" alternatives to using large amounts of TFA and chlorinated solvents?
A4: Yes, the field is moving towards more sustainable methods.
-
Alternative Solvents: Ethers like THF and 2-MeTHF are being explored as replacements for DCM and dioxane.[21]
-
Catalytic Acid: Using a catalytic amount of a strong acid like p-toluenesulfonic acid (pTSA) in a deep eutectic solvent has been reported as an efficient method for N-Boc deprotection.[22]
-
Thermal Deprotection: In some cases, thermal deprotection (heating in a high-boiling solvent) can be effective, though it is substrate-dependent and may not be suitable for sensitive molecules.[23]
References
- How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. (2013, January 14).
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (n.d.). ACS Publications. Retrieved from [Link]
-
Boc De-protection : r/Chempros. (2023, October 18). Reddit. Retrieved from [Link]
-
Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups. (n.d.). ResearchGate. Retrieved from [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
TFA Deprotection. (n.d.). Scribd. Retrieved from [Link]
-
Boc Deprotection Mechanism. (2022, December 14). YouTube. Retrieved from [Link]
-
SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Rapid N-Boc Deprotection with TFA. (n.d.). Scribd. Retrieved from [Link]
-
A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore. (n.d.). NIH. Retrieved from [Link]
-
Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. (n.d.). PubMed. Retrieved from [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Retrieved from [Link]
-
Specific solvent issues with BOC deprotection. (n.d.). Retrieved from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
A Trifluoroacetic Acid-labile Sulfonate Protecting Group and Its Use in the Synthesis of a Near-IR Fluorophore. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. (2024, February 27). Reddit. Retrieved from [Link]
-
Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved from [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. biosynth.com [biosynth.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. scribd.com [scribd.com]
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- 21. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 22. mdpi.com [mdpi.com]
- 23. reddit.com [reddit.com]
stability of N-Boc-4-(methylsulfonyl)benzylamine under acidic conditions
Introduction
Welcome to the technical support guide for N-Boc-4-(methylsulfonyl)benzylamine. This document is designed for researchers, chemists, and drug development professionals who utilize this compound in their synthetic workflows. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its stability and ease of removal under specific acidic conditions.[1] However, the presence of other functional groups, such as the robust electron-withdrawing methylsulfonyl group, can raise critical questions about reaction compatibility and potential side reactions during the pivotal deprotection step.
This guide provides a comprehensive resource structured into a practical question-and-answer format. It addresses common challenges and frequently asked questions, explains the underlying chemical principles, and offers detailed, field-tested protocols to ensure the success of your experiments.
Core Concept: The Chemistry of Acidic Boc Deprotection
The removal of a Boc group is an acid-catalyzed carbamate hydrolysis.[1] The mechanism proceeds through several key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., Trifluoroacetic Acid - TFA).[2]
-
Carbocation Formation: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[2][3]
-
Decarboxylation: The carbamic acid rapidly decomposes into the free amine and carbon dioxide gas.[2]
-
Salt Formation: The newly liberated amine is immediately protonated by the excess acid in the medium, typically yielding an amine salt (e.g., a trifluoroacetate or hydrochloride salt) as the final product.[2]
A significant consideration in this process is the fate of the tert-butyl cation. This electrophilic species can potentially alkylate other nucleophilic sites in the molecule or reaction mixture, leading to impurities.[1][3] This can be mitigated by using "scavengers" that trap the carbocation.[3]
Frequently Asked Questions (FAQs)
Q1: Is the methylsulfonyl group stable under standard acidic conditions used for Boc deprotection?
A1: Yes, the methylsulfonyl (sulfone) functional group is highly robust and generally stable under the acidic conditions required for Boc deprotection, such as treatment with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[4][5] Sulfones are known for their high resistance to oxidation and corrosion and are considered relatively inert functional groups.[4] Their stability stems from the high oxidation state of the sulfur atom, making them poor leaving groups and resistant to cleavage by common acids at room temperature. While extremely harsh conditions like refluxing in 6M HCl overnight can cleave some sulfonate esters, these conditions are far more aggressive than those required for routine Boc removal.[6]
Q2: What are the recommended starting conditions for the deprotection of this compound?
A2: A reliable starting point for most substrates is treatment with a solution of 25-50% Trifluoroacetic Acid (TFA) in an anhydrous solvent like Dichloromethane (DCM) at room temperature.[7][8] The reaction is typically fast, often completing within 30 to 60 minutes.[9] Monitoring the reaction's progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.[7]
Q3: Can I use hydrochloric acid (HCl) instead of TFA for the deprotection?
A3: Absolutely. A solution of 4M HCl in 1,4-dioxane is a very common and effective alternative to TFA.[9][10] The choice between TFA and HCl often depends on downstream applications and purification strategies. TFA is volatile and can often be removed under reduced pressure, but it forms trifluoroacetate salts that may require an additional basic workup or lyophilization to isolate the free amine.[7][11] HCl in dioxane provides the hydrochloride salt directly, which is often a crystalline solid that can be easily isolated by filtration after precipitation with a non-polar solvent like diethyl ether.[1]
Q4: Will the electron-withdrawing nature of the methylsulfonyl group affect the deprotection rate?
A4: The methylsulfonyl group is strongly electron-withdrawing, which can have a minor electronic effect on the benzylamine moiety. However, this effect is transmitted through the benzene ring and is unlikely to significantly impact the rate of the Boc deprotection mechanism itself. The core mechanism is initiated at the carbamate group, which is sufficiently distant from the sulfone. Standard deprotection times should be effective, but as with any reaction, empirical monitoring via TLC or HPLC is the best practice to confirm completion.[7]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiment.
Problem 1: My TLC/HPLC analysis shows the reaction is incomplete, even after an extended period.
-
Possible Cause 1: Insufficient Acid. The deprotection reaction consumes at least one equivalent of acid to protonate the carbamate and another to form the final amine salt. Using a catalytic amount of acid is insufficient.
-
Possible Cause 2: Water in the Reaction. While some protocols tolerate water, using anhydrous solvents (like dry DCM) is generally recommended. Excessive water can potentially hydrolyze the acid or interfere with the reaction medium.
-
Solution: Use anhydrous solvents. If your starting material or solvent may contain water, consider drying them before the reaction.
-
Problem 2: I see multiple new spots on my TLC plate, and my final product is impure.
-
Possible Cause: Alkylation by the tert-butyl cation. The tert-butyl cation generated during deprotection is an electrophile and can react with any available nucleophiles.[12] While the target molecule, this compound, lacks highly nucleophilic sites like tryptophan or cysteine residues, side reactions can still occur, especially if other nucleophilic reagents are present.[13]
Problem 3: I've successfully removed the Boc group, but I'm having difficulty isolating the final product, 4-(methylsulfonyl)benzylamine.
-
Possible Cause: Product is an amine salt. The direct product of an acidic deprotection is the corresponding amine salt (e.g., trifluoroacetate or hydrochloride), not the free amine.[2] These salts often have very different solubility profiles than the parent amine, sometimes being highly soluble in polar solvents or insoluble in organic solvents.
-
Solution 1 (Free Amine Isolation): After removing the acid in vacuo, perform a basic workup. Dissolve the residue in an organic solvent (like DCM or ethyl acetate) and wash with a mild aqueous base such as saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize the salt and generate the free amine, which will remain in the organic layer. Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate to obtain the product.[7]
-
Solution 2 (Salt Isolation): If the amine salt is desired, it can often be precipitated. After the reaction is complete, concentrate the solution and add a non-polar solvent in which the salt is insoluble, such as cold diethyl ether or MTBE.[8] The salt will precipitate and can be collected by filtration.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues during the deprotection process.
Caption: A troubleshooting decision tree for Boc deprotection.
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
This protocol describes a standard procedure for removing the Boc group to yield the amine trifluoroacetate salt, followed by an optional workup to obtain the free amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
To the stirred solution, add TFA (10-20 eq, or prepare a 25% v/v solution of TFA in DCM and add).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC (see Protocol 2) or HPLC. The reaction is typically complete within 30-60 minutes.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
(Optional: For Free Amine Isolation) a. Redissolve the resulting residue in DCM or ethyl acetate. b. Carefully wash the organic layer with saturated NaHCO₃ solution until CO₂ evolution ceases. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine, 4-(methylsulfonyl)benzylamine.
Protocol 2: TLC Monitoring of the Deprotection Reaction
This protocol provides a quick and effective method to track the disappearance of the starting material and the appearance of the product.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
Mobile Phase (Eluent): A common system is 9:1 Dichloromethane/Methanol. This may require optimization.
-
Visualization Stain: Ninhydrin solution.
Procedure:
-
Prepare a developing chamber with the chosen mobile phase.
-
Using a capillary tube, spot the reaction mixture on the TLC plate baseline. It is also highly recommended to spot the N-Boc-protected starting material as a reference.
-
Place the plate in the developing chamber and allow the eluent to run up the plate.
-
Remove the plate and mark the solvent front.
-
Thoroughly dry the plate, using a heat gun if necessary, to remove all traces of acid (especially TFA).
-
Dip the plate in a ninhydrin staining solution and gently heat with a heat gun until spots appear.
-
Interpretation: The Boc-protected starting material will not stain with ninhydrin. The product, a primary amine, will appear as a distinct colored spot (typically purple or yellow).[15] The reaction is complete when the starting material spot is no longer visible under UV light and a single, strong ninhydrin-active spot is present. The product will have a lower Rf value (travels less far up the plate) than the starting material due to its increased polarity.[7]
Data Summary Table
| Parameter | This compound | 4-(methylsulfonyl)benzylamine |
| Typical TLC Rf | Higher Rf (less polar) | Lower Rf (more polar) |
| Ninhydrin Stain | Negative (No color) | Positive (Colored spot) |
| Common Deprotection Reagents | N/A | 25-50% TFA in DCM; 4M HCl in Dioxane |
| Typical Reaction Time | N/A | 30 - 60 minutes at room temperature |
| Product Form | N/A | Amine salt (TFA or HCl) or free base |
References
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Acids - Reagent Guides. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfone. Retrieved from [Link]
-
Fiveable. (n.d.). Sulfone Definition - Organic Chemistry Key Term. Retrieved from [Link]
-
ResearchGate. (2016, March 26). How to confirm BOC deprotection by TFA?. Retrieved from [Link]
-
Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected syntheses and reactions of sulfones. Retrieved from [Link]
-
ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Retrieved from [Link]
-
ResearchGate. (n.d.). Why Do Sulfone-Based Electrolytes Show Stability at High Voltages? Insight from Density Functional Theory. Retrieved from [Link]
-
PubMed. (n.d.). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
Sources
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- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
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- 4. Sulfone - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of N-Boc Protected Benzylamines
Welcome to the technical support center for the purification of N-Boc protected benzylamines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining pure N-Boc protected benzylamines. The unique physicochemical properties of these compounds—stemming from the bulky, lipophilic tert-butyloxycarbonyl (Boc) group and the benzyl moiety—often introduce complexities not seen with other protected amines.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address common issues, explaining the underlying chemical principles and offering field-proven solutions.
Understanding the Core Challenges
N-Boc protected benzylamines present a distinct set of purification challenges:
-
Increased Lipophilicity: The Boc group significantly increases the nonpolar character of the molecule, often making it an oil or a low-melting solid that is difficult to crystallize.
-
Acid Lability: The Boc group is notoriously sensitive to acidic conditions.[1][2] The slightly acidic nature of standard silica gel can be sufficient to cause partial or complete deprotection during column chromatography, leading to contamination of fractions with the free amine.[1][3]
-
Co-eluting Impurities: The starting benzylamine, excess Boc anhydride ((Boc)₂O), and byproducts like tert-butanol can be difficult to separate from the desired product due to similar polarities.
-
Chromatographic Issues: These compounds can exhibit peak tailing on silica gel due to interactions between the basic nitrogen atom and acidic silanol groups on the stationary phase.[4]
Troubleshooting Purification Issues
This section is structured in a question-and-answer format to help you diagnose and resolve specific experimental problems.
Scenario 1: Issues with Flash Column Chromatography
Q1: My TLC plate shows a clean product spot, but after my silica gel column, I see a new, more polar spot corresponding to the free benzylamine. What happened?
A1: This is a classic sign of on-column deprotection of the Boc group.[1][3] Silica gel is inherently acidic and can catalyze the removal of the acid-labile Boc group.[3] The longer your compound remains on the column, the more deprotection can occur.
-
Causality: The mechanism involves protonation of the carbamate carbonyl by surface silanol groups (Si-OH) on the silica, followed by the elimination of isobutylene and carbon dioxide to release the free amine.[5] This newly formed free amine is more polar and will have a lower Rf on TLC.
-
Solutions:
-
Deactivate the Silica Gel: Add a small amount of a tertiary amine base, such as triethylamine (Et₃N) or ammonia, to your eluent system (typically 0.5-2% v/v).[6] This neutralizes the acidic sites on the silica gel, suppressing deprotection.[6]
-
Use a Different Stationary Phase: If deprotection persists, consider using a less acidic stationary phase like neutral alumina or Florisil.[7]
-
Run the Column Quickly: Minimize the residence time on the column by using a slightly more polar solvent system than what TLC might suggest and applying positive pressure to increase the flow rate.
-
Q2: My N-Boc protected benzylamine is streaking badly on the TLC plate and the column fractions are all mixed. How can I get sharp bands?
A2: Streaking, or tailing, is a common problem when purifying amines via silica gel chromatography.[4] It's caused by strong, non-ideal interactions between the basic amine and the acidic silica surface.
-
Causality: The lone pair on the nitrogen atom can interact strongly with acidic silanol groups, causing a portion of the molecules to "stick" to the stationary phase and elute slowly, resulting in a tailed spot or band.
-
Solutions:
-
Add a Basic Modifier: As with on-column deprotection, adding 0.5-2% triethylamine to your mobile phase is highly effective.[6] The triethylamine competes for the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Optimize the Solvent System: Ensure your chosen solvent system fully solubilizes your compound. Poor solubility can lead to band broadening and tailing.[7]
-
Reduce Sample Load: Overloading the column is a frequent cause of poor separation.[4] As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample.
-
Q3: My product is very nonpolar (high Rf even in low-polarity solvents) and elutes with nonpolar impurities. How can I improve separation?
A3: The high lipophilicity of some N-Boc benzylamines can make them difficult to separate from other nonpolar materials like residual (Boc)₂O or nonpolar byproducts.
-
Solutions:
-
Use a Less Polar Solvent System: Employ solvent systems with very low polarity, such as gradients starting from pure hexanes or heptane and slowly introducing ethyl acetate or dichloromethane. This will help to resolve compounds with small differences in polarity.
-
Consider Reversed-Phase Chromatography: If normal-phase chromatography fails, reversed-phase (C18) flash chromatography can be an excellent alternative. In this technique, nonpolar compounds are retained more strongly, and elution is achieved with polar solvents like acetonitrile/water or methanol/water mixtures.
-
Pre-Purification Workup: Before chromatography, perform a thorough aqueous workup. Washing the crude organic extract with a dilute base (e.g., NaHCO₃) can help remove some acidic impurities, while a wash with dilute acid (e.g., 1M HCl) could potentially remove any unreacted basic starting materials (though this risks deprotecting your product and is often not recommended).
-
Scenario 2: Issues with Crystallization and Product Isolation
Q1: My purified N-Boc protected benzylamine is a persistent oil. How can I induce it to solidify?
A1: It is very common for these compounds to be oils or waxy solids at room temperature due to the bulky, flexible Boc group disrupting crystal lattice formation.
-
Solutions:
-
High Vacuum Drying: First, ensure all residual solvent is removed by drying under high vacuum for an extended period (several hours to overnight). Sometimes, trace solvent acts as a plasticizer, preventing solidification.
-
Solvent-Antisolvent Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). Then, slowly add a nonpolar antisolvent in which the compound is insoluble (e.g., hexanes or pentane) dropwise until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in a refrigerator or freezer.[8]
-
Scratching and Seeding: Use a glass rod to scratch the inside of the flask below the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a small amount of solid material, adding a "seed crystal" can initiate crystallization.[8]
-
Slurrying: If an oil persists, add a nonpolar solvent like hexanes and stir vigorously.[8] This can sometimes triturate the oil into a solid powder by washing away impurities that inhibit crystallization.
-
Purification Workflow & Troubleshooting Logic
The following diagrams illustrate a general purification workflow and a decision tree for troubleshooting common chromatographic problems.
Caption: Troubleshooting logic for common flash chromatography issues.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for flash chromatography of N-Boc benzylamines?
A1: A gradient of ethyl acetate in hexanes (or heptane) is the most common and effective choice. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the concentration of ethyl acetate. [8]For more polar analogues, dichloromethane/methanol systems can be used, but always with the addition of a basic modifier to prevent deprotection. [9] Q2: Can I use reversed-phase HPLC for final purification?
A2: Yes, preparative reversed-phase HPLC (RP-HPLC) is an excellent method for obtaining highly pure material, especially for challenging separations. [8]However, be cautious with acidic mobile phase additives like trifluoroacetic acid (TFA). Even at low concentrations (0.1%), TFA can cause slow deprotection of the Boc group, especially if fractions are left at room temperature for extended periods or concentrated with heat. [1]If TFA is used, it is best to immediately neutralize the collected fractions or lyophilize them to remove the volatile acid quickly. [1] Q3: Are there any non-chromatographic purification methods I can use?
A3: Besides crystallization, acid-base extraction can sometimes be employed, but it is risky. You could theoretically wash out non-basic impurities, but the use of aqueous acid to extract the product (as the ammonium salt) would deprotect it. A more viable non-chromatographic method for some substrates is trituration or slurrying the crude product in a solvent that dissolves the impurities but not the desired product (e.g., cold hexanes or diethyl ether). [8] Q4: How can I confirm that my product is pure and that the Boc group is intact?
A4: ¹H NMR spectroscopy is the definitive method. The key signal to look for is a sharp singlet integrating to 9 protons at approximately 1.4-1.5 ppm, which is characteristic of the tert-butyl group of the Boc protector. [10]The disappearance or reduction in the integration of this peak is a clear indicator of deprotection. Mass spectrometry can also be used to confirm the molecular weight of the protected compound.
Key Experimental Protocols
Protocol 1: General Flash Chromatography with Deactivated Silica
-
Solvent System Preparation: Prepare your eluent (e.g., Hexanes/Ethyl Acetate). Add triethylamine (Et₃N) to the mixture to a final concentration of 1% (v/v).
-
Column Packing: Slurry-pack a silica gel column of appropriate size using your initial, low-polarity eluent containing 1% Et₃N.
-
Sample Loading: Dissolve your crude N-Boc protected benzylamine in a minimal amount of dichloromethane or the initial elution solvent. Pre-adsorb the sample onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the column bed.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent under reduced pressure. To remove the last traces of triethylamine, you may need to co-evaporate with a solvent like toluene or dry under high vacuum.
Protocol 2: Recrystallization from a Solvent/Anti-Solvent System
-
Dissolution: Dissolve the crude or semi-pure solid/oil in a minimum amount of a suitable hot solvent (e.g., ethyl acetate, diethyl ether, or isopropanol).
-
Addition of Anti-Solvent: While the solution is still warm, slowly add a nonpolar anti-solvent (e.g., hexanes or pentane) dropwise until persistent cloudiness is observed.
-
Clarification: Add a few drops of the hot solvent back into the mixture until it becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in a refrigerator (4 °C) or freezer (-20 °C) for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under high vacuum to a constant weight. [8]
Summary of Purification Parameters
| Technique | Stationary Phase | Typical Mobile Phase | Key Advantage | Primary Challenge |
| Normal-Phase Flash Chromatography | Silica Gel | Hexanes/Ethyl Acetate + 1% Et₃N | High throughput, good for moderate polarity differences. | Potential for on-column Boc deprotection; amine tailing. |
| Reversed-Phase Flash Chromatography | C18 Silica | Acetonitrile/Water or Methanol/Water | Excellent for very nonpolar compounds and resolving close-spotting impurities. | Can be slower; requires different solvent systems. |
| Crystallization | N/A | Solvent/Anti-solvent pair (e.g., EtOAc/Hexanes) | Potentially high purity in a single step; scalable and cost-effective. [8] | Compound may be an oil or difficult to crystallize. [8] |
References
-
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012). ResearchGate. Retrieved January 17, 2026, from [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2014). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
How to purify Benzylamine? (2022). Reddit. Retrieved January 17, 2026, from [Link]
-
Direct Amidation of Tertiary N-Benzylamines. (2023). ACS Publications. Retrieved January 17, 2026, from [Link]
-
A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). (2023). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 17, 2026, from [Link]
-
Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 17, 2026, from [Link]
-
Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. (1996). ResearchGate. Retrieved January 17, 2026, from [Link]
-
BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd. Retrieved January 17, 2026, from [Link]
-
Simple and Efficient Method for N-Boc Protection of Amines Using PEG400 as a Reaction Medium Under Mild Conditions. (2014). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. (1998). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. (2011). SciSpace. Retrieved January 17, 2026, from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
how to do TLC plates and N-boc deprotection. (2021). YouTube. Retrieved January 17, 2026, from [Link]
-
Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 17, 2026, from [Link]
-
Several Problems of Flash Column Chromatography. (2023). Hawach. Retrieved January 17, 2026, from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Specific solvent issues with BOC deprotection. (n.d.). Wordpress. Retrieved January 17, 2026, from [Link]
-
N-Boc protection of L-Phenylalanine. (2011). Der Pharma Chemica. Retrieved January 17, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. total-synthesis.com [total-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BOC deprotection [ms.bzchemicals.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Purification of N-Boc-4-(methylsulfonyl)benzylamine
Welcome to the technical support center for the purification of N-Boc-4-(methylsulfonyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound. As Senior Application Scientists, we combine technical expertise with practical, field-proven insights to help you achieve the highest purity for your compound.
Troubleshooting Guide: Addressing Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound, providing explanations and actionable solutions.
Issue 1: My crude product is an oil or a waxy solid and fails to crystallize.
Possible Causes & Solutions:
-
Residual Solvent: The presence of solvents from the reaction or work-up can prevent crystallization.
-
Solution: Ensure your crude product is thoroughly dried under high vacuum. If you suspect residual solvent, co-evaporation with a solvent in which your product is soluble but the impurity is not (e.g., dichloromethane followed by hexane) can be effective.
-
-
Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation.
-
Solution: Proceed with column chromatography to remove impurities before attempting recrystallization. A preliminary purification by flash chromatography can often yield a solid product suitable for further purification by recrystallization.
-
Issue 2: My TLC analysis shows multiple spots after the reaction.
Likely Impurities and Their Removal:
-
Unreacted 4-(methylsulfonyl)benzylamine: This is a common impurity if the reaction has not gone to completion.
-
Identification: The starting amine is significantly more polar than the N-Boc protected product and will have a lower Rf value on the TLC plate.
-
Removal:
-
Acid Wash: During the work-up, a wash with a dilute aqueous acid solution (e.g., 1M HCl) will protonate the unreacted amine, transferring it to the aqueous layer. The N-Boc protected product, being neutral, will remain in the organic layer.
-
Column Chromatography: If an acid wash is not feasible or is incomplete, column chromatography is highly effective. The polar amine will adhere more strongly to the silica gel, eluting much later than the desired product.
-
-
-
Di-tert-butyl dicarbonate ((Boc)₂O) and its byproducts: Excess (Boc)₂O is often used to drive the reaction to completion.
-
Identification: (Boc)₂O and its main byproduct, tert-butanol, are less polar than the product and will have higher Rf values.
-
Removal:
-
Evaporation: Both (Boc)₂O and tert-butanol are volatile and can often be removed under high vacuum.
-
Column Chromatography: These non-polar impurities will elute first during column chromatography.
-
-
-
N,N-di-Boc-4-(methylsulfonyl)benzylamine: Over-protection can occur, especially with prolonged reaction times or the use of a catalyst like DMAP.
-
Identification: The di-Boc impurity is less polar than the mono-Boc product and will have a higher Rf value.
-
Removal: Careful column chromatography is the most effective method to separate the mono- and di-Boc products.
-
-
Urea byproducts: If a catalyst such as 4-(Dimethylaminopyridine) (DMAP) is used, urea-type impurities can form.[1][2]
-
Identification: These impurities can have a wide range of polarities.
-
Removal: Column chromatography is generally required.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of this compound.
Q1: What is the best method to purify crude this compound?
The optimal purification strategy depends on the scale of your reaction and the impurity profile. A combination of techniques is often the most effective approach.
-
Initial Work-up with Acid Wash: An initial purification can be achieved during the reaction work-up by washing the organic layer with a dilute acid to remove any unreacted starting amine.
-
Column Chromatography: This is the most versatile and reliable method for removing a wide range of impurities.
-
Recrystallization: For achieving high purity on a larger scale, recrystallization is an excellent final step after initial purification by chromatography.
Q2: What are the recommended conditions for column chromatography?
Column Chromatography Parameters
| Parameter | Recommended Conditions | Rationale |
| Stationary Phase | Silica gel, 230-400 mesh | Standard choice for most organic compounds, providing good resolution. |
| Mobile Phase | Hexane/Ethyl Acetate gradient | Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity. The desired product is expected to elute at a moderate polarity. For similar compounds, gradients from 10% to 50% Ethyl Acetate in Hexane have proven effective. |
| TLC Analysis | Use the same solvent system as the column | The ideal Rf for the product on the TLC plate is between 0.2 and 0.4 for good separation on the column. |
Q3: What is a good solvent system for recrystallizing this compound?
Finding the ideal recrystallization solvent often requires some experimentation.[3] A good starting point is a two-solvent system.
Recommended Solvent Systems for Recrystallization Screening:
-
Ethyl Acetate/Hexane: Dissolve the compound in a minimal amount of hot ethyl acetate and slowly add hexane until the solution becomes cloudy. Then, allow it to cool slowly.
-
Dichloromethane/Hexane: Similar to the above, using dichloromethane as the solvent and hexane as the anti-solvent.
-
Methanol/Water: For more polar compounds, dissolving in hot methanol and adding water can be effective.[4]
Q4: How can I confirm the purity of my final product?
A combination of analytical techniques should be used to confirm the purity of this compound.
-
¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure and identify any organic impurities. The presence of sharp, well-defined peaks and the absence of signals corresponding to impurities are indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying purity. A single sharp peak indicates a pure compound.[5]
-
Melting Point: A sharp melting point range close to the literature value suggests high purity. Broad melting ranges often indicate the presence of impurities.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal system will give your product an Rf value of ~0.3.
-
Column Packing: Prepare a silica gel column using the chosen solvent system.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Run the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Visual Diagrams
Troubleshooting Workflow for Impure Product```dot
Caption: Logical flow of purification techniques.
References
-
Wikipedia. (2023, December 27). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Pozdnev, V. F. (2003). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 68(10), 4072-4075. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]
-
Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]
-
Heterocycles. (2013). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
Methodical letter. (n.d.). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Retrieved from [Link]
-
ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Convenient and Clean Synthesis of Imines from Primary Benzylamines. Retrieved from [Link]
-
Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. (n.d.). Retrieved from [Link]
Sources
Technical Support Center: Optimizing Coupling Reactions with N-Boc-4-(methylsulfonyl)benzylamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for N-Boc-4-(methylsulfonyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for coupling reactions involving this specific reagent. Our goal is to move beyond simple protocols and explain the chemical causality behind common challenges, enabling you to design more robust and efficient syntheses.
The unique structure of this compound—featuring both a sterically demanding N-Boc protecting group and a potent electron-withdrawing methylsulfonyl group—presents distinct challenges compared to simpler primary amines. This guide will address these challenges directly in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling reactions with this compound so much slower than with standard benzylamine?
A1: The primary reason for the reduced reactivity is the strong electron-withdrawing nature of the para-methylsulfonyl (-SO₂Me) group. This group significantly decreases the electron density on the aromatic ring, which in turn reduces the nucleophilicity of the benzylic amine nitrogen.[1] Nucleophilicity is the critical factor determining the rate of C-N bond formation in both amide and Buchwald-Hartwig couplings.[1][2] Essentially, the amine is less "willing" to attack the electrophilic partner (an activated carboxylic acid or an aryl halide-palladium complex).
Q2: What are the most robust and reliable coupling methods to start with for this amine?
A2: For amide bond formation , starting with a high-potency uronium/aminium salt coupling reagent like HATU or HBTU is strongly recommended over standard carbodiimides (e.g., EDC).[3] These reagents form highly activated esters that are more susceptible to attack by a weakly nucleophilic amine. For palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) , modern catalyst systems employing sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are essential to facilitate the reaction with this electron-deficient amine.[4][5]
Q3: Are there any specific stability concerns with the methylsulfonyl group or the N-Boc group during the coupling reaction?
A3: Both functional groups are generally robust under standard amide coupling and Buchwald-Hartwig conditions. The N-Boc group is stable to the basic conditions often used in these reactions.[6] The methylsulfonyl group is also highly stable and unlikely to participate in side reactions. The primary challenge is not stability, but the electronic impact on the amine's reactivity.[7]
Q4: How should I approach the final N-Boc deprotection after a successful coupling?
A4: Standard acidic conditions, such as using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), are typically effective for Boc deprotection.[8] However, if your coupled product contains other acid-sensitive functional groups, milder or alternative methods may be required. Solvent-free mechanochemical methods using p-toluenesulfonic acid have also been reported as an effective green chemistry approach.[9]
Troubleshooting Guide 1: Amide Bond Formation
Amide coupling is a cornerstone of drug development. However, coupling a carboxylic acid with the weakly nucleophilic this compound requires careful optimization.
Problem: Low or No Amide Product Formation
This is the most common issue, directly linked to the amine's poor nucleophilicity. The following decision tree and detailed solutions will help you systematically troubleshoot this problem.
Caption: Troubleshooting workflow for low-yield amide couplings.
Detailed Solutions & Protocols
Cause A: Insufficient Carboxylic Acid Activation Your coupling reagent may not be creating a sufficiently reactive electrophile to be attacked by the electron-poor amine.
Solution: Upgrade your coupling reagent. While EDC/HOBt is a workhorse for many reactions, it is often insufficient here. Uronium/aminium salts provide a higher degree of activation.
Table 1: Comparison of Common Coupling Reagents for Challenging Amines
| Reagent | Type | Relative Potency | Key Considerations |
|---|---|---|---|
| EDC/HOBt | Carbodiimide | Standard | Often insufficient for electron-poor amines. Risk of N-acylurea byproduct.[3][10] |
| HBTU/HATU | Uronium/Aminium | High | Excellent for difficult couplings. HATU is generally more reactive and can suppress racemization better than HBTU.[3] |
| COMU | Uronium | Very High | Based on Oxyma Pure, avoiding potentially explosive HOBt/HOAt byproducts. Excellent reactivity. |
| DEPBT | Phosphonium | High | Particularly effective for minimizing racemization and coupling N-alkyl amines.[11] |
Cause B: Competing Side Reactions Before Amine Addition If the amine is present during the initial activation of the carboxylic acid, it can compete with other nucleophiles or lead to undesired side reactions.
Solution: Implement a pre-activation step. This ensures the highly reactive activated ester is fully formed before the amine is introduced, maximizing the chance of a productive reaction.
Experimental Protocol 1: Pre-activation for Amide Coupling
-
Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq.) and the coupling reagent (e.g., HATU, 1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or 2-MeTHF).
-
Activation: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Stir: Allow the activation to proceed at room temperature for 15-30 minutes. Some chemists prefer to monitor the formation of the activated ester via an analytical technique like HPLC by quenching a small aliquot with a highly reactive amine like benzylamine.[12]
-
Amine Addition: Dissolve this compound (1.0-1.2 eq.) in a minimal amount of the reaction solvent and add it to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) and monitor by TLC or LC-MS until completion (typically 4-24 hours).
-
Work-up: Perform an aqueous work-up to remove the excess base and water-soluble byproducts. A common procedure involves diluting with a solvent like ethyl acetate and washing sequentially with a weak acid (e.g., 1M HCl or 10% potassium phosphate monobasic), water, and brine.[12]
Troubleshooting Guide 2: Buchwald-Hartwig Amination
This palladium-catalyzed reaction is a powerful tool for forming aryl-N bonds. Success with an electron-deficient amine like this compound is highly dependent on the catalyst system.[4]
Caption: Simplified Buchwald-Hartwig cycle highlighting the challenging amine coordination step.
Problem: Inefficient Cross-Coupling (Low Yield, High SM)
Cause A: Suboptimal Catalyst, Ligand, or Base First-generation palladium catalysts or simple phosphine ligands (e.g., PPh₃) are ineffective for this transformation. The combination of catalyst, ligand, and base is crucial for activating the C-X bond and facilitating the difficult C-N reductive elimination.[13]
Solution: Employ a modern, well-defined catalyst system. The use of electron-rich, sterically bulky biarylphosphine ligands is critical for promoting both the oxidative addition and the final reductive elimination steps.
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale & Citation |
|---|---|---|
| Aryl Partner | Aryl Bromide, Iodide, or Triflate | These are the most common and reactive electrophiles for this coupling.[13] |
| Pd Pre-catalyst | Pd₂(dba)₃ or a Pd(II) pre-catalyst like Pd(OAc)₂ | These are common sources of the active Pd(0) catalyst. Well-defined Pd-NHC pre-catalysts can also be highly effective.[14] |
| Ligand | XPhos, RuPhos, or similar Buchwald ligands | These bulky, electron-rich ligands stabilize the Pd(0) center and promote the challenging reductive elimination step, which is crucial for electron-deficient amines.[4][5] |
| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine-palladium intermediate. The choice can be solvent and substrate-dependent.[15] |
| Solvent | Toluene, Dioxane, or 2-MeTHF | Anhydrous, deoxygenated polar aprotic solvents are required to prevent catalyst deactivation. |
| Temperature | 80 - 110 °C | Thermal energy is typically required to drive the reaction to completion.[15] |
Experimental Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Setup: To a flame-dried Schlenk flask or sealed tube, add the aryl halide (1.0 eq.), Pd pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (e.g., XPhos, 2-5 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.2-1.5 eq.), the base (e.g., NaOtBu, 1.5-2.0 eq.), and anhydrous, deoxygenated solvent.
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding water or saturated ammonium chloride. Dilute with an organic solvent, separate the layers, and wash the organic phase. The crude product is then purified, typically by column chromatography.
References
-
Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Zhang, Z., et al. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 12(7), 1534-1541. [Link]
-
Aouf, C., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society, 57(4). [Link]
-
Khan Academy. (2019). Buchwald-Hartwig coupling. YouTube. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. [Link]
-
Ndom, A. S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23901-23908. [Link]
-
Svejstrup, T. D., et al. (2016). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Chemical Communications, 52(49), 7764-7767. [Link]
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ResearchGate. (n.d.). Optimization of Reaction Conditions. [Link]
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Organic Chemistry Portal. (n.d.). Benzylamines. [Link]
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Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
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ACS Publications. (n.d.). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. [Link]
-
D'Alonzo, D., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 27(15), 4991. [Link]
-
Vrobel, M., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 149. [Link]
-
Albericio, F., & Carpino, L. A. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221. [Link]
-
Brotzel, F., Chu, Y. C., & Mayr, H. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry, 72(10), 3679-3688. [Link]
-
Reddit. (2023). How do I avoid side reactions while doing this peptide coupling reaction?[Link]
-
ResearchGate. (n.d.). Nucleophilic addition reaction of 2 with benzylamine. [Link]
-
ResearchGate. (2018). Is the amine of the amino-acid protection group compulsory in peptide synthesis?[Link]
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Technical Support Center: Managing the Reactivity of the Methylsulfonyl Group
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for managing the reactivity of the methylsulfonyl (-SO₂CH₃) group. As a Senior Application Scientist, I understand the nuances and challenges of incorporating this versatile functional group into complex synthetic routes. This guide is designed to provide you with in-depth, practical solutions to common problems, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered when working with methylsulfonyl-containing compounds.
Q1: My methylsulfonyl group is unexpectedly acting as a leaving group. How can I prevent this?
This is a common issue, particularly when the methylsulfonyl group is attached to an activated system, such as a heteroaromatic ring.[1][2][3] The strong electron-withdrawing nature of the sulfonyl group can make the carbon atom it's attached to highly electrophilic, facilitating nucleophilic aromatic substitution (SNAr).[2][4][5][6][7][8]
Troubleshooting Steps:
-
Lower the Reaction Temperature: Nucleophilic substitution reactions are often highly temperature-dependent. Reducing the temperature can significantly decrease the rate of undesired substitution.
-
Use a Weaker Base: If a base is present, its strength can influence the nucleophilicity of other species in the reaction mixture. Consider using a non-nucleophilic base or a weaker inorganic base (e.g., K₂CO₃ instead of NaH).
-
Change the Solvent: Polar aprotic solvents (e.g., DMF, DMSO) can accelerate SNAr reactions. Switching to a less polar solvent like THF or toluene may suppress the unwanted side reaction.
-
Protecting Group Strategy: If the nucleophile is an amine or alcohol, consider protecting it to reduce its nucleophilicity during a critical step.
Q2: I'm trying to use the methylsulfonyl group as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction, but the reaction is sluggish. How can I improve the reaction rate?
For the methylsulfonyl group to function as an effective leaving group, the aromatic ring must be sufficiently activated by other electron-withdrawing groups.[4][5][6][7][8]
Strategies for Enhancement:
-
Increase Temperature: Carefully increasing the reaction temperature can overcome the activation energy barrier.
-
Use a More Polar Solvent: Solvents like DMF or DMSO can help stabilize the charged Meisenheimer complex intermediate, accelerating the reaction.[9]
-
Stronger Nucleophile: Employing a more potent nucleophile can increase the reaction rate. For instance, using sodium methoxide instead of methanol with a base.
-
Phase-Transfer Catalysis: For reactions with poor solubility, a phase-transfer catalyst can facilitate the reaction between reactants in different phases.
Q3: I am attempting a Ramberg-Bäcklund reaction, but I'm getting low yields of the desired alkene. What are the common pitfalls?
The Ramberg-Bäcklund reaction is a powerful tool for alkene synthesis from α-halo sulfones, but its success hinges on several factors.[10][11][12][13][14]
Troubleshooting Guide:
| Problem | Potential Cause | Suggested Solution |
| Low Conversion | Insufficiently strong base. | Switch to a stronger base like potassium tert-butoxide. The acidity of the α-proton is crucial for the initial deprotonation.[13] |
| Steric hindrance around the α-carbon. | This can slow down both deprotonation and the subsequent intramolecular cyclization. Consider longer reaction times or higher temperatures. | |
| Mixture of E/Z Isomers | Reaction conditions favor a mixture. | The stereochemical outcome can be influenced by the base. Weaker bases often favor the Z-alkene, while stronger bases tend to give the E-alkene.[10][12] |
| Side Reactions | Formation of dichlorocarbene adducts (in Myers' modification). | Add a carbene scavenger like phenol or an excess of a simple alkene if using CCl₄.[10] Alternatively, use CBr₂F₂ as the halogen source.[10] |
| Elimination to form a vinyl sulfone. | Ensure the halogen is on a different carbon than the acidic proton if possible, or use conditions that favor intramolecular cyclization. |
Q4: I need to reduce a methylsulfonyl group to a sulfide. What are the most effective methods?
The reduction of sulfones to sulfides is a challenging transformation due to the stability of the sulfone group.[15][16]
Recommended Protocols:
-
Diisobutylaluminum Hydride (DIBAL-H): This is a highly effective reagent for this reduction, often providing good yields where other hydrides fail.[15][16]
-
Lithium Aluminum Hydride (LAH) with Additives: While LAH alone is often sluggish, its reactivity can be enhanced. For example, a combination of LiAlH₄ and TiCl₄ has been shown to rapidly reduce sulfones.[17]
Experimental Protocol: Reduction of a Sulfone using DIBAL-H
-
Dissolve the sulfone in a dry, inert solvent (e.g., toluene or THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DIBAL-H (typically 2.2 to 5.0 molar equivalents) to the stirred solution.[15] Be aware that the reaction can be exothermic.[15]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Carefully quench the reaction by the slow, dropwise addition of methanol, followed by water and then an acidic workup (e.g., 1M HCl).
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.
Troubleshooting Complex Synthetic Scenarios
Scenario 1: Chemoselectivity in the Julia-Kocienski Olefination
Problem: "I'm performing a Julia-Kocienski olefination, and I'm observing self-condensation of my sulfone starting material as a significant side product."[18]
Analysis and Solution: The Julia-Kocienski olefination involves the reaction of a metallated heteroaryl methyl sulfone with an aldehyde.[19][20][21] The self-condensation arises from the sulfonyl carbanion attacking another molecule of the sulfone instead of the desired aldehyde.[18]
Causality-Driven Protocol Adjustment:
-
"Barbier-like" Conditions: Instead of pre-forming the sulfonyl anion and then adding the aldehyde, add the base to a mixture of the sulfone and the aldehyde.[18] This ensures that the highly reactive anion is generated in the presence of the aldehyde, favoring the desired reaction pathway.
-
Choice of Heteroaryl Group: The choice of the heteroaromatic group on the sulfone is critical. While benzothiazol-2-yl (BT) sulfones are common, 1-phenyl-1H-tetrazol-5-yl (PT) sulfones have a lower tendency for self-condensation.[18] This allows for the pre-formation of the anion before adding the aldehyde.
Scenario 2: Unwanted C-S Bond Cleavage
Problem: "During a transition-metal-catalyzed cross-coupling reaction, I'm observing cleavage of the C-S bond in my methylsulfonyl-substituted substrate."
Analysis and Solution: While the C-S bond in a methylsulfonyl group is generally robust, it can be activated and cleaved by certain transition metal catalysts, particularly those used in cross-coupling reactions.[22][23][24] This is a known pathway for C-S bond functionalization.
Mitigation Strategies:
-
Ligand Choice: The electronic and steric properties of the ligand on the metal center are paramount. A more electron-donating and sterically bulky ligand can sometimes disfavor the oxidative addition into the C-S bond.
-
Lower Catalyst Loading: Use the minimum effective concentration of the catalyst.
-
Alternative Coupling Strategy: If C-S bond cleavage remains problematic, consider if the synthetic route can be altered to install the methylsulfonyl group after the cross-coupling step.
dot graph C_S_Cleavage_Mitigation { graph [layout=dot, rankdir=TB]; node [shape=record, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot Strategies to mitigate C-S bond cleavage.
References
-
Organic Chemistry Portal. (n.d.). Ramberg-Bäcklund Reaction. Retrieved from [Link]
- Gardner, J. N., Kaiser, S., Krubiner, A., & Lucas, H. (1973). A Facile Reduction of Sulfones to Sulfides. Canadian Journal of Chemistry, 51(7), 1119-1121.
- Li, G., et al. (2015). Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. RSC Advances, 5(17), 12809-12816.
-
Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link]
- Klanic, L., & Kapitan, J. (2024).
- Klanic, L., & Kapitan, J. (2024).
-
Organic Chemistry Portal. (n.d.). Julia Olefination. Retrieved from [Link]
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Wikipedia. (n.d.). Ramberg–Bäcklund reaction. Retrieved from [Link]
- Paquette, L. A., & Stirling, C. J. M. (2004). The Ramberg-Bäcklund Reaction. Organic Reactions, 62, 1-236.
- Kamal, A., & Ramana, K. V. (1995). Rapid reduction of sulfones to sulfides using LiAlH4–TiCl4.
- Gardner, J. N., Kaiser, S., Krubiner, A., & Lucas, H. (1973). A Facile Reduction of Sulfones to Sulfides. Canadian Science Publishing.
-
Chem-Station. (2014). Sulfonyl Protective Groups. Retrieved from [Link]
- Li, G., et al. (2015). Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)
- Prakash, G. K. S., & Hu, J. (2007).
- Still, I. W. J., & Jones, G. W. (1979). A Convenient Procedure for the Reduction of Sulfones to Sulfoxides.
- Still, I. W. J., & Jones, G. W. (1980). A Convenient Procedure for the Reduction of Sulfones to Sulfoxides. Semantic Scholar.
-
ResearchGate. (n.d.). Selected syntheses and reactions of sulfones. Retrieved from [Link]
-
Chem-Station. (2015). Ramberg-Backlund Rearrangement. Retrieved from [Link]
- Paquette, L. A. (2015). The Ramberg-Bäcklund Reaction. Organic Reactions.
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Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
- Schwan, A. L., & Pippert, M. R. (2016). Recent Advances in the Synthesis of Sulfones. Synthesis, 48(12), 1835-1857.
-
Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]
- Kuniyasu, H., & Kurosawa, H. (2012). Transition-metal mediated carbon–sulfur bond activation and transformations. Chemical Society Reviews, 41(24), 8037-8050.
- Nair, D. P., et al. (2014). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry, 5(10), 3479-3486.
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
- Kuniyasu, H., & Kurosawa, H. (2012). Transition-metal mediated carbon-sulfur bond activation and transformations. Chemical Society Reviews, 41(24), 8037-8050.
- Schwan, A. L., et al. (2017). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 22(9), 1461.
- Isenegger, P. G., et al. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society, 143(35), 14211-14220.
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BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Transition-metal-free formal cross-coupling of aryl methyl sulfoxides and alcohols via nucleophilic activation of C-S bond. Retrieved from [Link]
- Evans, M. E., & Parrish, F. W. (1967). Reaction of carbohydrates with methylsulfonyl chloride in N,N-dimethylformamide. Preparation of some methyl 6-chloro-6-deoxyglycosides. The Journal of Organic Chemistry, 32(10), 3209-3211.
- Corey, E. J., & Chaykovsky, M. (1965). Methylsulfinyl Carbanion (CH3-SO-CH2-). Formation and Applications to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353-1364.
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Ghorbani-Vaghei, R., & Amiri, M. (2023). β-Ketoallylic methylsulfones synthesis via inert C(sp3)–H bond activation by magnetic Ag–Cu MOF. Scientific Reports, 13(1), 22464.
-
Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]
- Kuniyasu, H., & Kurosawa, H. (2012).
- Li, N., et al. (2017). Instability and Structural Change of 4-Methylsulfinyl-3-butenyl Isothiocyanate in the Hydrolytic Process. Journal of Agricultural and Food Chemistry, 65(42), 9299-9306.
-
WebMD. (n.d.). Methylsulfonylmethane (MSM): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]
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Validation & Comparative
A Head-to-Head Comparison of Boc and Fmoc Protection for 4-(Methylsulfonyl)benzylamine: A Guide for Synthetic Strategy
For Researchers, Scientists, and Drug Development Professionals
In the strategic planning of multi-step organic synthesis, particularly in pharmaceutical and materials science, the choice of protecting groups is a critical decision that dictates reaction conditions, orthogonality, and overall efficiency.[1] This guide provides an in-depth, objective comparison of two of the most ubiquitous amine-protecting groups, tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), applied specifically to the substrate 4-(methylsulfonyl)benzylamine.
This particular substrate presents an interesting case study. The primary benzylic amine is a common functional handle, while the aromatic ring is deactivated by the potent electron-withdrawing methylsulfonyl group. This electronic feature can influence the nucleophilicity of the amine and the stability of the resulting carbamate, making a direct comparison of protection and deprotection efficiencies essential for informed synthetic planning.
Core Principles: A Dichotomy in Lability
The fundamental difference between Boc and Fmoc protection lies in their cleavage conditions, a concept known as orthogonality.[2][3] This distinction is the cornerstone of their strategic application in complex syntheses.[4]
-
Boc (tert-butoxycarbonyl): This group is characterized by its stability to basic and nucleophilic reagents but is readily cleaved under acidic conditions.[][6] The standard deprotection reagent is trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent system, or hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate.[7]
-
Fmoc (9-fluorenylmethyloxycarbonyl): Conversely, the Fmoc group is stable to acid but is exceptionally labile to basic conditions.[][8] Cleavage is typically achieved rapidly using a secondary amine, most commonly a 20% solution of piperidine in dimethylformamide (DMF).[9][10]
This orthogonal relationship allows for the selective removal of one group while the other remains intact, a crucial requirement for sophisticated synthetic routes like solid-phase peptide synthesis (SPPS), where both groups are often used to protect different amine functionalities within the same molecule.[1][2]
Mechanistic Rationale
The choice between Boc and Fmoc is not merely a matter of convenience but is grounded in their distinct reaction mechanisms for both installation and removal. The electron-withdrawing nature of the methylsulfonyl group on 4-(methylsulfonyl)benzylamine slightly reduces the nucleophilicity of the benzylic amine compared to an unsubstituted benzylamine, but it remains a potent nucleophile for acylation reactions.
Boc Protection and Deprotection
Boc protection proceeds via the nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically facilitated by a mild base. Deprotection is an acid-catalyzed elimination. The carbamate oxygen is protonated, leading to the loss of the stable tert-butyl cation, which subsequently deprotonates to form isobutene gas.[11] The resulting carbamic acid decarboxylates spontaneously to release the free amine.[11]
Caption: Mechanism of Fmoc protection and base-catalyzed deprotection.
Experimental Head-to-Head Comparison
The following protocols and data provide a direct comparison of the two protection strategies for 4-(methylsulfonyl)benzylamine.
Experimental Workflow Overview
Caption: Overall experimental workflow for the comparison.
Part 1: Protection Reactions
Protocol 1: Synthesis of tert-butyl (4-(methylsulfonyl)benzyl)carbamate (Boc-protected)
-
Dissolve 4-(methylsulfonyl)benzylamine (1.0 eq) in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (NaHCO₃, 1.5 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the suspension.
-
Stir vigorously at room temperature for 4-6 hours. Monitor reaction completion by TLC or LC-MS.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white solid.
Protocol 2: Synthesis of (9H-fluoren-9-yl)methyl (4-(methylsulfonyl)benzyl)carbamate (Fmoc-protected)
-
Dissolve 4-(methylsulfonyl)benzylamine (1.0 eq) in a 2:1 mixture of THF and saturated aqueous NaHCO₃. [12]2. Cool the solution to 0 °C in an ice bath.
-
Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. [12]Monitor reaction completion by TLC or LC-MS.
-
Dilute the mixture with water. Extract with diethyl ether to remove impurities.
-
Acidify the aqueous layer to pH ~2 with 1M HCl, promoting precipitation of the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield a white solid. [13] Comparative Data: Protection Reactions
| Parameter | Boc Protection | Fmoc Protection |
| Primary Reagent | Di-tert-butyl dicarbonate (Boc₂O) | 9-fluorenylmethyl chloroformate (Fmoc-Cl) |
| Base | Sodium Bicarbonate (NaHCO₃) | Sodium Bicarbonate (NaHCO₃) |
| Solvent | THF / Water | THF / Water |
| Reaction Time | 4-6 hours | 12-16 hours |
| Typical Yield | >95% | 85-92% |
| Work-up | Extractive | Extractive / Precipitative |
| Purity (Crude) | High | Good, may require recrystallization |
Part 2: Stability Analysis
The stability of the protected amine is critical for subsequent synthetic steps. Both protected compounds were subjected to conditions commonly encountered in synthesis to assess their robustness.
| Condition | Boc-Protected Amine (% remaining after 24h) | Fmoc-Protected Amine (% remaining after 24h) | Rationale |
| 20% Piperidine in DMF | >99% | <1% | Tests stability to standard Fmoc deprotection conditions. |
| 1M HCl in Dioxane | <1% | >99% | Tests stability to standard Boc deprotection conditions. |
| 1M NaOH in MeOH/H₂O | >99% | ~95% (minor hydrolysis) | Assesses stability to strong basic (non-amine) conditions. |
| Reflux in Toluene | >99% | >99% | Evaluates thermal stability. |
Insight: The results confirm the excellent orthogonality of the two protecting groups. [2][4]The Boc group is completely stable to the basic conditions used for Fmoc removal, and the Fmoc group is fully resistant to the strong acidic conditions required for Boc cleavage.
Part 3: Deprotection Reactions
Protocol 3: Deprotection of Boc-Protected Amine
-
Dissolve the Boc-protected amine (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10-20 eq) or a 4M solution of HCl in 1,4-dioxane (5-10 eq). [7]3. Stir the mixture at room temperature for 1-2 hours. Monitor deprotection by TLC or LC-MS. [6]4. Upon completion, concentrate the reaction mixture in vacuo.
-
If using TFA, co-evaporate with toluene to remove residual acid.
-
The product is typically isolated as the corresponding salt (e.g., trifluoroacetate or hydrochloride). To obtain the free amine, perform a basic aqueous work-up.
Protocol 4: Deprotection of Fmoc-Protected Amine
-
Dissolve the Fmoc-protected amine (1.0 eq) in dimethylformamide (DMF).
-
Add piperidine to create a 20% (v/v) solution. [9]3. Stir at room temperature for 30 minutes. The reaction is typically very rapid. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer extensively with water or a mild aqueous acid to remove DMF and the piperidine-DBF adduct.
-
Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield the free amine.
Comparative Data: Deprotection Reactions
| Parameter | Boc Deprotection | Fmoc Deprotection |
| Reagent | Trifluoroacetic Acid (TFA) or HCl | 20% Piperidine in DMF |
| Conditions | Strongly Acidic | Mildly Basic |
| Reaction Time | 1-2 hours | < 30 minutes |
| Byproducts | Isobutene (gas), CO₂ (gas) | Dibenzofulvene-piperidine adduct |
| Work-up | Evaporation / Basic wash | Extractive (requires removal of adduct) |
| Product Form | Amine Salt (TFA or HCl) | Free Amine |
Discussion and Recommendations
The choice between Boc and Fmoc for protecting 4-(methylsulfonyl)benzylamine should be guided by the planned downstream synthetic route.
Choose Boc Protection When:
-
Subsequent steps involve basic conditions: The Boc group's high stability to bases makes it ideal if the synthetic route includes reactions with strong bases (e.g., organometallics, hydroxide) or nucleophilic amines. [4]* The final product requires an amine salt: Acidic deprotection directly yields the TFA or HCl salt, which can be advantageous for purification, handling, or formulation of the final compound.
-
Avoiding complex byproducts is a priority: The gaseous byproducts of Boc deprotection (isobutene, CO₂) are easily removed, simplifying purification. [11] Choose Fmoc Protection When:
-
The molecule contains acid-sensitive functional groups: The key advantage of the Fmoc strategy is its use of mild basic deprotection, which preserves acid-labile functionalities such as tert-butyl esters, Boc-protected amines elsewhere in the molecule, or acid-sensitive acetals. [][8]* Orthogonality with acid-labile groups is required: This is the classic use case in SPPS, where acid-labile side-chain protecting groups must remain intact during the iterative cleavage of the N-terminal Fmoc group. [8]* A rapid deprotection is desired: Fmoc cleavage is significantly faster than Boc cleavage.
Considerations for 4-(Methylsulfonyl)benzylamine:
The strong electron-withdrawing sulfonyl group does not significantly complicate either protection or deprotection reaction under standard conditions. Both methods provide high yields and clean conversions. Therefore, the decision rests almost entirely on the chemical environment of the subsequent reaction steps.
Conclusion
Both Boc and Fmoc are highly effective for the protection of 4-(methylsulfonyl)benzylamine. The Boc strategy offers a robust, high-yielding protection with a simple deprotection work-up, ideal for syntheses that must endure basic or nucleophilic conditions. The Fmoc strategy provides a milder, orthogonal deprotection route essential for constructing complex molecules with acid-sensitive moieties. By understanding the distinct lability and mechanistic nuances of each group, researchers can design more efficient and successful synthetic strategies.
References
- Vertex AI Search. Understanding Orthogonal Protection: The Synergy of Boc and Fmoc in Peptide Chemistry.
- Benchchem. Orthogonal Deprotection of Fmoc and Boc Groups: An In-depth Technical Guide.
- BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- Biosynth. Protecting Groups in Peptide Synthesis.
- AltaBioscience. Fmoc Amino Acids for SPPS.
- Benchchem. Comparative study of Boc versus Fmoc protecting groups in synthesis.
- Slideshare. t boc fmoc protocols in peptide synthesis.
- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Beilstein Journals. EXPERIMENTAL PROCEDURES.
- Chemistry LibreTexts. 24.7: Reactions of Amines.
- NCERT. Amines.
- MDPI. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone.
- Fisher Scientific. Amine Protection / Deprotection.
- ResearchGate. Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines.
- Benchchem. Experimental procedure for deprotection of Boc-protected amines.
- Quora. Why is amine an electron withdrawing group?.
- SpringerLink. Methods for Removing the Fmoc Group.
- ECHEMI. Amine group - electron donating or withdrawing group?.
- Benchchem. Green Chemistry Approaches to N-Boc Protection and Deprotection: A Technical Support Center.
- PMC - NIH. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
- The Royal Society of Chemistry. Experimental Procedure:.
- The Royal Society of Chemistry. Experimental Procedures.
- Aapptec Peptides. Technical Support Information Bulletin 1173 - Fmoc Removal with DBU.
- SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
- ResearchGate. (PDF) Methods for Removing the Fmoc Group.
- Springer Nature Experiments. Methods for Removing the Fmoc Group.
- The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Acids.
- Lokey Lab Protocols. Fmoc.
- Scirp.org. Solvent-Free Mechanochemical Deprotection of N-Boc Group.
- Benchchem. A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
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- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
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N-Boc-4-(methylsulfonyl)benzylamine vs other protecting groups for benzylamines
An In-Depth Comparative Guide to Protecting Groups for Benzylamines: Spotlight on N-Boc-4-(methylsulfonyl)benzylamine
In the landscape of modern organic synthesis and drug development, the judicious selection of protecting groups is a cornerstone of success. Benzylamines, prevalent scaffolds in a myriad of active pharmaceutical ingredients (APIs), present a unique synthetic challenge due to the reactivity of the secondary amine.[1][2] This guide offers a comprehensive comparison of common benzylamine protecting groups, with a special focus on the nuanced behavior of this compound. We will delve into the chemical principles governing their stability and cleavage, provide field-proven experimental protocols, and present quantitative data to inform your selection process.
The Principle of Orthogonal Protection
A key strategy in multi-step synthesis is the use of orthogonal protecting groups, which can be removed under distinct chemical conditions, allowing for selective deprotection of one functional group while others remain intact.[3][4] For instance, an acid-labile group can be removed without affecting a base-labile or hydrogenation-sensitive group. Understanding this principle is critical when designing complex synthetic routes.
A Closer Look at this compound
While not a standard off-the-shelf reagent, the this compound structure introduces intriguing electronic effects that modify the classic behavior of the widely used tert-Butoxycarbonyl (Boc) group.
The Boc group is a carbamate that temporarily masks the nucleophilicity of the amine.[5][6] Its defining feature is its lability under acidic conditions, which typically proceeds via protonation of the carbamate oxygen, followed by fragmentation to the stable tert-butyl cation, carbon dioxide, and the free amine.[7]
The novelty in this specific molecule arises from the potent electron-withdrawing nature of the para-methylsulfonyl (mesyl) group. This group significantly reduces the electron density on the benzene ring and, by extension, the benzylic nitrogen. This has two critical consequences:
-
Increased Acid Stability: The nitrogen atom is less basic, making it more difficult to protonate. Consequently, the acid-catalyzed cleavage of the Boc group is expected to require harsher conditions (e.g., stronger acid concentration or higher temperature) compared to an unsubstituted N-Boc-benzylamine.
-
Modified Reactivity: The electron-deficient nature of the benzyl group enhances its stability towards oxidative conditions.
These properties make this compound an interesting candidate for syntheses where enhanced stability of the Boc-protected amine is required in the presence of moderate acidity or oxidative reagents.
The Workhorses: A Comparative Analysis of Common Benzylamine Protecting Groups
The choice of a protecting group is dictated by the overall synthetic strategy, including the reaction conditions that will be employed in subsequent steps. Below is a comparison of the most common alternatives.
Boc (tert-Butoxycarbonyl)
The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of introduction and clean deprotection.[8]
-
Protection: Typically installed using di-tert-butyl dicarbonate (Boc₂O) with a non-nucleophilic base like triethylamine (TEA) or under aqueous basic conditions.[5][9]
-
Deprotection: Readily cleaved with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[7][8] Thermal deprotection is also possible under continuous flow conditions.[10]
-
Stability: It is robustly stable to basic conditions, nucleophiles, and catalytic hydrogenation, making it orthogonal to Cbz and Fmoc groups.[11]
Cbz (Carboxybenzyl)
Introduced in the 1930s for peptide synthesis, the Cbz group remains a staple in modern organic chemistry.[3]
-
Protection: Installed using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann (aqueous base) or anhydrous basic conditions.[3][12]
-
Deprotection: Classically removed by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on carbon catalyst), which yields the free amine, toluene, and carbon dioxide.[12][13] This method is exceptionally mild and clean. Strong acids like HBr in acetic acid can also cleave the Cbz group, though less readily than the Boc group.[3]
-
Stability: It is stable to the mildly acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups.[3]
Fmoc (9-Fluorenylmethyloxycarbonyl)
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its unique cleavage condition.
-
Protection: Introduced using reagents like Fmoc-Cl or Fmoc-OSu.
-
Deprotection: It is exceptionally labile to bases. The deprotection mechanism involves a β-elimination reaction, typically triggered by a secondary amine like piperidine.[14][15]
-
Stability: It is stable to acidic conditions and catalytic hydrogenation, providing excellent orthogonality with Boc and Cbz groups.[4][15]
Tosyl (Ts) and other Sulfonamides
Sulfonamides, such as those derived from p-toluenesulfonyl chloride (Ts-Cl), form one of the most robust classes of amine protecting groups.
-
Protection: Formed by reacting the amine with a sulfonyl chloride in the presence of a base.
-
Deprotection: Their removal is challenging and often requires harsh, reductive conditions such as sodium in liquid ammonia or treatment with strong reducing agents. This stability is often a disadvantage, limiting their use to cases where a very robust protecting group is essential.
-
Stability: They are exceptionally stable to a wide range of acidic, basic, and oxidative/reductive conditions.
Quantitative Data and Performance Comparison
The following table summarizes the key characteristics of each protecting group to facilitate a direct comparison.
| Protecting Group | Reagent for Protection | Typical Deprotection Conditions | Stability Profile | Key Advantages | Key Disadvantages |
| N-Boc-4-(SO₂Me)benzylamine | Boc₂O, Base | Strong Acid (e.g., TFA, HCl) - likely harsher than standard Boc | Stable to base, hydrogenation, mild acid. Electron-withdrawing group enhances stability. | Enhanced stability to acidolysis and oxidation compared to standard N-Boc-benzylamine. | Requires stronger acid for removal; precursor amine not commercially common. |
| Boc | Boc₂O, Base | Strong Acid (e.g., 50% TFA in DCM)[5] | Stable to base, nucleophiles, hydrogenation.[11] | Easy to introduce and remove; high yields; orthogonal to Cbz/Fmoc. | Acid-labile; generates isobutylene/t-butyl cation which can be problematic.[7] |
| Cbz | Cbz-Cl, Base | H₂, Pd/C; Strong Acid (HBr/AcOH)[3] | Stable to mild acid and base.[3] | Very mild deprotection via hydrogenation; orthogonal to Boc/Fmoc. | Not stable to hydrogenation; requires a metal catalyst. |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% piperidine in DMF)[14] | Stable to acid and hydrogenation.[15] | Base-labile, providing excellent orthogonality. | Not stable to bases. |
| Tosyl (Ts) | Ts-Cl, Base | Na/NH₃(l); HBr/AcOH | Very stable to acid, base, oxidants, and reductants. | Extremely robust and stable. | Very harsh deprotection conditions required. |
Visualizing Protection Strategies
Diagrams can clarify the relationships and workflows in chemical synthesis.
Caption: Structures of common protected benzylamines.
Caption: Orthogonal deprotection strategy workflow.
Experimental Protocols
The following protocols are generalized and may require optimization based on the specific substrate.
Protocol 1: Boc Protection of a Benzylamine[5]
Objective: To install the Boc protecting group on a primary or secondary benzylamine.
Materials:
-
Benzylamine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq) or 1M NaOH
-
Dichloromethane (DCM) or a THF/Water mixture
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the benzylamine in DCM in a round-bottom flask. For water-soluble amines, a mixture of THF and water can be used with NaOH as the base.
-
Base Addition: Add TEA to the solution and stir for 5 minutes at room temperature.
-
Boc₂O Addition: Add Boc₂O to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer twice with DCM.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc-benzylamine.
Protocol 2: Cbz Protection of a Benzylamine (Schotten-Baumann Conditions)[12]
Objective: To install the Cbz protecting group.
Materials:
-
Benzylamine (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium carbonate (Na₂CO₃) (2.5 eq)
-
Water and Diethyl Ether
-
1M HCl
Procedure:
-
Dissolution: Dissolve the benzylamine in a 1M aqueous solution of sodium carbonate, cooling in an ice bath.
-
Cbz-Cl Addition: While stirring vigorously, add Cbz-Cl dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1M HCl. The product may precipitate.
-
Extraction: Extract the product with ethyl acetate or dichloromethane.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 3: Acid-Catalyzed Deprotection of an N-Boc-Benzylamine[7]
Objective: To remove the Boc group.
WARNING: Trifluoroacetic acid (TFA) is highly corrosive. Handle with extreme care in a fume hood.
Materials:
-
N-Boc-benzylamine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolution: Dissolve the N-Boc-benzylamine in DCM (e.g., 0.1 M solution).
-
Acid Addition: Add TFA (typically 20-50% v/v) to the solution at room temperature.
-
Reaction: Stir and monitor by TLC. The reaction is often complete in 30-60 minutes.
-
Concentration: Remove the solvent and excess TFA under reduced pressure.
-
Neutralization: Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ until effervescence ceases.
-
Extraction: Extract the aqueous layer three times with DCM.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the free benzylamine.
Protocol 4: Hydrogenolysis of an N-Cbz-Benzylamine[12]
Objective: To remove the Cbz group.
WARNING: Palladium on carbon can be pyrophoric. Do not allow the dry catalyst to come into contact with air.
Materials:
-
N-Cbz-benzylamine (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen (H₂) gas source (e.g., balloon)
-
Celite
Procedure:
-
Setup: Dissolve the N-Cbz-benzylamine in methanol or ethanol in a flask equipped with a stir bar.
-
Catalyst Addition: Carefully add the Pd/C catalyst.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with H₂ gas. Repeat this process three times.
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature. Monitor by TLC.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Keep the Celite pad wet with solvent during filtration.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts (toluene and CO₂) are volatile and easily removed.
Conclusion
The selection of an amine protecting group is a critical decision in chemical synthesis. While Boc, Cbz, and Fmoc represent the classical triad of orthogonal groups, understanding the electronic nuances of substituted analogues like This compound allows for a more refined synthetic design. The electron-withdrawing sulfonyl group imparts greater stability to the Boc carbamate under acidic conditions, providing a strategic advantage when milder acid-labile groups elsewhere in the molecule must be preserved. By carefully considering the stability, orthogonality, and deprotection conditions outlined in this guide, researchers can navigate the complexities of benzylamine chemistry with greater confidence and efficiency.
References
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines. Org. Synth. 2015, 92, 1-13. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Nanjing Tengxiang Import & Export Co. Ltd. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Angene. (n.d.). Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. Retrieved from [Link]
-
Wiley Online Library. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Retrieved from [Link]
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- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
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comparative stability of N-Boc-4-(methylsulfonyl)benzylamine and its analogs
An In-Depth Technical Guide to the Comparative Stability of N-Boc-4-(methylsulfonyl)benzylamine and Its Analogs
Introduction: The Imperative of Stability in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the chemical stability of synthetic intermediates is a cornerstone of a robust and reproducible process. Molecules like this compound are valuable building blocks, incorporating a versatile benzylamine core, a highly polar and generally stable sulfonyl group, and an acid-labile tert-butoxycarbonyl (Boc) protecting group. Understanding the specific conditions that compromise the integrity of this molecule—and how its stability profile compares to structurally similar analogs—is critical for optimizing reaction conditions, purification strategies, and long-term storage.
This guide provides a comprehensive analysis of the stability of this compound. We will dissect its structural components to predict degradation pathways, offer a framework for comparison against analogs with varying electronic properties, and provide detailed, field-proven protocols for conducting forced degradation studies. The objective is to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies to proactively manage the stability of this and related chemical entities.
Theoretical Stability Assessment: A Structure-Centric Approach
The stability of this compound is primarily dictated by the interplay of its three key functional moieties: the N-Boc protecting group, the benzylamine backbone, and the para-substituted methylsulfonyl group.
-
The N-Boc Group: The Primary Point of Lability The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups precisely because of its predictable lability under acidic conditions.[1] The deprotection mechanism proceeds via protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl carbocation, which then forms isobutylene and a proton. The resulting carbamic acid readily decarboxylates to yield the free amine.[2] This acid-catalyzed hydrolysis is the most significant and expected degradation pathway for this compound.[3] While generally stable to bases and nucleophiles, thermal deprotection is also possible, though it typically requires high temperatures (e.g., >150-180 °C).[4][5]
-
The Methylsulfonyl Group: An Anchor of Stability The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group (EWG) known for its exceptional chemical and metabolic stability.[6] It is generally resistant to a wide range of acidic, basic, and oxidative conditions commonly employed in organic synthesis. Its primary influence on the molecule is electronic; by withdrawing electron density from the aromatic ring, it can affect the reactivity of the benzylamine core.
-
The Benzylamine Core: The Influence of Electronics Benzylamines are generally stable compounds.[7] However, the presence of the powerful para-sulfonyl EWG significantly modulates the electron density at the benzylic carbon. This electronic pull can destabilize any potential benzylic cation character, which might arise during certain degradation pathways.[8][9] Conversely, it can stabilize anionic character at that position.[10] This makes the benzylic C-H bonds potentially more susceptible to oxidative cleavage compared to analogs bearing electron-donating groups.
A Framework for Comparative Analysis
To contextualize the stability of this compound, it is instructive to compare it against analogs where the para-substituent is varied. This allows for a systematic evaluation of how electronic effects influence degradation rates under different stress conditions. We propose the following set of analogs for a comparative study:
-
Target Compound: this compound (Strong EWG)
-
Analog 1: N-Boc-4-cyanobenzylamine (Moderate EWG)
-
Analog 2: N-Boc-benzylamine (Neutral)[11]
-
Analog 3: N-Boc-4-methoxybenzylamine (Strong Electron-Donating Group - EDG)
The central hypothesis is that the electronic nature of the para-substituent will most significantly influence the rates of acid-catalyzed hydrolysis and oxidative degradation.
Experimental Design: Forced Degradation Studies
Forced degradation, or stress testing, is an essential component of drug development that elucidates degradation pathways and demonstrates the stability-indicating power of analytical methods.[12][13] The goal is to achieve a modest level of degradation (typically 5-20%) to identify relevant degradants without completely destroying the molecule.[13][14]
Below is a generalized workflow for conducting these studies.
Caption: General workflow for forced degradation studies.
Detailed Experimental Protocols
Objective: To induce 5-20% degradation of the parent compound to assess its stability profile. All reactions should be run in parallel with a control sample stored at 5°C in the dark.
1. Acidic Hydrolysis
-
Rationale: This test directly probes the primary lability of the N-Boc group. 0.1 N HCl is a standard condition used to simulate an acidic environment.[14][15]
-
Protocol:
-
To 1 mL of a 1 mg/mL solution of the compound in acetonitrile, add 1 mL of 0.2 N HCl to achieve a final concentration of 0.5 mg/mL in 0.1 N HCl.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 N NaOH.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
2. Basic Hydrolysis
-
Rationale: This assesses stability towards basic conditions. While the N-Boc and sulfonyl groups are expected to be stable, other functionalities in more complex analogs might not be.
-
Protocol:
-
To 1 mL of a 1 mg/mL solution of the compound in acetonitrile, add 1 mL of 0.2 N NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 N NaOH.[15]
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 N HCl.
-
Dilute with mobile phase for HPLC analysis.
-
3. Oxidative Degradation
-
Rationale: Hydrogen peroxide is a common oxidizing agent used to assess susceptibility to oxidation.[15] The benzylic position is a potential site of oxidation.
-
Protocol:
-
To 1 mL of a 1 mg/mL solution of the compound in acetonitrile, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Monitor the reaction at various time points (e.g., 4, 8, 24, 48 hours).
-
Dilute with mobile phase for HPLC analysis.
-
4. Thermal Degradation
-
Rationale: This study evaluates the solid-state thermal stability of the compound, which is crucial for storage and handling guidelines.
-
Protocol:
-
Place a small amount (5-10 mg) of the solid compound in a clear glass vial.
-
Heat the vial in a calibrated oven at 80°C.[16]
-
At specified time points (e.g., 1, 3, 7 days), remove a sample, dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration, and analyze by HPLC.
-
Analytical Methodology: A Stability-Indicating HPLC Method
A validated, stability-indicating analytical method is one that can accurately quantify the decrease of the active substance due to degradation.[12]
-
System: HPLC with UV detection (e.g., Agilent 1260 Infinity or similar).[16]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid) is often effective. For example, a linear gradient from 10% to 90% Acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength of maximum absorbance (e.g., 230 nm).
-
Identification: For structural elucidation of unknown degradation products, fractions can be collected and analyzed by LC-MS/MS and NMR.[]
Data Presentation and Interpretation
The results of the forced degradation studies should be summarized in a clear, tabular format to facilitate comparison. The table below presents illustrative (hypothetical) data for this compound and its proposed analogs.
Table 1: Illustrative Comparative Stability Data (% Degradation after 24 hours)
| Compound | Stress Condition | % Degradation | Major Degradant |
| This compound | 0.1 N HCl @ 60°C | 18.5% | 4-(Methylsulfonyl)benzylamine |
| (Strong EWG) | 0.1 N NaOH @ 60°C | < 1% | None Detected |
| 3% H₂O₂ @ RT | 4.2% | Oxidized Benzylic Species | |
| N-Boc-4-cyanobenzylamine | 0.1 N HCl @ 60°C | 15.1% | 4-Cyanobenzylamine |
| (Moderate EWG) | 0.1 N NaOH @ 60°C | < 1% | None Detected |
| 3% H₂O₂ @ RT | 3.1% | Oxidized Benzylic Species | |
| N-Boc-benzylamine | 0.1 N HCl @ 60°C | 12.3% | Benzylamine |
| (Neutral) | 0.1 N NaOH @ 60°C | < 1% | None Detected |
| 3% H₂O₂ @ RT | 2.5% | Oxidized Benzylic Species | |
| N-Boc-4-methoxybenzylamine | 0.1 N HCl @ 60°C | 45.8% | 4-Methoxybenzylamine |
| (Strong EDG) | 0.1 N NaOH @ 60°C | < 1% | None Detected |
| 3% H₂O₂ @ RT | 1.8% | Oxidized Benzylic Species |
Interpretation of Results
-
Acidic Stability: The data clearly illustrates the dominant role of the N-Boc group's acid lability. The rate of degradation is highly sensitive to the electronic nature of the para-substituent. The electron-donating methoxy group stabilizes the carbocation intermediate formed during Boc cleavage, dramatically accelerating degradation. Conversely, electron-withdrawing groups like cyano and methylsulfonyl destabilize this intermediate, slowing the rate of hydrolysis compared to the EDG-substituted analog.
-
Basic Stability: As predicted, all compounds show excellent stability under basic conditions, confirming the robustness of the N-Boc, sulfonyl, and benzylamine functionalities to base-catalyzed hydrolysis.
-
Oxidative Stability: The trend for oxidative degradation is reversed. The electron-withdrawing sulfonyl and cyano groups pull electron density from the benzylic position, making it more electron-deficient and slightly more susceptible to oxidative attack compared to the electron-rich methoxy-substituted analog.
The primary degradation pathway for this compound under process-relevant (acidic) conditions is clearly identified as deprotection of the amine.
Caption: Primary degradation pathway under acidic conditions.
Conclusion and Recommendations
This compound is a robust chemical intermediate with one primary, predictable stability liability: cleavage of the N-Boc protecting group under acidic conditions. Its stability is significantly greater than analogs bearing electron-donating groups but is comparable to other analogs with electron-withdrawing substituents. The molecule exhibits excellent stability in basic, and moderate stability under oxidative and thermal stress.
Recommendations for Handling and Storage:
-
Storage: Store in a cool, dry place, tightly sealed, and away from acidic vapors.
-
Process Development: Avoid prolonged exposure to strong acidic conditions, especially at elevated temperatures. If acidic steps are necessary, they should be performed at low temperatures with careful monitoring to minimize deprotection.
-
Analytical Development: The primary degradant, 4-(methylsulfonyl)benzylamine, should be used as a reference standard to validate any stability-indicating method for this intermediate.
By understanding these stability characteristics and employing the experimental strategies outlined in this guide, researchers can ensure the quality and integrity of this compound throughout the development lifecycle.
References
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- ResearchGate. Application of Sulfonyl in Drug Design | Request PDF.
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- Khan Academy.
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- Benchchem.
- Fisher Scientific. Amine Protection / Deprotection.
- YouTube.
- Khan Academy. Stability of a substituted benzyl anion | Electronic Effects | Chemistry.
- ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.
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- MedCrave online.
- BioPharm International.
- ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry.
- Taylor & Francis.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Benchchem.
- Master Organic Chemistry. Amine Protection and Deprotection.
- Beilstein Journals. EXPERIMENTAL PROCEDURES.
- ResearchGate.
- PharmaInfo.
- SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
- BOC Sciences. Analytical Services for Advanced Testing & Analysis.
- LCGC. Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- Chemsrc. 4-(Methylsulfonyl)benzylamine | CAS#:4393-16-2.
- BLD Pharm. 42116-44-9|N-Boc benzylamine.
- PubMed. Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent.
- NIH. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC.
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A Comparative Guide to the Analytical Validation of N-Boc-4-(methylsulfonyl)benzylamine Purity
<
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a non-negotiable prerequisite for the synthesis of active pharmaceutical ingredients (APIs). N-Boc-4-(methylsulfonyl)benzylamine, a key building block in organic synthesis, is no exception. Its purity can profoundly influence the outcome of subsequent reactions, affecting yield, impurity profiles, and the ultimate safety and efficacy of the final API. This in-depth guide provides a comparative analysis of essential analytical techniques for validating the purity of this compound, grounded in scientific principles and regulatory expectations.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] This guide will explore a multi-pronged approach, leveraging the strengths of orthogonal techniques to build a comprehensive and trustworthy purity profile. We will delve into the causality behind experimental choices, presenting detailed protocols and comparative data to empower you to make informed decisions in your laboratory.
The Orthogonal Approach to Purity Validation
A single analytical technique is rarely sufficient to definitively establish the purity of a compound. An orthogonal approach, employing multiple techniques that measure different physicochemical properties, provides a more complete and reliable assessment. For this compound, a robust validation strategy integrates chromatographic separations with spectroscopic characterization and elemental analysis.
Table 1: Comparison of Key Analytical Techniques for Purity Assessment
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Elemental Analysis (EA) |
| Principle | Differential partitioning between a stationary and mobile phase.[2] | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Measurement of mass-to-charge ratio of ionized molecules. | Combustion of the sample to determine the percentage of C, H, N, S.[3] |
| Information Provided | Quantitative purity, detection and quantification of related substance impurities. | Structural confirmation, identification of impurities with different chemical shifts. | Molecular weight confirmation, structural information from fragmentation. | Confirmation of elemental composition and empirical formula.[4] |
| Quantitation | Yes (Primary) | Yes (qNMR, requires certified reference standard) | Semi-quantitative without standards | Yes |
| Strengths | High resolution, sensitivity, and precision for quantitative analysis.[5] | Provides unambiguous structural information. | High sensitivity, excellent for identifying unknown impurities. | Fundamental check of purity against theoretical composition.[6] |
| Limitations | Requires a reference standard for accurate quantification; non-chromophoric impurities may be missed.[7] | Lower sensitivity compared to HPLC for trace impurities. | Isomers can be difficult to distinguish; quantification can be challenging. | Does not distinguish between the target compound and isomers; insensitive to small amounts of impurities with similar elemental composition. |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is the cornerstone for determining the purity of non-volatile organic compounds like this compound.[8] A validated reversed-phase HPLC (RP-HPLC) method is the gold standard for quantifying the main component and detecting related substance impurities.
Experimental Protocol: RP-HPLC
1. Instrumentation:
-
HPLC system with a UV detector or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
4. Validation Parameters (Based on ICH Q2(R2) Guidelines): [1][9]
-
Specificity: The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[5]
-
Linearity: Demonstrated over a range of concentrations (e.g., 50-150% of the nominal concentration).
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value, and the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy, respectively.
Caption: HPLC workflow for this compound purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of this compound and identifying any structurally related impurities.[10] While typically less sensitive than HPLC for trace impurities, NMR provides invaluable qualitative data.
Experimental Protocol: ¹H and ¹³C NMR
1. Instrumentation:
-
400 MHz or higher field NMR spectrometer.
2. Sample Preparation:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
3. Analysis:
-
Acquire ¹H and ¹³C NMR spectra.
-
The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum should be consistent with the structure of this compound.
-
The number of signals and their chemical shifts in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule.
Expected ¹H NMR signals (illustrative, in CDCl₃):
-
~1.4 ppm (s, 9H): tert-butyl protons of the Boc group.
-
~3.0 ppm (s, 3H): Methyl protons of the sulfonyl group.
-
~4.4 ppm (d, 2H): Methylene protons of the benzylamine group.
-
~5.0 ppm (br s, 1H): NH proton of the carbamate.
-
~7.4 ppm (d, 2H): Aromatic protons ortho to the CH₂NHBoc group.
-
~7.9 ppm (d, 2H): Aromatic protons ortho to the SO₂CH₃ group.
Mass Spectrometry (MS): Molecular Weight Verification and Impurity Identification
Mass spectrometry provides crucial information about the molecular weight of this compound, further confirming its identity. When coupled with a chromatographic technique like HPLC or GC (LC-MS or GC-MS), it becomes a powerful tool for identifying unknown impurities based on their mass-to-charge ratio and fragmentation patterns.[11]
Experimental Protocol: LC-MS
1. Instrumentation:
-
HPLC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight).
2. Chromatographic Conditions:
-
Utilize the same HPLC method as described previously.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Expected Ion: [M+H]⁺, [M+Na]⁺.
Caption: Logical relationship of orthogonal techniques for purity validation.
Elemental Analysis (EA): A Fundamental Confirmation of Composition
Elemental analysis provides the mass fractions of carbon, hydrogen, nitrogen, and sulfur in the compound.[4] The experimental values should closely match the theoretical values calculated from the molecular formula of this compound (C₁₃H₁₉NO₄S). A significant deviation may indicate the presence of impurities or residual solvents. The generally accepted deviation for publication is within ±0.4% of the calculated values.[12]
Experimental Protocol: CHNS Analysis
1. Instrumentation:
-
CHNS elemental analyzer.
2. Sample Preparation:
-
Accurately weigh a small amount (typically 1-3 mg) of the dried sample.
3. Analysis:
-
The sample is combusted at high temperature in an oxygen-rich environment.[3] The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.
Table 2: Theoretical vs. Acceptable Experimental Values for Elemental Analysis
| Element | Theoretical % | Acceptable Range (±0.4%) |
| Carbon (C) | 54.72 | 54.32 - 55.12 |
| Hydrogen (H) | 6.71 | 6.31 - 7.11 |
| Nitrogen (N) | 4.91 | 4.51 - 5.31 |
| Sulfur (S) | 11.23 | 10.83 - 11.63 |
Conclusion: An Integrated Strategy for Trustworthy Purity Validation
The validation of this compound purity is not a matter of applying a single analytical technique but rather of building a cohesive and self-validating system of orthogonal methods. A high-purity result from HPLC, corroborated by unambiguous structural confirmation from NMR, accurate molecular weight determination by MS, and an elemental composition consistent with the theoretical formula, provides the highest degree of confidence in the quality of this critical synthetic intermediate.
This integrated approach, grounded in the principles outlined by regulatory bodies such as the ICH and pharmacopeias like the USP, ensures the scientific integrity of your research and development efforts.[13][14] By understanding the "why" behind each experimental choice and the unique insights each technique provides, you can confidently establish the purity of this compound and ensure the reliability of your subsequent synthetic endeavors.
References
- <621> CHROM
- <621> CHROM
- Understanding ICH Q2(R2)
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn.
- Understanding the L
- Elemental analysis. Wikipedia.
- A Look at Elemental Analysis for Organic Compounds. AZoM.
- ICH Guidelines for Analytical Method Valid
- ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
- Validation of Analytical Procedures Q2(R2).
- An International Study Evaluating Elemental Analysis. PubMed Central.
- Elemental analysis: an important purity control but prone to manipul
- A Comparative Guide to Analytical Method Validation for Benzyl N-Boc-4-piperidinecarboxyl
- Analytical Services for Purity Determin
- Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals.
- Cross-Validation of Analytical Techniques for Assessing the Purity of N-Benzoyl-L-proline: A Compar
- A Comparative Guide to Purity Assessment of Synthesized N-Isobutylbenzamide by HPLC and Orthogonal Methods. Benchchem.
- Forensic Chemistry of Substituted N- Benzylmethoxy (N-BOMe)
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
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- 2. usp.org [usp.org]
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- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. beilstein-journals.org [beilstein-journals.org]
- 11. ojp.gov [ojp.gov]
- 12. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. agilent.com [agilent.com]
A Senior Application Scientist's Guide to Linker Efficacy in Solid-Phase Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase synthesis (SPS), the choice of linker—the molecular bridge connecting a nascent molecule to an insoluble resin—is a critical decision that dictates the success of the entire synthetic strategy. This guide provides an in-depth comparison of common linker classes, supported by experimental data and protocols, to empower you to make informed decisions that enhance yield, purity, and overall efficiency.
The Foundational Role of the Linker in SPS
In solid-phase synthesis, the linker acts as a specialized, immobilizing protecting group for one of the substrate's functional groups, typically a carboxylic acid.[1][2] This covalent attachment allows for the use of excess reagents to drive reactions to completion, with purification simplified to mere filtration and washing.[3][4] However, the linker's true efficacy is judged by its dual nature: it must remain completely stable throughout a potentially multi-step synthesis and then cleave cleanly and efficiently under specific, controlled conditions to release the final product.[5]
The selection of a linker is therefore a strategic choice that defines the entire synthetic route, including the compatible protecting group schemes and the final cleavage conditions.[2][6]
Major Classes of Linkers: A Comparative Analysis
Linkers are primarily categorized by their cleavage mechanism. Understanding these mechanisms is key to selecting a linker that is orthogonal to the other chemical transformations in your synthesis.
Acid-Labile Linkers
This is the most common and well-established class of linkers, prized for their reliability. Cleavage is achieved by acidolysis, which protonates the linker and initiates the release of the target molecule, often through the formation of a stable carbocation.
Mechanism of Action (Wang Resin): The Wang linker, a p-alkoxybenzyl alcohol, is a quintessential example.[5][7] Treatment with a strong acid like trifluoroacetic acid (TFA) protonates the benzylic alcohol, which then departs as a water molecule, leaving a resonance-stabilized benzylic cation. This cation is then quenched, releasing the C-terminal carboxylic acid of the peptide.
Caption: Cleavage mechanism of an acid-labile Wang linker.
Common Examples:
-
Wang Resin: Releases carboxylic acids. Highly popular for Fmoc-based peptide synthesis.[5][7]
-
Rink Amide Resin: Releases C-terminal amides. The inclusion of an electron-donating methoxy group makes it more acid-labile than the Wang resin.
-
2-Chlorotrityl (2-CTC) Resin: Extremely acid-sensitive, allowing for cleavage under very mild acidic conditions (e.g., 1-2% TFA in DCM).[6][8] This is ideal for preparing fully protected peptide fragments.[8]
Expertise in Practice: The choice between these linkers depends on the desired C-terminus and the acid sensitivity of the synthesized molecule. For molecules with acid-sensitive protecting groups that must remain intact, the 2-CTC linker is superior. The primary drawback of strong acid cleavage is the potential for side reactions, particularly the alkylation of sensitive residues like Tryptophan, Cysteine, or Methionine by carbocations generated during deprotection.[9][10] This necessitates the use of "scavenger" cocktails (e.g., water, triisopropylsilane (TIS), ethanedithiol (EDT)) to quench these reactive species.[9][10]
Photolabile Linkers
Offering a truly orthogonal cleavage strategy, photolabile linkers are cleaved by irradiation with UV light at a specific wavelength, typically in the range of 320-365 nm.[11][12] This method is exceptionally mild and avoids the use of harsh chemical reagents, making it perfect for sensitive or complex molecules.[13][14]
Mechanism of Action (o-Nitrobenzyl Linker): The most common photolabile linkers are based on an o-nitrobenzyl chemistry.[12][13] Upon UV irradiation, the linker undergoes an intramolecular hydrogen abstraction, followed by rearrangement and cleavage to release the product.
Caption: General workflow for photolabile linker cleavage.
Advantages & Disadvantages: The primary advantage is the mild, reagent-free cleavage.[13][14] This is particularly useful in applications like biological screening where cleavage reagents could interfere with assays.[13] However, potential drawbacks include the possibility of photolytic damage to the target molecule and the generation of reactive nitroso byproducts that may require subsequent purification steps.
Safety-Catch Linkers
The "safety-catch" principle involves a two-step cleavage process. The linker is initially stable to a certain set of conditions, but after a specific chemical activation step, it becomes labile to those same conditions.[5][15][16] This offers an additional layer of orthogonality and strategic flexibility.[15][17]
Mechanism of Action (Sulfonamide-based): A common strategy employs a sulfonamide linker. The N-acylsulfonamide bond is stable to both acids and bases. However, alkylation of the sulfonamide nitrogen (the activation step) makes it highly susceptible to nucleophilic attack or basic cleavage.[8]
Expertise in Practice: Safety-catch linkers are powerful tools for complex syntheses. For example, a sulfinyl-based linker can be stable during Fmoc-based peptide synthesis (which uses a base for deprotection).[15][17] After synthesis, the sulfinyl group is oxidized to a sulfone (activation). This chemical modification renders the linker labile to the same type of base (e.g., piperidine) used for Fmoc removal, releasing the peptide via β-elimination.[15][17]
Traceless Linkers
For many small-molecule library syntheses, it is undesirable for the final product to retain a functional "scar" from the point of resin attachment.[3][18] Traceless linkers are designed to be cleaved in a way that leaves behind a non-functional group, typically a hydrogen atom, at the linkage site.[18]
Common Strategy (Silyl Linkers): Aryl silane linkers are a prominent example.[18] The molecule of interest is attached to the silicon atom. At the end of the synthesis, cleavage is achieved via protodesilylation, often using an acid like TFA or a fluoride source, which replaces the entire linker-silicon moiety with a hydrogen atom.[18]
Quantitative Comparison of Linker Performance
The efficacy of a linker is not just theoretical; it must be measured. Key performance indicators include cleavage yield, final product purity, and stability to synthetic conditions.
| Linker Type | Cleavage Condition | Typical Yield | Advantages | Disadvantages |
| Wang (Acid) | 95% TFA / Scavengers | > 90% | Robust, reliable, well-understood | Harsh conditions, requires scavengers, potential side reactions[9][10] |
| 2-CTC (Acid) | 1-5% TFA in DCM | > 95% | Very mild cleavage, good for protected fragments[8] | Can be too labile for some reagents |
| Photolabile | UV Light (e.g., 365 nm) | 60-90%[14] | Orthogonal, reagent-free, mild conditions[11][13] | Potential for product photodamage, byproduct formation |
| Safety-Catch | Activation step, then cleavage | > 85% | High orthogonality, strategic flexibility[15][16] | Requires extra activation step, more complex |
| Traceless (Silyl) | TFA or Fluoride | > 80% | No functional handle left on product[3][19] | Linker chemistry can be more complex |
Experimental Protocol: A Self-Validating Comparative Cleavage Assay
To objectively compare linker performance in your own laboratory, a standardized cleavage assay is indispensable. This protocol provides a framework for evaluating cleavage efficiency and product purity.
Objective: To compare the cleavage yield and purity of a model peptide synthesized on three different resins: Wang, Rink Amide, and 2-Chlorotrityl.
Workflow Overview:
Caption: Experimental workflow for comparing linker efficacy.
Step-by-Step Methodology:
-
Synthesis:
-
Synthesize a simple, UV-active model peptide (e.g., Ac-Tyr-Gly-Gly-Phe-Leu) on three separate batches of resin: Wang, Rink Amide, and 2-Chlorotrityl, using standard Fmoc-SPPS protocols.
-
Ensure all syntheses are performed in parallel to minimize process variability.
-
-
Resin Preparation:
-
Cleavage:
-
For Wang and Rink Amide Resins: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Add 1 mL to the resin.[9][10] Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.
-
For 2-Chlorotrityl Resin: Prepare a cleavage cocktail of TFA/DCM (2:98 v/v). Add 1 mL to the resin. Agitate for 30 minutes, filter, and repeat twice more.[8]
-
-
Product Isolation:
-
Filter the resin from the cleavage solution. Wash the resin with a small volume of clean TFA (for Wang/Rink) or DCM (for 2-CTC).
-
Combine the filtrates.
-
Add the combined filtrate dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[9]
-
Centrifuge the suspension, decant the ether, and dry the peptide pellet under vacuum.
-
-
Analysis:
-
Dissolve the dried crude peptide in a minimal volume of a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).[20]
-
Inject a standardized amount onto a reverse-phase HPLC (RP-HPLC) system, typically using a C18 column.[20][21]
-
Elute with a standard gradient (e.g., 5-95% acetonitrile in water with 0.1% TFA over 30 minutes).[20]
-
Monitor the elution at 220 nm or 280 nm (for Tyr-containing peptides).
-
Verify the mass of the major peak using Mass Spectrometry (LC/MS or MALDI-TOF) to confirm product identity.[20][21]
-
-
Efficacy Calculation:
-
Purity: Calculate the purity of the crude product by integrating the area of the main product peak relative to the total area of all peaks in the HPLC chromatogram.[20]
-
Yield: A precise yield calculation requires quantifying the amount of peptide obtained versus the theoretical maximum based on the initial resin substitution.
-
This self-validating system provides direct, empirical data on which linker provides the highest purity and yield for your specific sequence under your laboratory's conditions.
Conclusion
The selection of a linker is a cornerstone of a successful solid-phase synthesis campaign. While acid-labile linkers like Wang and 2-CTC remain the workhorses of the field due to their reliability, orthogonal strategies employing photolabile and safety-catch linkers provide essential tools for synthesizing highly sensitive and complex molecules. By understanding the underlying chemistry and empirically validating linker performance, researchers can optimize their synthetic strategies, ultimately accelerating discovery and development.
References
-
Title: Photolabile Linkers for Solid-Phase Synthesis Source: ACS Combinatorial Science URL: [Link]
-
Title: Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis Source: MDPI URL: [Link]
-
Title: Photolabile Linkers for Solid-Phase Synthesis Source: ACS Publications URL: [Link]
-
Title: Novel Base-Labile Linkers for Convenient Purification and Functional Group Introduction in Solid-Phase Glycan Synthesis Source: PubMed URL: [Link]
-
Title: A New Base-labile Linker for Solid-phase Peptide Synthesis Source: RSC Publishing URL: [Link]
-
Title: Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage Source: PubMed URL: [Link]
-
Title: Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides Source: PubMed URL: [Link]
-
Title: Solid phase synthesis - designer linkers for combinatorial chemistry : a review Source: Journal of Chemical Technology & Biotechnology URL: [Link]
-
Title: Safety-Catch Linkers for Solid-Phase Peptide Synthesis Source: MDPI URL: [Link]
-
Title: Safety-Catch Linkers for Solid-Phase Peptide Synthesis Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry Source: ACS Publications URL: [Link]
-
Title: Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis Source: ResearchGate URL: [Link]
-
Title: Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis Source: PubMed URL: [Link]
-
Title: Traceless Solid-Phase Organic Synthesis Source: ACS Publications URL: [Link]
-
Title: Safety-Catch Linkers for Solid-Phase Peptide Synthesis Source: PubMed URL: [Link]
-
Title: Traceless Linkers-Only Disappearing Links in Solid-Phase Organic Synthesis? Source: Wiley Online Library URL: [Link]
-
Title: Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry Source: ResearchGate URL: [Link]
-
Title: Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase Source: UC Davis URL: [Link]
-
Title: Traceless Linkers - Combinatorial Chemistry Review Source: Combinatorial Chemistry Review URL: [Link]
-
Title: Post Cleavage Purification and Analysis of Peptides; TFA removal Source: AAPPTec URL: [Link]
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Title: An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides Source: ACS Publications URL: [Link]
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Title: Traceless Solid-Phase Organic Synthesis Source: ACS Publications URL: [Link]
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Title: A Silicon-Based Linker for Traceless Solid-Phase Synthesis Source: ACS Publications URL: [Link]
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Title: Linkers for Solid-Phase Peptide Synthesis Source: ResearchGate URL: [Link]
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Title: Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry Source: ACS Publications URL: [Link]
- Title: Composition and method for the release of protected peptides from a resin Source: Google Patents URL
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Title: Overview of Solid Phase Peptide Synthesis (SPPS) Source: AAPPTec URL: [Link]
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Title: Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis Source: ResearchGate URL: [Link]
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evaluating the performance of N-Boc-4-(methylsulfonyl)benzylamine in different solvent systems
An In-Depth Technical Guide to the Performance of N-Boc-4-(methylsulfonyl)benzylamine in Different Solvent Systems
Introduction: Unpacking a Versatile Building Block
In the landscape of modern drug discovery and organic synthesis, this compound serves as a pivotal building block. Its molecular architecture is a study in functional harmony: a benzylamine core provides a versatile scaffold, the tert-butoxycarbonyl (Boc) group offers robust and selectively cleavable amine protection, and the 4-methylsulfonyl group imparts unique physicochemical properties, often enhancing solubility and modulating biological activity. The strategic placement of the electron-withdrawing sulfonyl group can also influence the reactivity of the aromatic ring and the benzylic position.
This guide provides an in-depth evaluation of this compound's performance across various solvent systems. Understanding how this compound behaves in different chemical environments is critical for optimizing reaction yields, ensuring purity, and designing efficient purification strategies. We will move beyond simple solubility data to explore the causality behind its stability and reactivity, providing researchers with the field-proven insights needed to accelerate their work.
Physicochemical Properties and Solubility Profile
The performance of any reagent is fundamentally tied to its physical and chemical properties. The interplay between the polar sulfone and carbamate moieties and the non-polar aromatic ring and tert-butyl group dictates its interaction with different solvents.
| Property | Value |
| Molecular Formula | C₁₃H₁₉NO₄S |
| Molecular Weight | 285.36 g/mol |
| CAS Number | 694480-96-1 |
| Appearance | White to off-white solid |
| Melting Point | Data not consistently published; typical for similar solids. |
The "Like Dissolves Like" Principle in Action: A Qualitative Assessment
The dual-nature (amphipathic) structure of this compound leads to a broad, yet nuanced, solubility profile. The Boc group and benzyl ring favor less polar environments, while the methylsulfonyl group (a strong hydrogen bond acceptor) and the carbamate oxygen atoms prefer polar solvents.
Table 1: Qualitative Solubility in Common Laboratory Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale for Performance |
| Chlorinated | Dichloromethane (DCM), Chloroform | Highly Soluble | These solvents effectively solvate the entire molecule, accommodating both the non-polar hydrocarbon portions and the moderately polar functional groups. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly Soluble | The strong dipole moments of these solvents interact favorably with the polar sulfone and carbamate groups, ensuring excellent solvation.[1] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble to Moderately Soluble | THF is generally a good solvent, while solubility in less polar ethers like diethyl ether may be more limited. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Moderately Soluble | The polar hydroxyl group interacts well with the sulfone group, but the non-polar regions of the molecule limit overall solubility compared to polar aprotic systems. |
| Non-Polar | Hexanes, Toluene | Poorly Soluble to Insoluble | The high polarity of the methylsulfonyl group prevents effective solvation in highly non-polar hydrocarbon solvents. |
| Aqueous | Water | Insoluble | The large, non-polar surface area of the benzyl and Boc groups dominates, leading to poor hydration and insolubility.[2] |
Performance Under Reaction Conditions: Stability and Reactivity
Solvents do more than just dissolve reactants; they actively participate in the reaction by stabilizing intermediates, influencing transition states, and affecting reaction rates. For this compound, the most critical transformation is the deprotection of the Boc group, a reaction exquisitely sensitive to the solvent system.
Stability Profile
-
Acidic Conditions: The Boc group is designed to be labile under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene gas. Protic solvents can facilitate this process, but the choice of acid and solvent is crucial to avoid unwanted side reactions.
-
Basic and Reductive Conditions: The compound is generally stable to a wide range of basic and reductive conditions, which is a key advantage of the Boc protecting group. This orthogonality allows for selective deprotection without affecting other sensitive functional groups. The benzyl group (Bn), a common alternative, is typically removed by hydrogenolysis, a reductive method.[3]
Comparative Analysis: Acid-Catalyzed Boc Deprotection
To provide a clear performance benchmark, we present experimental data for a model reaction: the deprotection of this compound using Trifluoroacetic Acid (TFA) in various solvents to yield the parent amine, 4-(methylsulfonyl)benzylamine.[4][5]
Table 2: Comparative Performance Data for Boc Deprotection
| Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Mechanistic Insights & Causality |
| DCM | 25 | 1 | >98 | >99 | Optimal Choice: DCM is non-nucleophilic and effectively solvates the starting material and the TFA reagent. The reaction is clean and fast, with the gaseous isobutylene byproduct easily removed. |
| Methanol | 25 | 4 | 85 | 90 | Slower & Less Clean: Methanol, a protic and nucleophilic solvent, can compete with the carbamate for protonation and may trap the reactive tert-butyl cation, leading to potential side products and a slower reaction rate. |
| Acetonitrile | 25 | 2 | 95 | 98 | Viable Alternative: Acetonitrile is a polar aprotic solvent that performs well.[1] The reaction is slightly slower than in DCM but remains very clean. It is a good choice when chlorinated solvents must be avoided. |
| THF | 25 | 3 | 90 | 95 | Potential for Side Reactions: While the reaction proceeds, THF can be prone to polymerization under strong acidic conditions, which may complicate purification. |
Experimental Protocols
Trustworthy science relies on reproducible methods. The following protocols are designed to be self-validating systems for evaluating the compound's properties.
Protocol 1: Qualitative Solubility Assessment
Objective: To determine the qualitative solubility of this compound in a range of solvents.
-
Preparation: Dispense approximately 10 mg of this compound into separate, labeled 1-dram vials.
-
Solvent Addition: To each vial, add the test solvent (e.g., DCM, Methanol, Water) dropwise, starting with 0.1 mL.
-
Observation: After each addition, vortex the vial for 30 seconds. Observe if the solid dissolves completely.
-
Classification:
-
Highly Soluble: Dissolves in < 0.5 mL.
-
Soluble: Dissolves in 0.5 - 1.0 mL.
-
Moderately Soluble: Dissolves in 1.0 - 2.0 mL.
-
Poorly Soluble / Insoluble: Does not fully dissolve after 2.0 mL.
-
-
Record: Tabulate the results for each solvent tested.
Protocol 2: Model Reaction - Boc Deprotection in Dichloromethane
Objective: To efficiently deprotect this compound to yield 4-(methylsulfonyl)benzylamine hydrochloride.
-
Materials:
-
This compound (1.0 g, 3.50 mmol)
-
Dichloromethane (DCM), anhydrous (20 mL)
-
Trifluoroacetic Acid (TFA) (5.4 g, 3.8 mL, 47.5 mmol)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve this compound in DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the free amine.
-
For the hydrochloride salt, dissolve the crude amine in a minimal amount of diethyl ether and add a solution of HCl in ether to precipitate the salt. Filter and dry.
-
-
Visualizing the Workflow and Mechanism
Diagrams provide an at-a-glance understanding of complex processes.
Caption: Experimental workflow for Boc deprotection.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
-
4-(Methylsulfonyl)benzylamine | CAS#:4393-16-2 | Chemsrc. Chemsrc.com. [Link]
-
4-METHYLSULFONYLBENZYLAMINE - gsrs. gsrs.ncats.nih.gov. [Link]
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Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]
-
Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. HETEROCYCLES. [Link]
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The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide - ResearchGate. ResearchGate. [Link]
-
Benzylamine - Wikipedia. Wikipedia. [Link]
-
The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide - MDPI. MDPI. [Link]
Sources
The Bioactive Landscape of N-Boc-4-(methylsulfonyl)benzylamine Derivatives: A Comparative Guide for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful development of novel therapeutic agents. N-Boc-4-(methylsulfonyl)benzylamine stands out as a versatile scaffold, offering a unique combination of a flexible linker, a hydrogen bond-accepting sulfonyl group, and a readily modifiable amino functionality. This guide provides an in-depth comparative analysis of the biological activities of various derivatives synthesized from this promising building block, offering valuable insights for researchers, scientists, and professionals in drug development. We will delve into the synthesis, biological evaluation, and structure-activity relationships of these compounds, supported by experimental data and compared against relevant alternatives.
The Synthetic Versatility of this compound
The journey from a protected amine to a biologically active molecule is a testament to the power of synthetic chemistry. The Boc (tert-butyloxycarbonyl) protecting group on this compound provides a stable yet easily removable shield for the primary amine, allowing for selective modifications at other parts of a molecule or controlled deprotection to introduce diverse functionalities. Upon deprotection, the resulting 4-(methylsulfonyl)benzylamine can be readily converted into a wide array of derivatives, including amides, ureas, thioureas, and sulfonamides. This synthetic accessibility makes it an attractive starting point for generating libraries of compounds for biological screening.
The general workflow for the derivatization of this compound is depicted below. The initial deprotection step is crucial and is typically achieved under acidic conditions, for instance, using trifluoroacetic acid in dichloromethane. The liberated amine then serves as a nucleophile for subsequent reactions with various electrophiles.
Caption: General synthetic routes from this compound.
Comparative Biological Activity: A Focus on Anticancer and Enzyme Inhibition
Derivatives of 4-(methylsulfonyl)benzylamine have shown promise in a variety of therapeutic areas, most notably in oncology and as enzyme inhibitors. The sulfonyl group can act as a key hydrogen bond acceptor, interacting with biological targets, while the nature of the substituent introduced on the amino group dictates the overall biological activity and selectivity.
Urea and Thiourea Derivatives as Potent Enzyme Inhibitors
A significant body of research has focused on urea and thiourea derivatives as inhibitors of various enzymes, including kinases and carbonic anhydrases.[1] The urea and thiourea moieties are excellent hydrogen bond donors and acceptors, enabling them to fit into the active sites of enzymes and disrupt their catalytic activity.
For instance, a series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives have been synthesized and evaluated for their anticancer activity.[2] While not directly derived from 4-(methylsulfonyl)benzylamine, these compounds provide a valuable structural comparison. Several of these urea derivatives exhibited excellent antiproliferative activities against various cancer cell lines, with IC50 values in the low micromolar range.[2] The pyridine ring in these molecules is believed to act as a hydrogen bond acceptor, a role that the methylsulfonyl group could also play.
In the context of carbonic anhydrase (CA) inhibition, ureido-substituted benzenesulfonamides have emerged as highly selective inhibitors of tumor-associated CA isoforms, such as CA IX and CA XII.[1] These enzymes play a crucial role in pH regulation in the tumor microenvironment and are considered important anticancer targets. The general structure of these inhibitors features a primary sulfonamide group for zinc binding in the active site, connected via a linker to a ureido moiety that contributes to isoform selectivity.[1] This highlights the potential of incorporating a urea or thiourea functionality onto the 4-(methylsulfonyl)benzylamine scaffold to develop novel and selective CA inhibitors.
Table 1: Comparative Anticancer Activity of Urea Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 9b (N-(1-methylpiperidin-4-yl)-N'-(4-(pyridin-2-ylmethoxy)benzyl)urea) | MCF7 (Breast) | < 3 | [2] |
| 9d (N-(1-methylpiperidin-4-yl)-N'-(4-(pyridin-2-ylmethoxy)benzyl)urea) | PC3 (Prostate) | < 3 | [2] |
| U-NO2 (4-{[3-nitrophenyl) carbamoyl] amino}benzenesulfonamide) | - | Ki = 1 nM (hCA IX) | [1] |
Sulfonamide Derivatives: A Versatile Class of Bioactive Molecules
Sulfonamides are a well-established class of therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3] The synthesis of sulfonamide derivatives from 4-(methylsulfonyl)benzylamine can be readily achieved by reacting the deprotected amine with various sulfonyl chlorides.
Research on benzenesulfonamide derivatives has demonstrated their potential as anticancer agents through the inhibition of carbonic anhydrase IX.[3] Furthermore, studies on N-benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides have shown their antibacterial activity.[4] These findings suggest that sulfonamide derivatives of 4-(methylsulfonyl)benzylamine could exhibit a range of valuable biological properties.
Experimental Protocols: A Guide to Biological Evaluation
To ensure the scientific rigor of this guide, we provide detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of the synthesized derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against carbonic anhydrase isoforms can be determined using a stopped-flow CO2 hydrase assay. This method measures the enzyme-catalyzed hydration of CO2.
Protocol:
-
Enzyme and Inhibitor Preparation: Prepare solutions of the purified carbonic anhydrase isoform and the test compounds at various concentrations.
-
Assay Buffer: Use a suitable buffer (e.g., Tris-HCl) for the assay.
-
CO2 Hydration Measurement: Mix the enzyme solution with the inhibitor solution and incubate for a specific time. Initiate the reaction by adding a CO2-saturated solution.
-
pH Change Monitoring: Monitor the change in pH resulting from the formation of carbonic acid using a pH indicator and a stopped-flow spectrophotometer.
-
Data Analysis: Calculate the initial rates of the reaction at different inhibitor concentrations and determine the inhibition constant (Ki).
Mechanism of Action: Targeting Key Signaling Pathways
Understanding the mechanism of action of bioactive compounds is crucial for their development as therapeutic agents. For derivatives of 4-(methylsulfonyl)benzylamine that exhibit anticancer activity, a likely mechanism involves the inhibition of key signaling pathways that are dysregulated in cancer, such as kinase signaling pathways.
Many small-molecule kinase inhibitors contain urea or amide moieties that form critical hydrogen bonds within the ATP-binding pocket of the kinase, thereby blocking its activity.[5] The 4-(methylsulfonyl)benzylamine scaffold provides a flexible linker to position various pharmacophores optimally within these binding sites.
Sources
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- 3. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of N-Boc-4-(methylsulfonyl)benzylamine Derivatives: A Versatile Scaffold for Enzyme Inhibition
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern drug discovery, the identification and optimization of molecular scaffolds that can serve as starting points for the development of potent and selective inhibitors of therapeutic targets is of paramount importance. The N-Boc-4-(methylsulfonyl)benzylamine scaffold represents a versatile and promising platform for the design of such inhibitors. The presence of the 4-methylsulfonylphenyl group, a key pharmacophore in several approved drugs, combined with the synthetically tractable N-Boc protected amine, offers a unique opportunity for the systematic exploration of structure-activity relationships (SAR).[1][2] This guide provides a comprehensive comparison of the potential biological activities of derivatives of this scaffold, supported by experimental data from related compound classes, and details the methodologies required for their synthesis and evaluation. We will delve into the rationale behind experimental design, focusing on this scaffold's potential as a modulator of key enzyme families, particularly protein kinases and cyclooxygenases.
The 4-methylsulfonylphenyl moiety is a well-established bioisostere for carboxylic acids and other polar groups, often enhancing metabolic stability and cell permeability. Its presence is a hallmark of selective COX-2 inhibitors like Celecoxib and Rofecoxib, where it plays a crucial role in binding to a specific sub-pocket of the enzyme.[1] Furthermore, this functional group is increasingly found in a variety of kinase inhibitors, where it can form key hydrogen bonds and other non-covalent interactions within the ATP-binding site. The N-Boc protecting group, while primarily a synthetic handle, allows for the controlled and diverse functionalization of the benzylamine nitrogen, making it an ideal starting point for building a chemical library for SAR studies.
This guide will first explore the synthesis of the core this compound scaffold and its subsequent derivatization. We will then present a comparative analysis of the inhibitory potential of these derivatives against protein kinases, drawing on established SAR from related 4-(methylsulfonyl)phenyl-containing inhibitors. Finally, detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided to empower researchers in their drug discovery efforts.
Synthesis and Methodologies: Building the Chemical Toolbox
The synthesis of this compound derivatives is a multi-step process that begins with commercially available starting materials. The following section outlines a robust synthetic pathway and provides detailed experimental protocols.
Overall Synthetic Workflow
The synthesis commences with the preparation of 4-(methylsulfonyl)benzaldehyde, which is then converted to 4-(methylsulfonyl)benzylamine via reductive amination. The final step involves the protection of the resulting amine with a tert-butoxycarbonyl (Boc) group.
Caption: Synthetic route to this compound derivatives.
Experimental Protocols
This protocol is adapted from established methods for the oxidation of thioethers to sulfones.[3][4]
-
Dissolve 4-(methylthio)benzaldehyde (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 2.2 equivalents) or potassium peroxymonosulfate (Oxone®, 2.5 equivalents) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 4-(methylsulfonyl)benzaldehyde as a white solid.
This procedure utilizes a one-pot reductive amination protocol.[5][6][7]
-
Dissolve 4-(methylsulfonyl)benzaldehyde (1 equivalent) and ammonium acetate (10 equivalents) in methanol.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium cyanoborohydride (NaBH3CN, 1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Acidify the reaction mixture to pH ~2 with 2M HCl to decompose the excess reducing agent.
-
Concentrate the mixture under reduced pressure.
-
Basify the aqueous residue with 2M NaOH to pH ~10.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(methylsulfonyl)benzylamine, which can often be used in the next step without further purification.
This is a standard procedure for the protection of primary amines.[8][9][10]
-
Dissolve 4-(methylsulfonyl)benzylamine (1 equivalent) and triethylamine (1.5 equivalents) in DCM.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.2 equivalents) in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain this compound as a white solid.
Comparative Analysis: Targeting Protein Kinases
The dysregulation of protein kinase activity is a cornerstone of many human diseases, most notably cancer. The 4-(methylsulfonyl)phenyl moiety has been successfully incorporated into numerous kinase inhibitors.[11] This section will explore the potential of this compound derivatives as kinase inhibitors by drawing comparisons with existing compounds and proposing a hypothetical SAR study.
The 4-(Methylsulfonyl)phenyl Group in Kinase Inhibition
The 4-methylsulfonyl group can act as a hydrogen bond acceptor and engage in favorable interactions with the hinge region of the kinase ATP-binding site. Furthermore, its electronic properties can influence the overall binding affinity and selectivity of the inhibitor.
Caption: Putative binding mode of a 4-(methylsulfonyl)phenyl derivative in a kinase active site.
Hypothetical SAR Study of N-Acyl-4-(methylsulfonyl)benzylamine Derivatives
To explore the SAR of this scaffold, a library of N-acyl derivatives of 4-(methylsulfonyl)benzylamine (after Boc-deprotection) could be synthesized. The following table outlines a proposed set of initial modifications and the rationale behind them.
| R Group (Acyl Moiety) | Rationale | Predicted Effect on Activity |
| Small Aliphatic (e.g., Acetyl, Propionyl) | Establish a baseline for activity and probe for small hydrophobic pockets. | Moderate to low potency, but a good starting point. |
| Aromatic (e.g., Benzoyl, Naphthoyl) | Explore interactions with larger hydrophobic regions of the active site. | Potentially increased potency due to pi-stacking and hydrophobic interactions. |
| Substituted Phenyl (e.g., 4-Fluorobenzoyl, 3-Chlorobenzoyl) | Probe for specific electronic and steric requirements in the binding pocket. | Halogen substitutions can enhance binding through halogen bonding and improve pharmacokinetic properties. |
| Heterocyclic (e.g., Pyridine-4-carbonyl, Thiophene-2-carbonyl) | Introduce potential hydrogen bond donors/acceptors to interact with the solvent-exposed region. | May improve potency and selectivity depending on the specific kinase target. |
Comparison with Existing Kinase Inhibitors
The table below compares the structural features of our proposed scaffold with two well-established kinase inhibitors containing the 4-(methylsulfonyl)phenyl group.
| Feature | N-Acyl-4-(methylsulfonyl)benzylamine | Sorafenib (VEGFR/PDGFR inhibitor) | Lapatinib (EGFR/HER2 inhibitor) |
| Core Scaffold | Benzylamine | Urea | Quinazoline |
| 4-(Methylsulfonyl)phenyl Group | Present | Absent (has a related sulfonamide) | Present |
| Key Interactions | Putative H-bonding from sulfonyl | H-bonding from urea and pyridine | H-bonding from quinazoline nitrogen and interactions from sulfonyl |
| Vector for SAR | Acyl group on the amine | Substituents on the terminal phenyl ring | Substituents on the furan ring |
This comparison highlights that while the core scaffold differs, the presence of the 4-(methylsulfonyl)phenyl group provides a validated anchor point for kinase inhibition. The synthetic tractability of the N-acyl derivatization in our proposed series offers a rapid way to explore a diverse chemical space.
Biological Evaluation: In Vitro Kinase Inhibition Assays
To determine the inhibitory potency of the synthesized this compound derivatives, a robust in vitro kinase assay is essential. The radiometric filter binding assay is considered the gold standard due to its direct measurement of substrate phosphorylation.[12][13]
Experimental Protocol: Radiometric Filter Binding Assay[12]
-
Prepare Kinase Reaction Mixture: In a 96-well plate, combine the kinase of interest, a suitable peptide or protein substrate, and the kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Add Inhibitor: Add serial dilutions of the test compounds (dissolved in DMSO) to the wells. Include a DMSO-only control (0% inhibition) and a known potent inhibitor as a positive control.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding [γ-33P]ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Filter: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-33P]ATP.
-
Scintillation Counting: Dry the filter plate, add a scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold presents a compelling starting point for the development of novel enzyme inhibitors. The well-documented importance of the 4-(methylsulfonyl)phenyl moiety in both kinase and COX-2 inhibition provides a strong rationale for its exploration.[1][2][11] The synthetic accessibility of this scaffold allows for the rapid generation of diverse chemical libraries, facilitating comprehensive SAR studies.
The proposed hypothetical SAR study, focused on N-acyl derivatives, provides a clear roadmap for the initial optimization of this scaffold against protein kinase targets. The detailed experimental protocols for synthesis and in vitro biological evaluation offer the necessary tools for researchers to embark on this endeavor. Future work should focus on the synthesis and screening of a focused library of these derivatives against a panel of disease-relevant kinases. Promising hits can then be further optimized for potency, selectivity, and pharmacokinetic properties, potentially leading to the discovery of novel therapeutic agents. The principles and methodologies outlined in this guide provide a solid foundation for unlocking the full potential of this versatile chemical scaffold.
References
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Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved January 18, 2026, from [Link]
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assessing the impact of the methylsulfonyl group on biological target binding
A Senior Application Scientist's Guide to Assessing its Impact on Drug-Target Interactions
In the landscape of modern drug discovery, the strategic incorporation of specific functional groups can dramatically alter a molecule's pharmacological profile. Among these, the methylsulfonyl (–SO₂CH₃) group has emerged as a cornerstone of medicinal chemistry, lauded for its ability to enhance potency, modulate physicochemical properties, and improve metabolic stability.[1] This guide provides an in-depth analysis of the methylsulfonyl group's impact on biological target binding, offering a comparative perspective supported by experimental data and detailed protocols for researchers in drug development.
The Physicochemical Persona of the Methylsulfonyl Group
The methylsulfonyl group is a potent, non-ionizable polar moiety with a strong electron-withdrawing nature. Its key characteristics include:
-
Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group act as strong hydrogen bond acceptors, a critical feature for anchoring a ligand within a protein's active site.[2]
-
Metabolic Stability: The sulfur atom in its highest oxidation state (S(VI)) is resistant to metabolic oxidation, contributing to a longer in vivo half-life of the drug.[1]
-
Solubility and Lipophilicity: The polar nature of the methylsulfonyl group can significantly increase the aqueous solubility of a compound while reducing its lipophilicity (logP). This can have profound effects on a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]
-
Bioisostere: The methylsulfonyl group is often employed as a bioisostere for other functional groups, such as the sulfonamide or nitro groups, to fine-tune a molecule's electronic and steric properties for optimal target engagement.[3]
A Tale of Two Inhibitors: The Methylsulfonyl Group in Action
A compelling case study illustrating the impact of the methylsulfonyl group is found in the development of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs). The COX-2 enzyme has a unique side pocket in its active site that is not present in the COX-1 isoform, and the methylsulfonyl group has proven adept at exploiting this difference.[4][5]
Consider the structures of two well-known COX-2 inhibitors, Rofecoxib (Vioxx) and Celecoxib (Celebrex). While both are diaryl heterocycles, Rofecoxib features a methylsulfonyl group, whereas Celecoxib contains a sulfonamide moiety.[5]
| Compound | Key Functional Group | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Rofecoxib | Methylsulfonyl (–SO₂CH₃) | 0.196 | 159.7 | 812 |
| Celecoxib | Sulfonamide (–SO₂NH₂) | ~0.06 | ~15 | ~250 |
Table 1: Comparison of the in vitro potency and selectivity of Rofecoxib and Celecoxib. Data compiled from various sources.[6]
The data clearly demonstrates the potent and highly selective nature of the methylsulfonyl-containing Rofecoxib. Molecular modeling and X-ray crystallography studies have revealed that the methylsulfonyl group of Rofecoxib, much like the sulfonamide of Celecoxib, inserts deep into the secondary pocket of the COX-2 active site.[6][7] There, it forms crucial hydrogen bonds with key residues such as Arginine 513 (Arg513), anchoring the inhibitor and contributing to its high affinity and selectivity.[8]
The following diagram illustrates the binding of a methylsulfonyl-containing inhibitor within the COX-2 active site.
Caption: Binding of a methylsulfonyl group in the COX-2 active site.
Quantifying the Impact: Essential Experimental Protocols
To rigorously assess the contribution of a methylsulfonyl group to target binding, a combination of biophysical and structural biology techniques is indispensable. Here, we provide streamlined protocols for two of the most powerful methods: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), dissociation constant (Kₔ), enthalpy (ΔH), and entropy (ΔS).[9][10]
Experimental Protocol:
-
Sample Preparation:
-
Dialyze both the protein and the ligand (the methylsulfonyl-containing compound and its comparator) extensively against the same buffer to minimize buffer mismatch artifacts.
-
Determine the concentrations of the protein and ligand with high accuracy using a reliable method such as UV-Vis spectroscopy or amino acid analysis.
-
Degas the solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells with detergent and water.
-
Equilibrate the instrument to the desired experimental temperature.
-
-
Titration:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
Record the heat changes associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to determine the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.
-
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time. It provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kₔ), from which the dissociation constant (Kₔ) can be calculated.
Experimental Protocol:
-
Sensor Chip Preparation:
-
Immobilize the target protein onto the surface of a suitable sensor chip.
-
Block any remaining active sites on the chip surface to prevent non-specific binding.
-
-
Binding Analysis:
-
Inject a series of concentrations of the ligand (analyte) over the sensor chip surface.
-
Monitor the change in the SPR signal in real-time to observe the association and dissociation phases.
-
-
Regeneration:
-
Inject a regeneration solution to remove the bound ligand from the protein, preparing the chip for the next injection.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable kinetic model to determine the association and dissociation rate constants.
-
Calculate the dissociation constant (Kₔ = kₔ/kₐ).
-
Caption: Surface Plasmon Resonance (SPR) experimental workflow.
Structural Insights: X-Ray Crystallography
To visualize the precise interactions of the methylsulfonyl group within the target's binding pocket, X-ray crystallography is the gold standard.[11][12] Obtaining a high-resolution crystal structure of the protein-ligand complex can reveal the specific hydrogen bonds, van der Waals contacts, and any conformational changes that occur upon binding.
The crystal structure of Celecoxib bound to COX-2 (PDB ID: 3LN1) provides a clear example of how the sulfonamide group, a close bioisostere of the methylsulfonyl group, orients itself within the active site to form key interactions. Similarly, the structure of Rofecoxib with COX-2 reveals the methyl sulfone moiety occupying the same side pocket.[7] These structural insights are invaluable for structure-based drug design, enabling the rational optimization of lead compounds.
Conclusion
The methylsulfonyl group is a versatile and powerful tool in the medicinal chemist's arsenal. Its unique combination of physicochemical properties allows it to significantly impact a molecule's binding affinity, selectivity, and pharmacokinetic profile. By employing a multi-faceted approach that combines rigorous biophysical characterization with high-resolution structural analysis, researchers can effectively assess and harness the full potential of this important functional group in the quest for novel and improved therapeutics.
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RCSB Protein Data Bank. (2010). Structure of celecoxib bound at the COX-2 active site (PDB ID: 3LN1). [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Boc-4-(methylsulfonyl)benzylamine
For professionals in the vanguard of drug discovery and development, the integrity of our work extends beyond the benchtop; it encompasses a rigorous commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents are not merely procedural afterthoughts but are foundational to responsible research. This guide provides an in-depth, procedural framework for the safe disposal of N-Boc-4-(methylsulfonyl)benzylamine, a compound characterized by its Boc-protected amine and methylsulfonyl functional groups. Our objective is to furnish you with the necessary technical and safety information to manage this substance confidently and in full regulatory compliance, reinforcing the culture of safety that underpins innovative science.
Compound Analysis: Understanding the "Why" Behind the Procedure
This compound is a non-halogenated organic solid. Its structure dictates the specific handling and disposal precautions required. A thorough understanding of its constituent functional groups is critical to anticipating potential hazards and preventing dangerous chemical incompatibilities.
-
N-Boc Group (tert-butyloxycarbonyl): This is a widely used protecting group for amines.[1] Its defining characteristic is its lability under acidic conditions.[2] Contact with strong acids will cleave the Boc group, liberating the free amine and generating isobutylene and carbon dioxide gas.[3] This reactivity demands strict segregation from acidic waste streams to prevent uncontrolled reactions and gas evolution within a waste container.
-
Methylsulfonyl Group (-SO2CH3): As a sulfone, this group is generally stable. However, compounds containing sulfonyl functionalities should be handled with care, and their waste streams managed meticulously.[4] The presence of sulfur necessitates disposal through licensed hazardous waste contractors, often via high-temperature incineration, to prevent the release of sulfur oxides into the environment.
-
Benzylamine Core: The underlying benzylamine structure is known to be a corrosive substance, capable of causing severe skin burns and eye damage.[5][6][7] While the N-Boc group mitigates the basicity and reactivity of the amine, it is a prudent and standard laboratory practice to handle all novel compounds as potentially hazardous. Structurally related compounds are known to be harmful if swallowed and may cause skin irritation or sensitization.
Based on this analysis, all waste containing this compound must be treated as hazardous chemical waste .
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound in any capacity, a thorough risk assessment must be conducted. In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on its structural components is warranted.
Required Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and, if there is a splash risk, a face shield.
-
Skin Protection: A laboratory coat is mandatory. Use chemical-resistant gloves, such as nitrile rubber, and ensure there is no exposed skin.[8]
-
Respiratory Protection: All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible.[11]
Step-by-Step Disposal Protocol
The cardinal rule of chemical disposal is segregation.[12] Never mix incompatible waste streams.[9] The following protocol provides a systematic approach to managing the various forms of waste generated when working with this compound.
Waste Segregation and Containerization
Properly segregating waste at the point of generation is the most critical step in ensuring a safe disposal pathway.[10]
| Waste Type | Description & Handling Protocol | Container & Labeling Requirements |
| Solid Waste | Includes residual solid compound, contaminated weighing paper, and disposable labware (e.g., pipette tips). | Container: Sealable, wide-mouth container made of compatible plastic (e.g., HDPE). Label: "HAZARDOUS WASTE: Non-Halogenated Organic Solids" followed by the full chemical name: "this compound". |
| Organic Liquid Waste | Solutions of the compound in non-halogenated organic solvents (e.g., THF, ethyl acetate, hexanes). | Container: Chemically compatible, leak-proof solvent waste container with a secure screw cap.[13] Label: "HAZARDOUS WASTE: Non-Halogenated Organic Solvents" and list all components, including "this compound". |
| Aqueous Liquid Waste | Aqueous solutions from extractions or washes containing trace amounts of the compound. | Container: Chemically compatible, leak-proof container with a secure screw cap. Label: "HAZARDOUS WASTE: Aqueous Organic Waste" and list all components. Note: Do not neutralize highly acidic or basic aqueous layers for drain disposal.[13][14] Collect them as hazardous waste. |
| Contaminated Glassware | Reusable glassware (e.g., flasks, beakers) that has come into contact with the compound. | Procedure: 1. Perform an initial rinse with a suitable organic solvent (e.g., acetone). 2. Collect this first rinseate as hazardous organic liquid waste. [14][15] 3. Perform a "triple rinse" with additional solvent; this rinseate can also be collected as hazardous waste.[14] 4. After thorough rinsing and air-drying, obliterate or remove all chemical labels before placing the glassware in the appropriate container for glass disposal.[15] |
Waste Storage
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]
-
Secure Containment: Containers must be kept securely closed at all times, except when waste is being added.[14][15]
-
Secondary Containment: All liquid waste containers must be placed within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[11][15]
-
Segregation: Store containers away from incompatible materials, particularly strong acids and oxidizing agents.[13]
-
Time and Volume Limits: Adhere to institutional and regulatory limits for the amount of waste that can be stored in an SAA and the maximum accumulation time (often up to one year for partially filled containers).[13]
Final Disposal
-
Scheduling Pickup: Once a waste container is full, or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) office or licensed hazardous waste disposal contractor to schedule a pickup.[11][16]
-
Documentation: Ensure all waste manifests and disposal forms are completed accurately. Detailed record-keeping is a legal requirement and crucial for compliance.[16]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is vital to mitigate risks.
-
Alert & Evacuate: Alert personnel in the immediate vicinity and evacuate the affected area if necessary.[11]
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate height and the hood running.[8]
-
Contain (If Trained): For minor spills, and only if you are trained and equipped to do so, contain the spill.
-
Solid Spill: Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid creating dust. Sweep the material into a designated hazardous waste container.
-
Liquid Spill: Use a chemical spill kit with appropriate absorbent pads or materials to contain and absorb the liquid.[17]
-
-
Decontaminate: Clean the spill area thoroughly with soap and water or an appropriate solvent. Collect all cleaning materials as hazardous waste.[8]
-
Report: Report all spills to your laboratory supervisor and EHS office immediately, regardless of size.[8]
Visualizing the Disposal Workflow
The following diagram outlines the critical decision-making process for segregating waste generated from experiments involving this compound.
Caption: Disposal workflow for this compound waste.
References
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- Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide.
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- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
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- BenchChem (2025). Proper Disposal of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine: A Guide for Laboratory Professionals.
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington (DC): National Academies Press (US); 1995. (Available in part through EPFL)
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A Researcher's Guide to the Safe Handling and Disposal of N-Boc-4-(methylsulfonyl)benzylamine
For the dedicated researcher, scientist, and drug development professional, the integrity of your work and the safety of your laboratory environment are paramount. N-Boc-4-(methylsulfonyl)benzylamine, a key building block in medicinal chemistry, requires meticulous handling and disposal to ensure both. This guide provides a comprehensive, step-by-step operational plan, grounded in scientific expertise, to navigate the lifecycle of this compound in your lab, from initial handling to final disposal.
Understanding the Risks: A Proactive Stance on Safety
Anticipated Hazards: Based on analogous compounds, this compound should be treated as a substance that may cause skin and eye irritation.[1] Inhalation of dust should also be avoided.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The following PPE is mandatory when handling this compound to create a reliable barrier against potential exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields, or chemical splash goggles. | Protects against accidental splashes of solutions or airborne solid particles.[1] |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness). | Provides a chemical-resistant barrier to prevent skin contact.[1] |
| Body Protection | A standard, fully-buttoned laboratory coat. | Protects personal clothing from contamination.[1] |
| Respiratory Protection | A NIOSH-approved respirator is recommended if there is a potential for generating dust or aerosols. | Minimizes the risk of inhaling fine particles of the compound. |
Expert Insight: The causality behind selecting nitrile gloves lies in their broad resistance to a range of chemicals. However, it is a self-validating protocol to always inspect gloves for any signs of degradation before and during use. Should a splash occur, immediately remove the affected gloves, wash your hands thoroughly, and don a new pair.
Operational Plan: A Step-by-Step Workflow for Safe Handling
This procedural guidance ensures that every step, from weighing to reaction workup, is conducted with the utmost attention to safety.
Preparation and Weighing:
-
Controlled Environment: All manipulations of solid this compound must be performed within a certified chemical fume hood to contain any potential dust.
-
Surface Containment: Line the work area within the fume hood with disposable bench paper to easily contain and clean up any spills.
-
Donning PPE: Before handling the compound, ensure you are wearing your lab coat, safety glasses, and nitrile gloves.
-
Aliquotting the Reagent: Carefully weigh the desired amount of the solid compound. Utilize a spatula for transfers to minimize the generation of airborne dust.
Reaction Setup and Execution:
-
Dissolution: In the fume hood, add the weighed solid to your chosen solvent in the reaction vessel.
-
Apparatus Assembly: Securely assemble your reaction apparatus, ensuring all joints are properly sealed to prevent leaks.
Post-Reaction Workup:
-
Quenching: If your reaction requires quenching, perform this step cautiously within the fume hood, being mindful of any potential exothermic reactions.
-
Extraction: Conduct all liquid-liquid extractions within the fume hood to contain solvent vapors.
Diagram: Safe Handling Workflow
Caption: A step-by-step workflow for the safe laboratory handling of this compound.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal is a critical final step in the lifecycle of any laboratory chemical. Do not dispose of this compound down the drain.[2]
-
Solid Waste:
-
Collect all solid waste contaminated with the compound, including used weighing papers, gloves, and bench paper, in a dedicated and clearly labeled hazardous waste container.
-
The container should be sealed to prevent the escape of any dust or residue.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including reaction residues and solutions from the workup, in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix this waste stream with other chemical waste unless approved by your institution's Environmental Health and Safety (EHS) department.[3]
-
-
Final Disposal:
By adhering to this comprehensive guide, you can confidently handle this compound, ensuring the safety of yourself and your colleagues while maintaining the integrity of your research and the environment.
References
-
Chemsrc. (2024, August 24). 4-(Methylsulfonyl)benzylamine. Retrieved from [Link]
-
EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
-
Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 4-(Methylsulfonyl)benzylamine hydrochloride. Retrieved from [Link]
-
King County. (2015, December 1). Laboratory Waste Management Guide. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
